molecular formula C9H7BrN2O B1371588 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one CAS No. 944709-54-0

1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one

Cat. No.: B1371588
CAS No.: 944709-54-0
M. Wt: 239.07 g/mol
InChI Key: GSEFYTRZEWBZFT-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-1,3-dihydro-2H-imidazol-2-one (CAS Number: 944709-54-0) is a brominated heterocyclic compound with the molecular formula C9H7BrN2O and a molecular weight of 239.07 g/mol . This compound is characterized by an imidazol-2-one ring system substituted at the N1 position with a 3-bromophenyl group . It serves as a valuable synthetic intermediate and building block in medicinal chemistry, particularly in the exploration of novel neuropsychotropic agents. Recent scientific investigations into structurally related bromophenyl-benzimidazole derivatives have demonstrated promising anxiolytic, antidepressant, and analgesic activities in preclinical models . These findings highlight the potential of the bromophenyl-imidazolone scaffold in the development of new pharmacologically active compounds targeting the central nervous system. The calculated density of this compound is 1.638 g/cm³ . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(3-bromophenyl)-1H-imidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c10-7-2-1-3-8(6-7)12-5-4-11-9(12)13/h1-6H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSEFYTRZEWBZFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40659990
Record name 1-(3-Bromophenyl)-1,3-dihydro-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944709-54-0
Record name 1-(3-Bromophenyl)-1,3-dihydro-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one

Executive Summary

This guide provides a comprehensive, technically-grounded methodology for the , a key heterocyclic scaffold of significant interest in medicinal chemistry and materials science. N-aryl imidazolones are integral components in a variety of pharmacologically active molecules.[1][2][3] This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles and strategic decisions behind the selected synthetic route. We present a robust and scalable two-step synthesis commencing from readily available starting materials: 3-bromoaniline and 2-chloroethylamine hydrochloride. The core of the synthesis involves an initial nucleophilic substitution to form the key intermediate, N-(3-bromophenyl)ethane-1,2-diamine, followed by a highly efficient and safe carbonylative cyclization using 1,1'-carbonyldiimidazole (CDI). This approach is chosen over transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig or Ullmann condensations for its operational simplicity, high atom economy, and avoidance of expensive catalyst/ligand systems when constructing the core heterocycle de novo.[4][5] Detailed mechanistic insights, step-by-step experimental protocols, characterization data, and process visualizations are provided to ensure reproducibility and a thorough understanding of the transformation.

Strategic Approach: Retrosynthetic Analysis and Pathway Selection

The synthesis of N-aryl heterocyclic systems can be broadly categorized into two paradigms: (i) functionalization of a pre-existing heterocycle, typically via C-N cross-coupling, or (ii) de novo construction of the heterocyclic ring from acyclic precursors.

  • Cross-Coupling Strategies: Methods like the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation are powerful tools for forming C-N bonds.[5][6][7] These would involve coupling 1,3-dihydro-2H-imidazol-2-one with a 3-bromophenyl halide. While effective, these methods necessitate the prior synthesis or commercial availability of the unsubstituted imidazol-2-one and require careful optimization of catalysts, ligands, and reaction conditions to avoid side reactions.[4][8]

  • De Novo Ring Construction: This strategy builds the target molecule from simpler, more accessible starting materials. For 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one, the most logical disconnection is across the two N-C(O) bonds of the cyclic urea moiety. This retrosynthetic cleavage points to a diamine precursor, N-(3-bromophenyl)ethane-1,2-diamine, and a carbonyl source.

This guide focuses on the de novo approach for its efficiency and strategic clarity. The chosen forward synthesis is a two-step process:

  • N-Arylation: Formation of the key diamine intermediate by reacting 3-bromoaniline with a suitable C2-aminoethyl synthon.

  • Carbonylative Cyclization: Ring closure of the diamine using a safe and effective carbonylating agent to form the final imidazol-2-one product.

G cluster_0 Step 1: N-Arylation cluster_1 Step 2: Cyclization Start1 3-Bromoaniline Precursor N-(3-bromophenyl)ethane-1,2-diamine Start1->Precursor Nucleophilic Substitution Start2 2-Chloroethylamine HCl Start2->Precursor Nucleophilic Substitution Base Base (e.g., K2CO3) Base->Precursor Nucleophilic Substitution Target 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one Precursor->Target Carbonylative Ring Closure CDI 1,1'-Carbonyldiimidazole (CDI) CDI->Target

Mechanistic Deep Dive: The "Why" Behind the Chemistry

A core tenet of robust process development is understanding the reaction mechanism. This allows for rational optimization and troubleshooting.

Step 1: Synthesis of N-(3-bromophenyl)ethane-1,2-diamine

This reaction is a classical nucleophilic aromatic substitution, but on an aliphatic carbon. The lone pair of the nitrogen atom in 3-bromoaniline acts as the nucleophile, attacking the electrophilic carbon atom of 2-chloroethylamine. A non-nucleophilic base, such as potassium carbonate, is crucial. Its role is twofold: first, to deprotonate the ammonium salt of 2-chloroethylamine hydrochloride, liberating the free amine for reaction, and second, to neutralize the HCl generated during the substitution reaction, driving the equilibrium towards the product.

Step 2: Carbonylative Cyclization with 1,1'-Carbonyldiimidazole (CDI)

CDI is an exceptionally useful reagent, acting as a safe and solid phosgene equivalent.[9] Its reactivity stems from the electron-withdrawing nature of the carbonyl group and the ability of the imidazole rings to act as excellent leaving groups. The mechanism proceeds through a well-defined pathway:

  • Activation: The more sterically accessible primary amine of the diamine intermediate attacks one of the electrophilic carbonyl carbons of CDI.

  • First Elimination: This tetrahedral intermediate collapses, eliminating a molecule of imidazole and forming an N-acylimidazole intermediate. This is the key activation step.[10]

  • Intramolecular Cyclization: The pendant secondary amine now acts as an intramolecular nucleophile, attacking the activated carbonyl carbon of the N-acylimidazole moiety.

  • Final Elimination & Tautomerization: The subsequent collapse of this intermediate eliminates the second molecule of imidazole, a thermodynamically favorable process, to yield the stable 1,3-dihydro-2H-imidazol-2-one ring.

// Reactants Diamine [label="N-(3-bromophenyl)ethane-1,2-diamine"]; CDI [label="CDI"];

// Intermediates Intermediate1 [label="Tetrahedral Intermediate 1"]; Acylimidazole [label="N-Acylimidazole Intermediate"]; Intermediate2 [label="Tetrahedral Intermediate 2"];

// Products Product [label="Final Product"]; Imidazole1 [label="Imidazole (leaving group 1)"]; Imidazole2 [label="Imidazole (leaving group 2)"];

// Edges Diamine -> Intermediate1; CDI -> Intermediate1; Intermediate1 -> Acylimidazole [label="- Imidazole"]; Acylimidazole -> Imidazole1 [style=invis]; Acylimidazole -> Intermediate2 [label="Intramolecular\nAttack"]; Intermediate2 -> Product [label="- Imidazole"]; Intermediate2 -> Imidazole2 [style=invis]; } Caption: Mechanism of CDI-mediated cyclization.

Field-Validated Experimental Protocols

The following protocols are designed to be self-validating and scalable, incorporating best practices for reaction monitoring and purification.

Part A: Synthesis of N-(3-bromophenyl)ethane-1,2-diamine
Reagent MW ( g/mol ) Amount Moles Notes
3-Bromoaniline172.0310.0 g58.1 mmol-
2-Chloroethylamine HCl116.007.4 g63.9 mmol1.1 eq
Potassium Carbonate138.2124.1 g174.4 mmol3.0 eq
Acetonitrile (ACN)-200 mL-Anhydrous

Step-by-Step Procedure:

  • Setup: Equip a 500 mL three-neck round-bottom flask with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.

  • Charging Reagents: To the flask, add 3-bromoaniline (10.0 g), 2-chloroethylamine hydrochloride (7.4 g), potassium carbonate (24.1 g), and anhydrous acetonitrile (200 mL).

  • Reaction: Heat the heterogeneous mixture to reflux (approx. 82°C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane). The reaction is typically complete within 12-18 hours.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.

  • Purification: Dissolve the crude oil in dichloromethane (DCM, 150 mL) and wash with water (2 x 100 mL) to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a viscous oil. Further purification can be achieved by column chromatography if necessary, but the crude product is often of sufficient purity for the next step.

Part B: Synthesis of 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one
Reagent MW ( g/mol ) Amount Moles Notes
N-(3-bromophenyl)ethane-1,2-diamine215.0911.0 g51.1 mmolFrom Part A
1,1'-Carbonyldiimidazole (CDI)162.159.1 g56.2 mmol1.1 eq
Tetrahydrofuran (THF)-250 mL-Anhydrous

Step-by-Step Procedure:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer and a nitrogen inlet.

  • Reagent Addition: Dissolve the crude N-(3-bromophenyl)ethane-1,2-diamine (11.0 g) in anhydrous THF (250 mL).

  • CDI Addition: To the stirred solution, add 1,1'-carbonyldiimidazole (9.1 g) portion-wise over 15 minutes at room temperature. Effervescence (CO2 evolution from the CDI activation mechanism) may be observed.[10]

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting diamine is completely consumed.

  • Work-up: Upon completion, reduce the solvent volume by approximately half using a rotary evaporator. Add 200 mL of water to the concentrated mixture to precipitate the product.

  • Isolation: Stir the resulting slurry for 30 minutes in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold water (2 x 50 mL) and then with a small amount of cold diethyl ether to facilitate drying. Dry the solid under vacuum to afford 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one as an off-white to pale yellow solid. Recrystallization from ethanol or isopropanol can be performed for higher purity.

Product Characterization: A Self-Validating System

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

Analysis Expected Result
Appearance Off-white to pale yellow solid
Melting Point Specific range, e.g., 107-108 °C (based on similar structures)[11]
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): ~7.7 (t, 1H, Ar-H), ~7.5 (m, 1H, Ar-H), ~7.4 (m, 1H, Ar-H), ~7.3 (t, 1H, Ar-H), ~6.8 (s, 1H, NH), ~3.8 (t, 2H, N-CH₂), ~3.4 (t, 2H, N-CH₂)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): ~156 (C=O), ~141 (Ar-C), ~131 (Ar-C), ~129 (Ar-C), ~122 (Ar-C-Br), ~121 (Ar-C), ~118 (Ar-C), ~45 (N-CH₂), ~40 (N-CH₂)
Mass Spec (ESI+) m/z: [M+H]⁺ calculated for C₉H₉BrN₂O at 240.99, found ~241.0; [M+Na]⁺ at ~263.0

Visualizing the Process: From Bench to Product

A clear workflow diagram ensures procedural clarity and aids in technology transfer.

G cluster_step1 Step 1: Diamine Synthesis cluster_step2 Step 2: Cyclization a Charge Flask: 3-Bromoaniline, 2-Chloroethylamine HCl, K2CO3, Acetonitrile b Reflux at 82°C (12-18h) a->b c Cool and Filter Inorganic Salts b->c d Concentrate Filtrate (Rotary Evaporator) c->d e Aqueous Work-up (DCM/H2O Extraction) d->e f Dry & Concentrate to yield Crude Diamine e->f g Dissolve Diamine in Anhydrous THF f->g Transfer Crude Product h Add CDI Portion-wise g->h i Stir at RT (4-6h) h->i j Precipitate with Water i->j k Filter and Wash Solid j->k l Dry Under Vacuum k->l m 1-(3-bromophenyl)-1,3- dihydro-2H-imidazol-2-one l->m Final Product

References

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  • Wang Z, Wang Z, Zhang Y, et al. Synthesis of unsymmetrical imidazolium salts by direct quaternization of N-substituted imidazoles using arylboronic acids. Chem Commun (Camb). 2012;48(85):10547-10549. Available from: [Link]

  • Malkov AV, Figlus M, Prestly MR, Kočovský P. Synthesis of N(1)-alkyl and N(1)-aryl-functionalized 2-unsubstituted imidazole N(3)-oxides. ResearchGate. 2011. Available from: [Link]

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  • Al-Hokbany N, Al-Dies A, Al-Wasidi AS, et al. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules. 2023;28(24):8067. Available from: [Link]

  • Supplementary Material for an article in The Royal Society of Chemistry. Available from: [Link]

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  • Vrábel M, Klepetářová B, Pospíšil J, Hocek M. Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination. ChemCatChem. 2023;15(24):e202301131. Available from: [Link]

  • Magano J, Monfette S, Seo S, et al. The Buchwald–Hartwig Amination After 25 Years. Angew Chem Int Ed Engl. 2021;60(41):22204-22217. Available from: [Link]

  • Wang L, Lu W, Xiao Z, et al. Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. ResearchGate. 2016. Available from: [Link]

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Sources

An In-Depth Technical Guide to the Chemical Properties of 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one. While direct experimental data for this specific compound is limited in publicly accessible literature, this document synthesizes information from analogous structures and established principles of organic chemistry to offer a robust profile for research and development purposes. The guide covers the compound's structure, plausible synthetic routes, predicted physicochemical and spectral properties, and explores its potential reactivity and applications, particularly as a versatile intermediate in medicinal chemistry and materials science.

Introduction and Molecular Structure

1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one belongs to the class of N-aryl cyclic ureas. The core structure consists of a five-membered imidazolidin-2-one ring, which is a saturated heterocyclic system containing a urea functional group. This core is substituted at one of the nitrogen atoms with a 3-bromophenyl group. The presence of the bromine atom on the aromatic ring provides a key functional handle for further chemical modifications, making this compound a potentially valuable building block in synthetic chemistry.

The imidazole and its reduced derivatives are recognized as "privileged structures" in medicinal chemistry, appearing in numerous biologically active compounds. [1][2]The cyclic urea moiety can act as a rigid scaffold and participate in hydrogen bonding, which is crucial for molecular recognition at biological targets.

Figure 1: Chemical Structure of 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one.

Synthesis and Methodology

While a specific, published synthesis for 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one is not readily available, a plausible and efficient synthetic route can be proposed based on established methods for the synthesis of N-aryl cyclic ureas. The carbonylation of diamines is a common and practical approach. [3] A likely two-step synthesis would involve the initial formation of an N-substituted ethylenediamine followed by cyclization with a carbonylating agent.

Proposed Synthetic Workflow:

Synthesis_Workflow cluster_0 Step 1: N-Arylation cluster_1 Step 2: Deprotection & Cyclization A 1-Bromo-3-isocyanatobenzene C Intermediate Urea A->C + B (Aprotic Solvent, e.g., DCM) B N-Boc-ethylenediamine D Deprotected Intermediate C->D Acidic Conditions (e.g., TFA in DCM) E 1-(3-bromophenyl)-1,3-dihydro- 2H-imidazol-2-one D->E Intramolecular Cyclization (Base, e.g., K2CO3, heat)

Figure 2: Proposed synthetic workflow for the target compound.

Experimental Protocol (Hypothetical):

  • Step 1: Synthesis of 1-(2-aminoethyl)-3-(3-bromophenyl)urea.

    • To a solution of N-Boc-ethylenediamine (1.1 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add 1-bromo-3-isocyanatobenzene (1.0 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the mixture under reduced pressure. The crude product can be purified by column chromatography or used directly in the next step.

  • Step 2: Synthesis of 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one.

    • Dissolve the crude intermediate from Step 1 in DCM.

    • Add trifluoroacetic acid (TFA) (2-3 eq) and stir at room temperature for 2-4 hours to remove the Boc protecting group.

    • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate and extract the aqueous phase with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The resulting residue is then dissolved in a suitable solvent such as acetonitrile or DMF, treated with a base (e.g., potassium carbonate), and heated to induce intramolecular cyclization.

    • The final product can be purified by recrystallization or column chromatography.

Physicochemical Properties

Directly measured physical properties are not available in the literature. However, we can estimate these properties based on the parent compound (1-phenyl-1,3-dihydro-2H-imidazol-2-one) and its 4-bromo isomer.

PropertyPredicted Value / CharacteristicRationale / Comparative Data
Molecular Formula C₉H₇BrN₂O-
Molecular Weight 239.07 g/mol Based on atomic weights.
Appearance White to off-white solidTypical for this class of organic compounds.
Melting Point Estimated: 180-200 °CThe related 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one has a high melting point of 300 °C. [4]The presence of the bromophenyl group is expected to result in a significant melting point.
Solubility Sparingly soluble in water; soluble in polar organic solvents (DMSO, DMF, Methanol).The polar urea group confers some polarity, but the bromophenyl ring is hydrophobic.
pKa Estimated: 18-20 (for N-H proton)The N-H proton of the urea is weakly acidic.

Spectral Analysis (Predicted)

The following spectral data are predicted based on the structure and data from analogous compounds. These predictions are useful for the identification and characterization of the molecule.

Technique Predicted Features
¹H NMR Aromatic Region (δ 7.2-7.8 ppm): Four protons on the bromophenyl ring exhibiting a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring. A singlet or narrow triplet is expected for the proton at C2 (between the Br and the imidazole-substituent). Doublets and triplets are expected for the other protons. Aliphatic Region (δ 3.5-4.5 ppm): Two triplets for the two non-equivalent methylene groups (-CH₂-CH₂-) of the imidazol-2-one ring. N-H Proton: A broad singlet (δ ~7-9 ppm), which may be exchangeable with D₂O.
¹³C NMR Carbonyl Carbon (C=O): δ ~155-165 ppm. Aromatic Carbons: Six distinct signals. The carbon attached to bromine (C-Br) would be at δ ~122 ppm. The carbon attached to the nitrogen (C-N) would be at δ ~140 ppm. Other aromatic carbons would appear in the δ 115-135 ppm range. Aliphatic Carbons (-CH₂-CH₂-): Two signals in the δ 40-50 ppm range.
IR Spectroscopy C=O Stretch (Amide I): Strong absorption band around 1680-1720 cm⁻¹. [5]N-H Stretch: A broad band in the region of 3200-3400 cm⁻¹. C-N Stretch: In the 1200-1350 cm⁻¹ region. Aromatic C-H Stretch: Above 3000 cm⁻¹. C-Br Stretch: In the fingerprint region, typically 500-650 cm⁻¹.
Mass Spectrometry Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity (approximately 1:1 ratio) at m/z 238 and 240, corresponding to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br). [6][7][8]Fragmentation: Likely loss of the bromine atom, and fragmentation of the imidazol-2-one ring.

Reactivity and Potential Applications

Chemical Reactivity

The key to the utility of 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one as a synthetic intermediate lies in the reactivity of the C-Br bond. This aryl bromide is an excellent substrate for various palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, allowing for the introduction of various aryl, heteroaryl, or alkyl groups at the 3-position of the phenyl ring. [9]* Buchwald-Hartwig Amination: Coupling with amines to form C-N bonds, enabling the synthesis of a wide range of aniline derivatives.

  • Heck and Sonogashira Couplings: For the formation of C-C bonds with alkenes and alkynes, respectively.

The cyclic urea moiety is generally stable but can be involved in hydrogen bonding interactions, which is significant for its potential biological activity.

Suzuki_Coupling reactant 1-(3-bromophenyl)-1,3-dihydro- 2H-imidazol-2-one product 1-(3-Aryl-phenyl)-1,3-dihydro- 2H-imidazol-2-one reactant->product R-B(OH)2 Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/H2O)

Figure 3: Example of a Suzuki-Miyaura cross-coupling reaction.

Potential Applications

Given the prevalence of the imidazole and related heterocyclic cores in pharmaceuticals, 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one is a promising scaffold for drug discovery.

  • Medicinal Chemistry: The compound can serve as a key intermediate for the synthesis of novel small molecules. Derivatives could be explored for a range of biological activities, including as enzyme inhibitors or receptor modulators. The related imidazolinylhydrazones have shown affinity for adrenergic and imidazoline receptors. [10]* Materials Science: The rigid structure and potential for functionalization make it a candidate for incorporation into novel polymers or organic materials with specific electronic or photophysical properties.

Conclusion

1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one is a versatile chemical building block with significant potential for application in both medicinal chemistry and materials science. While direct experimental characterization is sparse in current literature, this guide provides a scientifically grounded framework for its synthesis, properties, and reactivity based on well-established chemical principles and data from closely related compounds. The presence of a reactive bromine handle on the N-aryl substituent opens up a vast chemical space for the development of novel and complex molecules. Researchers and drug development professionals can use this guide as a foundational resource for incorporating this promising scaffold into their synthetic programs.

References

  • Hussain, M. H., & Lien, E. J. (1973). Infrared Absorption Study of Some Cyclic Ureas, Cyclic Thioureas and Their N,N′-Dialkyl Derivatives. Spectroscopy Letters, 6(2), 97-102. [Link]

  • Van Bramer, S. (2022). 6.4: Isotope Abundance. Chemistry LibreTexts. [Link]

  • Kornicka, A., et al. (2011). Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives. PubMed. [Link]

  • Piasek, Z., & Urbański, T. (1962). The Infra-red Absorption Spectrum and Structure of Urea. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 10, 113-120.
  • Doc Brown's Chemistry. (n.d.). Mass spectrum, 1H NMR & 13C NMR spectra & infrared spectrum of urea. [Link]

  • Tóth, G., et al. (2001). Conformation of some biologically active aromatic ureas. PubMed. [Link]

  • TMP Chem. (2017, December 31). 13.04 Isotopic Abundance in Mass Spectrometry. YouTube. [Link]

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. [Link]

  • Kumar, V., et al. (2013). A review: Imidazole synthesis and its biological activities. Der Chemica Sinica, 4(2), 45-56.
  • Request PDF. (2025, August 6). 1,3-Dihydro-2H-imidazol-2-one Derivatives: Synthesis and Applications (A Review). ResearchGate. [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. [Link]

  • Stenutz, R. (n.d.). 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one. Stenutz. [Link]

  • College of Saint Benedict & Saint John's University. (n.d.). ms isotopes: Br and Cl. [Link]

  • Wikipedia. (2024, October 10). Suzuki reaction. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Khan, I., et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Journal of Chemical and Pharmaceutical Research, 9(8), 101-112. [Link]

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characterization of 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical and Spectroscopic Characterization of 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one

Abstract

This technical guide provides a comprehensive framework for the definitive , a heterocyclic compound of interest in medicinal chemistry and materials science. Recognizing its role as a potential synthetic intermediate, this document outlines the critical analytical methodologies required to confirm its identity, purity, and key structural attributes. We present detailed, field-proven protocols for spectroscopic analysis—including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—and discuss the expected data based on theoretical principles and analysis of analogous structures. This guide is intended for researchers, chemists, and quality control professionals engaged in the synthesis, development, and validation of novel chemical entities.

Introduction: The Analytical Imperative

1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one belongs to the imidazolone class of heterocyclic compounds, a scaffold present in numerous biologically active molecules.[1] The presence of a bromophenyl moiety provides a versatile handle for further synthetic transformations, such as cross-coupling reactions, making it a valuable building block in drug discovery programs.[2][3]

Definitive analytical characterization is the cornerstone of chemical research and development. It ensures that the material being studied is indeed the correct structure and possesses the required purity for subsequent applications, whether in a biological assay or a multi-step synthesis. This guide establishes a self-validating system of protocols designed to provide an unambiguous structural and purity profile of the title compound.

Compound 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one Aromatic_Ring 3-Bromophenyl Group Compound->Aromatic_Ring Substituent Imidazolone_Ring 1,3-dihydro-2H-imidazol-2-one Core Compound->Imidazolone_Ring Core Scaffold Nitrogen1 N1 (Aryl-linked) Aromatic_Ring->Nitrogen1 C-N Bond Carbonyl C=O (Amide) Imidazolone_Ring->Carbonyl Methylene CH2-CH2 Imidazolone_Ring->Methylene Imidazolone_Ring->Nitrogen1 Nitrogen3 N3 (Amide) Imidazolone_Ring->Nitrogen3

Figure 1: Molecular structure of 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one.

Physicochemical Properties

The initial characterization of a novel compound involves assessing its basic physical properties. These data are crucial for handling, storage, and selecting appropriate solvent systems for analysis and reaction chemistry.

PropertyExpected Value / ObservationRationale & Significance
Molecular Formula C₉H₉BrN₂ODerived from the chemical structure. Essential for calculating molecular weight and for mass spectrometry verification.
Molecular Weight 241.09 g/mol Sum of atomic weights. The basis for all stoichiometric calculations.
Appearance White to off-white or pale yellow solidTypical for many organic compounds of this class. Color may indicate the presence of trace impurities.[1]
Melting Point Expected to be a sharp range >100 °CA sharp melting point is a primary indicator of purity. Broad ranges suggest impurities or decomposition.
Solubility Soluble in DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water.Polarity is dominated by the amide and aromatic system. Knowledge of solubility is critical for preparing analytical samples (e.g., for NMR).

Spectroscopic and Chromatographic Characterization Workflow

A multi-technique approach is essential for unambiguous structure elucidation. Each technique provides a unique piece of the structural puzzle, and together they form a robust validation package.

G cluster_spectro Spectroscopic Confirmation start Synthesized Crude Product purify Purification (e.g., Recrystallization, Chromatography) start->purify physchem Physicochemical Analysis (Melting Point, Solubility) purify->physchem nmr NMR Spectroscopy (¹H, ¹³C) - Carbon-Hydrogen Framework purify->nmr hplc Purity Assessment (HPLC/UPLC) physchem->hplc ms Mass Spectrometry (ESI-MS) - Molecular Weight & Formula ir IR Spectroscopy - Functional Groups ir->hplc final Characterized Compound (Structure & Purity Confirmed) hplc->final

Caption: Logical workflow for the comprehensive characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number of different types of protons, their electronic environment, and their connectivity, while ¹³C NMR reveals the number and types of carbon atoms.

3.1.1 Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

Predicted Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.2 - 8.5Singlet (broad)1HNH The amide N-H proton is expected to be significantly downfield and may be broad due to quadrupole coupling and exchange. Its chemical shift is highly dependent on concentration and solvent.
~7.8 - 7.9Triplet (t)1HAr-H (C2')This proton is ortho to the bromine atom and is expected to be a triplet due to coupling with the adjacent C4' proton. The precise multiplicity may be a narrow triplet or a broad singlet.
~7.6 - 7.7Multiplet (m)1HAr-H (C6')This proton is ortho to the imidazolone ring and will be coupled to the protons at C5' and C4'.
~7.4 - 7.5Triplet (t)1HAr-H (C5')This proton is meta to both substituents and will appear as a triplet due to coupling with the adjacent protons at C4' and C6'.
~7.3 - 7.4Multiplet (m)1HAr-H (C4')This proton is between the bromine and the imidazolone substituent and will show coupling to adjacent aromatic protons.
~3.9 - 4.1Triplet (t)2HN-CH₂ -CH₂The methylene group attached to the aromatic nitrogen (N1) is deshielded and will be a triplet due to coupling with the adjacent CH₂ group.
~3.4 - 3.6Triplet (t)2HN-CH₂-CH₂ The methylene group adjacent to the amide nitrogen (N3) is slightly more shielded and will also appear as a triplet.

3.1.2 Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

Predicted Shift (δ, ppm)AssignmentRationale
~155 - 158C =OThe carbonyl carbon of the cyclic urea (imidazolone) is expected in this characteristic downfield region.[1]
~139 - 141Ar-C 1'The aromatic carbon directly attached to the imidazolone nitrogen (ipso-carbon) will be downfield.
~131 - 133Ar-C 5'Aromatic CH carbon.
~129 - 131Ar-C 6'Aromatic CH carbon.
~124 - 126Ar-C 2'Aromatic CH carbon.
~122 - 123Ar-C 3'The carbon atom bearing the bromine (ipso-carbon) will have its chemical shift influenced by the heavy atom effect. Its signal may be less intense.
~121 - 123Ar-C 4'Aromatic CH carbon.
~45 - 48C H₂-N(Ar)The carbon of the methylene group attached to the aromatic ring nitrogen.
~40 - 43C H₂-N(H)The carbon of the methylene group adjacent to the amide NH.

3.1.3 Standard Operating Procedure (SOP) for NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the solvent contains a reference standard, typically tetramethylsilane (TMS) at 0.00 ppm.

  • Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. Mild heating may be applied if necessary.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Allow 5-10 minutes for the sample to equilibrate to the probe temperature (typically 298 K).

  • Data Acquisition:

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

    • Acquire a standard ¹H NMR spectrum (e.g., 16-32 scans).

    • Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 1024-4096 scans).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ ~2.50 ppm) or TMS (δ 0.00 ppm). Calibrate the ¹³C spectrum to the DMSO solvent peak (δ ~39.52 ppm). Integrate the ¹H signals and assign peaks based on chemical shift, multiplicity, and integration values.

Mass Spectrometry (MS)

Causality: MS is the definitive technique for determining the molecular weight of a compound. For this molecule, high-resolution mass spectrometry (HRMS) can confirm the elemental formula, while the isotopic pattern provides unequivocal evidence for the presence of a single bromine atom.

3.2.1 Predicted Mass Spectrum (Electrospray Ionization, Positive Mode)

m/z (Mass-to-Charge)Ion SpeciesPredicted Observation
~241.00, ~243.00[M+H]⁺The molecular ion peak. A characteristic doublet will be observed with a ~1:1 intensity ratio, corresponding to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), separated by 2 Da.[4]
~263.00, ~265.00[M+Na]⁺An adduct with sodium is commonly observed in ESI-MS, also appearing as a 1:1 isotopic doublet.
Fragment IonsVariesFragmentation may occur, potentially showing the loss of the imidazolone ring or cleavage of the bromophenyl group, though ESI is a soft ionization technique and fragmentation may be minimal.

3.2.2 Standard Operating Procedure (SOP) for ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard solution to ensure high mass accuracy.

  • Method Setup: Set the instrument to positive electrospray ionization mode (ESI+). Define the mass range to be scanned (e.g., m/z 50-500).

  • Sample Infusion: Introduce the sample solution into the ion source via direct infusion or through an LC system at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum, averaging multiple scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the [M+H]⁺ and/or [M+Na]⁺ peaks. Verify the ~1:1 isotopic pattern for the bromine atom. If using HRMS, compare the measured exact mass to the theoretical calculated mass for C₉H₁₀BrN₂O⁺ (the protonated form) to confirm the elemental composition.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."

3.2.1 Predicted IR Absorption Bands (KBr Pellet or ATR)

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
~3200 - 3300N-H StretchAmide (in imidazolone ring)A strong, somewhat broad peak characteristic of a secondary amide N-H bond.[5]
~3000 - 3100C-H Stretch (Aromatic)C-H bonds on the phenyl ringTypically sharp peaks of medium intensity found just above 3000 cm⁻¹.
~2850 - 2960C-H Stretch (Aliphatic)CH₂ groups in the imidazolone ringCharacteristic stretching vibrations for sp³ hybridized C-H bonds.
~1680 - 1710 C=O Stretch (Amide) Cyclic Urea (Imidazolone) A very strong, sharp absorption band. This is often the most prominent peak in the spectrum and is highly diagnostic for the imidazolone core.[1]
~1550 - 1600C=C StretchAromatic RingMultiple bands of variable intensity are expected in this region, corresponding to the skeletal vibrations of the phenyl ring.
~1450 - 1500C-N StretchAmide / Aromatic AmineStretching vibrations associated with the various C-N bonds in the molecule.
~1000 - 1100C-Br StretchAryl BromideA medium to strong absorption in the fingerprint region, indicative of the carbon-bromine bond.
~750 - 850C-H Bend (Out-of-plane)1,3-Disubstituted BenzeneThe pattern of out-of-plane bending vibrations in this region is diagnostic for the substitution pattern on the aromatic ring.

3.2.2 Standard Operating Procedure (SOP) for ATR-IR Analysis

  • Background Scan: Ensure the ATR crystal surface is clean. Record a background spectrum of the empty stage.

  • Sample Application: Place a small amount of the solid powder (a few milligrams) onto the ATR crystal.

  • Apply Pressure: Lower the press arm to ensure firm contact between the sample and the crystal.

  • Sample Scan: Acquire the sample spectrum, typically co-adding 16-32 scans for a good quality result.

  • Data Analysis: The software will automatically ratio the sample scan against the background. Identify and label the key absorption bands corresponding to the functional groups listed above.

Conclusion

The analytical workflow detailed in this guide, combining physicochemical measurements with the orthogonal techniques of NMR, MS, and IR spectroscopy, provides a robust and reliable system for the complete . Adherence to these protocols will ensure the unambiguous confirmation of the molecular structure and an accurate assessment of its purity, thereby validating its quality for use in research and development.

References

  • PubChem. 1-(3-Bromophenyl)-1H-benzo[d]imidazole. National Center for Biotechnology Information. [Link]

  • PubChem. 1-(3-Bromopropyl)-1H-imidazole. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. Supplementary Information for [Journal Article on Imidazoles]. The Royal Society of Chemistry. [Link]

  • ACS Publications. Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry. [Link]

  • PubChem. 1-Propanone, 1-(3-bromophenyl)-. National Center for Biotechnology Information. [Link]

  • IOPscience. Quantum chemical, spectroscopic and third order nonlinear optical investigations on 3-(3-bromophenyl)-1-imidazol-1-yl-propenone. Materials Research Express. [Link]

  • Der Pharma Chemica. Synthesis and antibacterial activity of some novel 1,3-dihydro-2H-benzimidazol-2-one analogs. Der Pharma Chemica. [Link]

  • Atlantis Press. Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Atlantis Press. [Link]

  • NIST. Ethanone, 1-(3-bromophenyl)-. NIST WebBook. [Link]

  • Medison Ventures. 1-(4-Bromophenyl)-1,3-dihydro-2h-imidazol-2-one. Medison Ventures. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and identification of some derivatives of 1,3,4-thiadiazole. JOCPR. [Link]

  • MDPI. 2-(3-Bromophenyl)imidazo[2,1-b]oxazole. MDPI. [Link]

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Spectroscopic Blueprint of 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the imidazol-2-one core represents a privileged scaffold, appearing in a multitude of biologically active agents. The precise characterization of its derivatives is paramount for ensuring purity, confirming identity, and understanding structure-activity relationships. This guide provides an in-depth technical analysis of the key spectroscopic signatures for 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one (CAS 944709-54-0).

While a complete, published experimental dataset for this specific molecule is not consistently available across all spectroscopic methods in public repositories, this document serves as a robust, predictive blueprint. By synthesizing data from closely related analogues and applying fundamental principles of spectroscopic interpretation, we offer a reliable guide for researchers engaged in the synthesis and characterization of this compound. The insights herein are designed to empower scientists to confidently identify their target molecule and interpret its spectral data with a high degree of certainty.

Molecular Structure and Atom Numbering

A clear understanding of the molecular architecture is fundamental to interpreting its spectroscopic output. The structure of 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one is presented below, with atoms numbered to facilitate unambiguous assignment in the subsequent analyses.

Caption: Molecular structure of 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR data provide a detailed map of the electronic environment of each nucleus.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Record spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data with a standard pulse sequence, typically over a spectral width of 0-12 ppm, with 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) over a spectral width of 0-200 ppm. A higher number of scans (~1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • Referencing: Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
Atom PositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
NH (N3)~7.8 - 8.2Singlet (broad)-1H
H -C2'~7.7 - 7.8Triplet (t)~2.01H
H -C6'~7.5 - 7.6Doublet of Doublets (dd)J ≈ 8.0, 2.01H
H -C4'~7.4 - 7.5Triplet (t)~8.01H
H -C5'~7.3 - 7.4Doublet of Doublets (dd)J ≈ 8.0, 2.01H
H ₂-C5~3.8 - 4.0Triplet (t)~8.02H
H ₂-C4~3.4 - 3.6Triplet (t)~8.02H

Interpretation and Rationale:

  • Aromatic Region (δ 7.3 - 7.8 ppm): The 3-bromophenyl group presents a complex but predictable splitting pattern.

    • The proton at C2' is ortho to the bromine and meta to the imidazolone nitrogen. It appears as a narrow triplet (or singlet-like triplet) due to small couplings to H-C4' and H-C6'.

    • The protons at C4', C5', and C6' form a coupled system. H-C4' appears as a triplet due to coupling with its two ortho neighbors (H-C5' and H-C6' are not neighbors). H-C6' and H-C5' will appear as doublet of doublets due to ortho and meta couplings.

  • Imidazol-2-one Ring (δ 3.4 - 4.0 ppm): The two methylene (-CH₂-) groups of the dihydroimidazolone ring are adjacent, forming an A₂B₂ system. They are expected to appear as two distinct triplets, each integrating to 2H. The C5 methylene protons, being directly attached to the nitrogen linked to the electron-withdrawing phenyl ring, are expected to be slightly more downfield than the C4 protons.

  • N-H Proton (δ ~7.8 - 8.2 ppm): The amide proton (N-H) signal is typically broad due to quadrupole broadening and exchange. Its chemical shift can be sensitive to solvent and concentration.

Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
Atom PositionPredicted Chemical Shift (δ, ppm)
C2 (C=O)~155 - 158
C1'~140 - 142
C3'~121 - 123
C6'~129 - 131
C4'~128 - 130
C5'~124 - 126
C2'~120 - 122
C5~45 - 48
C4~40 - 43

Interpretation and Rationale:

  • Carbonyl Carbon (C2): The C=O carbon of the cyclic urea is highly deshielded and is expected to appear significantly downfield, typically in the 155-158 ppm range.[1]

  • Aromatic Carbons (δ 120 - 142 ppm): Six distinct signals are expected for the phenyl ring.

    • C1' (ipso-carbon): The carbon directly attached to the imidazolone nitrogen will be downfield due to the electronegativity of nitrogen.

    • C3' (ipso-carbon): The carbon bearing the bromine atom will have its chemical shift influenced by the heavy atom effect, appearing around 122 ppm.

    • The remaining four aromatic carbons will appear in the typical range of δ 120-131 ppm. Precise assignment requires 2D NMR techniques like HSQC and HMBC.

  • Imidazol-2-one Ring Carbons (C4, C5): These sp³ hybridized carbons appear in the upfield region of the spectrum. C5, being adjacent to the nitrogen connected to the phenyl ring, is expected to be slightly more deshielded than C4.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule. The spectrum is a unique fingerprint arising from the vibrational modes of the chemical bonds.

Experimental Protocol: FTIR
  • Method: The spectrum can be obtained using either a Potassium Bromide (KBr) pellet or Attenuated Total Reflectance (ATR).

  • KBr Pellet: Mix a small amount of the solid sample with dry KBr powder and press it into a transparent disk.

  • ATR: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

Predicted Key IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group
~3200 - 3300N-H StretchMedium, BroadAmide (N-H)
~3100 - 3000C-H StretchMediumAromatic C-H
~2950 - 2850C-H StretchMediumAliphatic C-H (CH₂)
~1680 - 1710 C=O Stretch Strong, Sharp Cyclic Urea (Amide I)
~1600, ~1475C=C StretchMedium-WeakAromatic Ring
~1450 - 1350C-N StretchMediumAmide/Amine
~800 - 750C-H BendStrong1,3-Disubstituted Benzene
~600 - 500C-Br StretchMediumAryl Bromide

Interpretation and Rationale:

The most diagnostic peak in the IR spectrum will be the intense, sharp absorption corresponding to the carbonyl (C=O) stretching vibration of the cyclic urea, expected around 1700 cm⁻¹.[1][2] The presence of a broad band above 3200 cm⁻¹ is indicative of the N-H bond. The combination of aromatic C-H stretching above 3000 cm⁻¹ and aliphatic C-H stretching below 3000 cm⁻¹ confirms the presence of both parts of the molecule. The out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹) can confirm the 1,3-substitution pattern on the benzene ring.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern. For this molecule, the presence of bromine is a key feature that is easily identified.

Experimental Protocol: MS
  • Ionization Method: Electron Ionization (EI) is a common technique for small molecules, providing rich fragmentation data. Electrospray Ionization (ESI) is a softer technique that would likely show a strong protonated molecular ion [M+H]⁺.

  • Analysis: The ions are separated by their mass-to-charge ratio (m/z).

Predicted Mass Spectrum (EI)

The molecular weight of C₉H₇BrN₂O is 239.07 g/mol .

Key Feature: Bromine Isotope Pattern Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[3] Therefore, any fragment containing a bromine atom will appear as a pair of peaks (an "isotopic doublet") separated by 2 m/z units, with nearly equal intensity. This is a definitive signature for the presence of a single bromine atom.

Predicted Molecular Ion and Fragments:

m/z (Predicted)Proposed Ion Structure / FormulaInterpretation
239 / 241 [C₉H₇BrN₂O]⁺˙Molecular Ion (M⁺˙) , showing the characteristic 1:1 isotope pattern.
183 / 185[C₇H₄BrO]⁺Loss of ethyleneimine radical (•C₂H₄N) via cleavage of the imidazolone ring.
155 / 157[C₆H₄Br]⁺Loss of CO from the [C₇H₄BrO]⁺ fragment (bromobenzoyl cation).
111[C₆H₅N₂]⁺Loss of the bromophenyl radical from the molecular ion.
76[C₆H₄]⁺˙Loss of Br radical from the [C₆H₄Br]⁺ fragment.

Predicted Fragmentation Pathway:

G M M⁺˙ m/z 239/241 F1 [M - C₂H₄N]⁺ m/z 183/185 M->F1 - •C₂H₄N F4 [M - C₆H₄Br]⁺ m/z 111 M->F4 - •C₆H₄Br F2 [F1 - CO]⁺ m/z 155/157 F1->F2 - CO F3 [F2 - Br]⁺ m/z 76 F2->F3 - •Br

Caption: Predicted EI-MS fragmentation pathway for the title compound.

Conclusion

This technical guide outlines the predicted spectroscopic characteristics of 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one. The key identifying features for a researcher synthesizing this compound are:

  • ¹H NMR: A characteristic set of four signals in the aromatic region and two triplets for the methylene groups of the imidazolone ring.

  • ¹³C NMR: A downfield carbonyl signal (~156 ppm) and nine other distinct carbon signals.

  • IR: A very strong and sharp carbonyl (C=O) absorption around 1700 cm⁻¹.

  • MS: A molecular ion peak at m/z 239/241 exhibiting a 1:1 intensity ratio, confirming the presence of one bromine atom.

By comparing experimental results with these detailed predictions, researchers and drug development professionals can achieve a high level of confidence in the structural verification of their synthesized material.

References

  • Pugmire, R. J., & Grant, D. M. (1971). Carbon-13 magnetic resonance of C-13 labeled imidazoles. Journal of the American Chemical Society, 93(8), 1880–1887.
  • Hussain, S. A., & Lien, E. J. (1973). Infrared Absorption Study of Some Cyclic Ureas, Cyclic Thioureas and Their N,N′-Dialkyl Derivatives. Spectroscopy Letters, 6(2), 97-106.
  • El kihel, A., et al. (2008). ¹H and ¹³C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 1(1), 45-49.
  • Piasek, Z., & Urbański, T. (1962). The Infra-red Absorption Spectrum and Structure of Urea. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 10, 113-120.
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An In-depth Technical Guide to the Potential Biological Activity of 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The imidazol-2-one nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide focuses on the potential pharmacological profile of a specific derivative, 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one. While direct research on this molecule is limited, this document synthesizes information from structurally related compounds to build a predictive profile of its likely biological effects and mechanisms of action. By examining the known structure-activity relationships of the imidazol-2-one core and the influence of bromophenyl substituents, we can forecast its potential as an anticancer, anti-inflammatory, or antimicrobial agent. This guide also provides detailed, field-proven experimental protocols for researchers to validate these hypotheses.

Introduction: The Imidazol-2-one Scaffold and the Question of a Specific Derivative

The imidazole ring is a fundamental component in many biologically active molecules, from the essential amino acid histidine to numerous commercial drugs.[1][2] Its derivatives, particularly the imidazol-2-one core, are of significant interest due to their ability to interact with a variety of enzymes and receptors.[2][3] This has led to the development of imidazol-2-one-based compounds with demonstrated anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5]

This technical guide delves into the potential biological activities of a specific, lesser-studied derivative: 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one (CAS No. 944709-54-0).[6] While extensive research on this particular molecule is not yet available in the public domain, a comprehensive analysis of its structural components—the imidazol-2-one core and the 3-bromophenyl substituent—allows for a scientifically grounded exploration of its likely pharmacological profile. This document will serve as a roadmap for researchers, outlining the theoretical basis for its potential activities and providing the experimental frameworks necessary to investigate them.

The Imidazol-2-one Core: A Foundation for Diverse Biological Activity

The imidazol-2-one scaffold is considered a "privileged" structure in drug discovery. This is due to its rigid, planar geometry and its capacity for hydrogen bonding, which allows it to bind to a wide range of biological targets. The core structure is depicted in the diagram below.

Caption: The core chemical structure of 1,3-dihydro-2H-imidazol-2-one.

Research has consistently shown that derivatives of this core structure exhibit a range of biological activities, as summarized in the table below.

Biological ActivityKey Molecular Targets/MechanismsRepresentative Studies
Anticancer Tubulin polymerization inhibition, Aurora kinase inhibition, topoisomerase inhibition.[1][4]A series of aryl-substituted imidazol-2-one derivatives showed significant in vitro cytotoxic activity against various human cancer cell lines.[4]
Anti-inflammatory Phosphodiesterase 4 (PDE4) inhibition.[5]Novel imidazol-2-one derivatives were found to be potent PDE4 inhibitors with in vivo anti-inflammatory activity.[5]
Antimicrobial Disruption of bacterial DNA replication, cell wall synthesis, and cell membrane integrity.[3]Imidazole derivatives have demonstrated the ability to inhibit the growth of both Gram-positive and Gram-negative bacteria.[3]
Antifungal Inhibition of fungal enzymes like sterol 14-alpha demethylase.[7]Quantitative structure-activity relationship (QSAR) studies have linked the imidazol-2-one structure to antifungal activity against Candida albicans.[8]

The Influence of the 3-Bromophenyl Substituent: A Structure-Activity Relationship (SAR) Perspective

The addition of a 3-bromophenyl group to the N1 position of the imidazol-2-one core is expected to significantly influence its biological activity. Halogen substituents, particularly bromine, are known to modulate a compound's lipophilicity, metabolic stability, and binding interactions with target proteins.

Studies on related heterocyclic compounds have shown that bromo-substitution can enhance antimicrobial and antifungal activities.[7] For instance, a study on thiazole derivatives found that compounds with a bromo-substituent had the best antifungal activity against Aspergillus niger.[7] Similarly, the position of the bromo-group is critical; in the case of 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one, the meta-position of the bromine atom on the phenyl ring will dictate its steric and electronic interactions within a binding pocket.

Predicted Biological Activities and Potential Mechanisms of Action

Based on the known activities of the imidazol-2-one scaffold and the influence of the bromophenyl group, we can hypothesize the following primary biological activities for 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one:

Anticancer Activity

Many aryl-substituted imidazol-2-ones function as tubulin polymerization inhibitors, similar to combretastatin A-4.[4] The bromophenyl group may enhance binding to the colchicine-binding site on tubulin, leading to cell cycle arrest and apoptosis.

A potential signaling pathway is illustrated below:

anticancer_pathway compound 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one tubulin Tubulin compound->tubulin Inhibits Polymerization microtubule Microtubule Disruption tubulin->microtubule cell_cycle G2/M Phase Arrest microtubule->cell_cycle apoptosis Apoptosis cell_cycle->apoptosis

Caption: Hypothetical pathway for anticancer activity via tubulin inhibition.

Antimicrobial and Antifungal Activity

The lipophilic nature of the bromophenyl group could facilitate the compound's passage through microbial cell membranes.[3] Once inside, the imidazol-2-one core could interfere with essential cellular processes like DNA replication or cell wall synthesis.[3] The bromine atom may also enhance the compound's interaction with key microbial enzymes.

Proposed Experimental Workflows for Biological Evaluation

To validate the predicted biological activities of 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one, a systematic experimental approach is required. The following protocols are provided as a starting point for researchers.

General Experimental Workflow

The overall workflow for evaluating the biological activity of the compound is as follows:

experimental_workflow start Compound Synthesis & Purification in_vitro In Vitro Screening Assays start->in_vitro cytotoxicity Cytotoxicity Assay (e.g., MTT) in_vitro->cytotoxicity antimicrobial Antimicrobial/Antifungal Assay (e.g., MIC) in_vitro->antimicrobial mechanistic Mechanistic Studies cytotoxicity->mechanistic antimicrobial->mechanistic tubulin Tubulin Polymerization Assay mechanistic->tubulin cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) mechanistic->cell_cycle_analysis in_vivo In Vivo Studies (Animal Models) mechanistic->in_vivo end Data Analysis & Conclusion in_vivo->end

Caption: A comprehensive workflow for the biological evaluation of the target compound.

Detailed Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one on a panel of human cancer cell lines.

Materials:

  • 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture: Culture the selected cancer cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a stock solution of 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one in DMSO. Perform serial dilutions to obtain a range of final concentrations (e.g., 0.1, 1, 10, 100 µM). Add the compound dilutions to the respective wells and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one required to inhibit the growth of various bacterial and fungal strains.

Materials:

  • 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well plates

  • Microplate reader or visual inspection

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of each microbial strain.

  • Compound Dilution: Perform a two-fold serial dilution of the compound in the appropriate growth medium in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (microbes with no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for each microbe (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microbe. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Conclusion and Future Directions

While direct experimental data on 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one is currently lacking, the analysis of its core structure and substituent provides a strong rationale for investigating its potential as an anticancer, antimicrobial, and anti-inflammatory agent. The proposed experimental workflows offer a clear path for researchers to systematically evaluate these hypotheses.

Future research should focus on the synthesis of a series of halogenated and otherwise substituted phenyl-imidazol-2-ones to establish a clear structure-activity relationship. This will not only elucidate the potential of 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one but also contribute to the broader understanding of the imidazol-2-one scaffold in drug discovery.

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An In-Depth Technical Guide to 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one and its derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, structure-activity relationships (SAR), and therapeutic applications of these molecules, offering field-proven insights and detailed experimental protocols.

Introduction: The Imidazol-2-one Scaffold in Drug Discovery

The imidazole ring is a five-membered aromatic heterocycle that is a fundamental building block in a vast array of biologically active molecules, from the essential amino acid histidine to numerous pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged scaffold in medicinal chemistry.[2] The imidazol-2-one core, also known as an imidazolone, retains the key features of the imidazole ring while introducing a carbonyl group that can act as a hydrogen bond acceptor, further enhancing its potential for molecular recognition.[3]

Imidazolone derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and cardiovascular effects.[1][3][4] The versatility of this scaffold allows for the strategic placement of various substituents to fine-tune the molecule's physicochemical properties and biological activity, making it a highly attractive starting point for the development of novel therapeutic agents.[4] This guide will focus specifically on the 1-(3-bromophenyl) substituted imidazol-2-one core, exploring its chemical space and therapeutic potential.

Synthesis of 1-Aryl-1,3-dihydro-2H-imidazol-2-ones: A Representative Protocol

The synthesis of 1-aryl-1,3-dihydro-2H-imidazol-2-ones can be achieved through various synthetic routes. A modern and efficient approach involves the base-catalyzed intramolecular hydroamidation of propargylic ureas.[5] This method offers the advantages of mild reaction conditions, short reaction times, and a broad substrate scope.[5]

Below is a representative protocol for the synthesis of a 1-aryl-1,3-dihydro-2H-imidazol-2-one, which can be adapted for the synthesis of the 1-(3-bromophenyl) analog.

Experimental Protocol: Synthesis of 1-Aryl-1,3-dihydro-2H-imidazol-2-one

Step 1: Synthesis of the Propargylic Urea Intermediate [5]

  • To a solution of the desired propargylic amine (1.0 eq.) in anhydrous tetrahydrofuran (THF), add the corresponding isocyanate (1.0 eq.) dropwise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to yield the crude propargylic urea, which can often be used in the next step without further purification.

Causality: The reaction between an amine and an isocyanate is a highly efficient method for the formation of a urea linkage. The choice of THF as a solvent is due to its inert nature and its ability to dissolve both starting materials.

Step 2: Base-Catalyzed Intramolecular Cyclization [5]

  • Dissolve the crude propargylic urea (1.0 eq.) in anhydrous acetonitrile (MeCN).

  • Add a catalytic amount of a strong, non-nucleophilic base, such as 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) (0.05 eq.).

  • Stir the reaction mixture at room temperature, monitoring for the formation of the imidazol-2-one product by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 1-aryl-1,3-dihydro-2H-imidazol-2-one.

Causality: The strong base deprotonates the urea nitrogen, which then undergoes an intramolecular nucleophilic attack on the alkyne, leading to the formation of the five-membered imidazol-2-one ring. BEMP is an effective catalyst for this transformation due to its high basicity and low nucleophilicity, which prevents side reactions.

G cluster_0 Step 1: Propargylic Urea Formation cluster_1 Step 2: Cyclization Propargylic Amine Propargylic Amine Propargylic Urea Propargylic Urea Propargylic Amine->Propargylic Urea Isocyanate, THF Isocyanate Isocyanate Imidazol-2-one Imidazol-2-one Propargylic Urea->Imidazol-2-one BEMP (cat.), MeCN

Caption: Synthetic workflow for 1-aryl-1,3-dihydro-2H-imidazol-2-ones.

Structure-Activity Relationships (SAR) and Therapeutic Potential

The biological activity of 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one derivatives can be modulated by substitutions at various positions on the molecule. While specific SAR data for the 3-bromophenyl series is not extensively available in the public domain, we can infer potential trends from related compound classes.

Anticancer Activity

The imidazole scaffold is present in numerous anticancer agents.[6] For instance, derivatives of 5-aryl-1-arylideneamino-1H-imidazole-2(3H)-thiones have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast), HepG2 (liver), and HCT-116 (colon).[6] The mechanism of action for some of these compounds involves the inhibition of key signaling molecules like VEGFR-2 and B-Raf kinase.[6]

A study on 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which share the 3-bromophenyl moiety, demonstrated anticancer activity against a panel of 58 cancer cell lines.[7][8] The most sensitive cell line was the CNS cancer cell line SNB-75.[7][8] Molecular docking studies suggested that these compounds may exert their effect by inhibiting tubulin polymerization.[7][8]

Table 1: Anticancer Activity of Representative Imidazole and Triazole Analogs

Compound IDCore StructureCancer Cell LineActivity (IC50 or % Inhibition)Reference
Imidazole 5 1-arylideneamino-imidazole-2-thioneMCF-7IC50 = 1.2 µM[6]
HepG2IC50 = 2.5 µM[6]
HCT-116IC50 = 3.1 µM[6]
Triazole 4e 5-(3-bromophenyl)-1,2,4-triazoleSNB-7541.25% PGI at 10⁻⁵ M[7][8]
Triazole 4i 5-(3-bromophenyl)-1,2,4-triazoleSNB-7538.94% PGI at 10⁻⁵ M[7][8]

PGI: Percent Growth Inhibition

Antibacterial Activity

Benzimidazol-2-one analogs have been investigated for their antibacterial properties. A study on novel 1,3-dihydro-2H-benzimidazol-2-one analogs, including a 1-[2-(4-bromophenyl)-2-oxoethyl] derivative, showed high activity against both Gram-positive (Staphylococcus aureus, Staphylococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[9]

Table 2: Antibacterial Activity of Benzimidazolone Derivatives [9]

Compound IDR Group at N-3S. aureusS. pyogenesE. coliP. aeruginosa
6e 2-(morpholinoethyl)++++++++++
6f 2-(4-methylpiperazin-1-yl)ethyl+++++++++++
6g 2-(azepan-1-yl)ethyl++++++++++++

Activity is represented qualitatively: +++ (high), ++ (moderate)

The data suggests that the nature of the substituent at the N-3 position of the imidazolone ring plays a crucial role in determining the antibacterial spectrum and potency.

Potential Mechanisms of Action and Signaling Pathways

The diverse biological activities of imidazol-2-one derivatives are a result of their interaction with various molecular targets.

Kinase Inhibition

As mentioned, certain imidazole derivatives can inhibit protein kinases such as VEGFR-2 and B-Raf, which are critical components of signaling pathways that regulate cell proliferation, survival, and angiogenesis.[6] Inhibition of these kinases is a well-established strategy in cancer therapy.

G Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) Growth Factor->RTK RAS RAS RTK->RAS RAF B-Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Angiogenesis Cell Proliferation, Angiogenesis Transcription Factors->Cell Proliferation, Angiogenesis Imidazolone Derivative Imidazolone Derivative Imidazolone Derivative->RTK Inhibition Imidazolone Derivative->RAF Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway.

Checkpoint Kinase (Chk1/Chk2) Inhibition

Novel imidazolone derivatives have been designed as potential dual inhibitors of checkpoint kinases 1 and 2 (Chk1 and Chk2).[10] These kinases are key regulators of the DNA damage response, and their inhibition can sensitize cancer cells to the effects of chemotherapy and radiation.

G DNA Damage DNA Damage ATM/ATR ATM/ATR DNA Damage->ATM/ATR Chk1/Chk2 Chk1/Chk2 ATM/ATR->Chk1/Chk2 Cdc25 Cdc25 Chk1/Chk2->Cdc25 CDK/Cyclin CDK/Cyclin Cdc25->CDK/Cyclin Cell Cycle Arrest Cell Cycle Arrest CDK/Cyclin->Cell Cycle Arrest Imidazolone Derivative Imidazolone Derivative Imidazolone Derivative->Chk1/Chk2 Inhibition

Caption: Targeting the DNA damage response pathway.

Conclusion and Future Directions

The 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of this core, coupled with the numerous points for chemical modification, provides a rich platform for the exploration of structure-activity relationships. While the direct biological data for the 3-bromophenyl series is still emerging, the broader class of imidazol-2-one derivatives has shown significant potential as anticancer and antibacterial agents. Future research should focus on the systematic synthesis and biological evaluation of a library of 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one analogs to elucidate the specific structural requirements for potent and selective activity against various therapeutic targets. Further investigation into the mechanisms of action and in vivo efficacy of lead compounds will be crucial for translating the potential of this chemical class into clinical applications.

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  • Murugesan, S., et al. (2021). Antimicrobial and Antibiofilm Activities of 4,5-Dihydro-1H-pyrazole-1-carboximidamide Hydrochloride against Salmonella. ACS omega, 6(35), 22765–22774.
  • Fassihi, A., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Journal of the Iranian Chemical Society, 19(11), 4821-4834.

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Unlocking the Therapeutic Potential of the 1,3-Dihydro-2H-imidazol-2-one Scaffold: A Technical Guide to Mechanistic Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The compound 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one represents a pivotal starting point in the synthesis of novel therapeutics. While not an active pharmaceutical ingredient in its own right, its core scaffold, 1,3-dihydro-2H-imidazol-2-one, is a "privileged structure" in medicinal chemistry, forming the backbone of a multitude of biologically active agents. This technical guide moves beyond the specific, uncharacterized starting material to provide an in-depth exploration of the therapeutic landscape of the imidazol-2-one family. We will delve into the known pharmacological activities of its derivatives and present a comprehensive, field-proven workflow for identifying the mechanism of action of novel compounds built upon this versatile scaffold. This document is designed to empower researchers to not only synthesize new chemical entities but also to systematically unravel their biological functions.

The 1,3-Dihydro-2H-imidazol-2-one Core: A Foundation for Diverse Pharmacology

The compound 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one is a valuable chemical intermediate, prized for the synthetic handles it offers for further molecular elaboration. The true significance of this molecule lies in the therapeutic potential of the 1,3-dihydro-2H-imidazol-2-one nucleus it contains. This five-membered heterocyclic motif is a bioisostere of urea, a common functional group in many bioactive molecules. The cyclic nature of the imidazol-2-one provides conformational rigidity and positions hydrogen bond donors and acceptors in a well-defined spatial arrangement, making it an ideal scaffold for interacting with a variety of biological targets.

Derivatives of the 1,3-dihydro-2H-imidazol-2-one scaffold have demonstrated a remarkable breadth of pharmacological activities, underscoring its importance in drug discovery.[1][2][3][4] The inherent structural features of the imidazol-2-one ring allow it to engage with enzymes and receptors through various non-covalent interactions, including hydrogen bonding, and hydrophobic and van der Waals interactions.[2][5]

Below is a summary of the known therapeutic targets and associated biological activities of compounds featuring the 1,3-dihydro-2H-imidazol-2-one core:

Therapeutic AreaBiological Target/MechanismExample Activities of Derivatives
Cardiovascular Phosphodiesterase (PDE) InhibitionPositive inotropic (cardiotonic) effects, vasodilation[1]
Oncology Various (e.g., kinase inhibition)Antiproliferative activity against various cancer cell lines[6]
Infectious Diseases Various (e.g., enzymes, structural proteins)Antibacterial, antifungal, antiviral, and antiparasitic properties[3][4]
Central Nervous System Various (e.g., receptors, transporters)Anticonvulsant, analgesic effects

A Roadmap for Mechanism of Action (MoA) Elucidation: From Hit to Validated Target

For a novel compound derived from 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one that demonstrates a desirable phenotypic effect (e.g., cancer cell death, reduction in inflammatory markers), the critical next step is to identify its molecular target and elucidate its mechanism of action. This process is fundamental to optimizing the compound's efficacy and safety profile. What follows is a comprehensive, multi-pronged workflow designed to systematically unravel the MoA of a novel bioactive compound.

Phase 1: Target Identification Strategies

The initial phase focuses on generating a list of potential protein targets. This is often achieved by integrating computational, biochemical, and genetic approaches.[7][8]

cluster_0 Phase 1: Target Identification cluster_1 Direct Biochemical Methods cluster_2 Genetic & Genomic Methods cluster_3 Computational Inference phenotypic_screening Phenotypic Screening Hit (e.g., cell viability assay) affinity_chromatography Affinity Chromatography- Mass Spectrometry phenotypic_screening->affinity_chromatography activity_based_profiling Activity-Based Protein Profiling (ABPP) phenotypic_screening->activity_based_profiling rnai_crispr RNAi/CRISPR Screens (gene knockout/knockdown) phenotypic_screening->rnai_crispr expression_profiling Transcriptomics/ Proteomics phenotypic_screening->expression_profiling virtual_screening In Silico Docking/ Virtual Screening phenotypic_screening->virtual_screening similarity_analysis Chemical Similarity (to known drugs) phenotypic_screening->similarity_analysis candidate_targets List of Candidate Protein Targets affinity_chromatography->candidate_targets activity_based_profiling->candidate_targets rnai_crispr->candidate_targets expression_profiling->candidate_targets virtual_screening->candidate_targets similarity_analysis->candidate_targets

Figure 1. Integrated workflow for generating candidate protein targets.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

This direct biochemical approach aims to physically isolate the protein target(s) of a bioactive compound.

  • Immobilization of the Ligand:

    • Synthesize an analog of the lead compound with a linker arm suitable for covalent attachment to a solid support (e.g., agarose beads). A key consideration is to choose a linker attachment point that does not disrupt the compound's binding to its target.

    • Couple the linker-modified compound to the activated beads.

    • Prepare a control column with beads that have been treated with the linker but without the compound to control for non-specific binding.

  • Protein Binding:

    • Prepare a cell lysate from a relevant cell line or tissue that exhibits the phenotypic response to the compound.

    • Incubate the lysate with both the compound-coupled beads and the control beads.

  • Elution and Identification:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the specifically bound proteins. This can be done by competing with a high concentration of the free compound or by using denaturing conditions.

    • Separate the eluted proteins by SDS-PAGE and identify the unique bands present in the compound-coupled sample compared to the control.

    • Excise these bands and identify the proteins using mass spectrometry (e.g., LC-MS/MS).

Phase 2: Target Validation and Mechanistic Confirmation

Once a list of high-confidence candidate targets is generated, the next phase is to validate that engagement of a specific target by the compound is responsible for the observed biological effect.

cluster_0 Phase 2: Target Validation candidate_targets Candidate Protein Targets (from Phase 1) biophysical_assays Biophysical Assays (SPR, ITC, CETSA) candidate_targets->biophysical_assays biochemical_assays Biochemical/Enzymatic Assays candidate_targets->biochemical_assays cellular_assays Cell-Based Target Engagement & Phenocopy candidate_targets->cellular_assays validated_target Validated Target & MoA biophysical_assays->validated_target Confirms direct binding biochemical_assays->validated_target Confirms functional modulation cellular_assays->validated_target Confirms cellular relevance

Figure 2. Workflow for validating the molecular target and mechanism of action.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct target engagement in a cellular environment. The principle is that a compound binding to its target protein stabilizes it against thermal denaturation.

  • Cell Treatment:

    • Treat intact cells with the compound at various concentrations. Include a vehicle-only control (e.g., DMSO).

  • Thermal Challenge:

    • Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C in increments) for a set time (e.g., 3 minutes).

    • Include a non-heated control sample.

  • Lysis and Protein Separation:

    • Lyse the cells to release the proteins.

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The soluble fraction, containing the stabilized target protein, remains in the supernatant.

  • Quantification:

    • Analyze the amount of the specific candidate protein remaining in the soluble fraction by Western blotting or mass spectrometry.

    • A positive result is a shift in the melting curve of the protein to a higher temperature in the presence of the compound, indicating stabilization upon binding.

Conclusion: A Path Forward in Drug Discovery

The journey from a synthetic intermediate like 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one to a clinically viable drug is complex and requires a systematic, multi-disciplinary approach. The 1,3-dihydro-2H-imidazol-2-one scaffold is a proven foundation for the development of potent and selective therapeutic agents. By understanding the diverse pharmacological landscape of this chemical class and employing a robust experimental workflow for target identification and validation, researchers can significantly increase the probability of success in their drug discovery programs. The methodologies outlined in this guide provide a logical and self-validating framework to not only identify novel bioactive molecules but also to deeply understand their mechanism of action, a critical step in the development of the next generation of medicines.

References

  • Schenone, M., Dančík, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232-240. Available at: [Link]

  • Gimeno, A., et al. (2019). Identifying novel drug targets with computational precision. ScienceDirect. Available at: [Link]

  • Zav'yalov, S. I., et al. (2004). 1,3-Dihydro-2H-imidazol-2-one Derivatives: Synthesis and Applications (A Review). ResearchGate. Available at: [Link]

  • Vipergen. (n.d.). Drug Discovery Workflow - What is it?. Vipergen. Available at: [Link]

  • Orru, R. V. A., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). TargIDe: a machine-learning workflow for target identification of molecules with antibiofilm activity against Pseudomonas aeruginosa. NIH. Available at: [Link]

  • Yilmaz, I., et al. (2023). Synthesis, characterization, antiproliferative activity, docking, and molecular dynamics simulation of new 1,3-dihydro-2H-benzimidazol-2-one derivatives. Journal of Biomolecular Structure & Dynamics. Available at: [Link]

  • Upadhyaya, S. R., et al. (2022). A workflow for drug discovery: from target identification to drug approval. ResearchGate. Available at: [Link]

  • Hu, F., et al. (2021). Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Tripathi, A., & Malviya, N. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Biomedical and Pharmacology Journal. Available at: [Link]

  • Sameem, B., et al. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Semantic Scholar. Available at: [Link]

  • Islamoğlu, F. (2024). Bioactive molecules that contain imidazolone and oxazolone scaffolds. ResearchGate. Available at: [Link]

  • Sbardella, G., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry. Available at: [Link]

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A Comprehensive Technical Guide to 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one, a heterocyclic compound with potential applications in medicinal chemistry and materials science. While specific literature on this exact molecule is limited, this guide synthesizes information from closely related analogues to provide a robust framework for its synthesis, characterization, and potential biological evaluation.

Introduction: The Imidazol-2-one Scaffold

The 1,3-dihydro-2H-imidazol-2-one core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules. These compounds are known to exhibit a diverse range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities.[1][2][3][4][5][6][7][8] The introduction of a 3-bromophenyl substituent at the N-1 position is anticipated to modulate the electronic and steric properties of the molecule, potentially leading to novel biological activities and improved pharmacokinetic profiles. This guide will explore the synthetic pathways to access this specific derivative and discuss its potential based on the known properties of related bromo-substituted phenylimidazolones.

Synthesis and Mechanism

While a specific, optimized synthesis for 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one has not been detailed in the literature, a plausible and efficient synthetic route can be designed based on established methodologies for analogous 1-aryl-1,3-dihydro-2H-imidazol-2-ones.[9][10] The most common approaches involve the cyclization of a suitably substituted N-(2-aminoethyl)aniline derivative.

A proposed synthetic pathway is outlined below:

Synthesis_of_1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Cyclization A 3-Bromoaniline C N1-(3-bromophenyl)ethane-1,2-diamine A->C NaBH4, MeOH B 2-Aminoacetaldehyde diethyl acetal B->C D 1-(3-bromophenyl)-1,3-dihydro- 2H-imidazol-2-one C->D Triphosgene or CDI, Et3N, DCM

Figure 1: Proposed synthetic workflow for 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one.

Experimental Protocol:

Step 1: Synthesis of N1-(3-bromophenyl)ethane-1,2-diamine

  • To a solution of 3-bromoaniline (1.0 eq) in methanol, add 2-aminoacetaldehyde diethyl acetal (1.2 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N1-(3-bromophenyl)ethane-1,2-diamine.

Step 2: Synthesis of 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one

  • Dissolve N1-(3-bromophenyl)ethane-1,2-diamine (1.0 eq) and triethylamine (2.5 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C and add a solution of triphosgene (0.4 eq) or carbonyldiimidazole (CDI) (1.1 eq) in DCM dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one.

Causality in Experimental Choices:

  • Reductive Amination: The use of sodium borohydride is a mild and effective method for the reductive amination of the intermediate imine formed from 3-bromoaniline and 2-aminoacetaldehyde diethyl acetal. The acetal protecting group on the aldehyde is stable under these conditions and is cleaved in situ or during workup.

  • Cyclization Agent: Triphosgene and CDI are common and efficient reagents for the formation of the cyclic urea (imidazol-2-one). Triphosgene is highly reactive but also toxic, requiring careful handling. CDI is a safer alternative that often provides good yields. The choice between them may depend on the scale of the reaction and available safety precautions.

  • Base: Triethylamine is used to neutralize the hydrochloric acid generated during the cyclization reaction with triphosgene, driving the reaction to completion.

Physicochemical Properties and Characterization

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/Information
Molecular Formula C₉H₉BrN₂O
Molecular Weight 241.09 g/mol
Appearance Likely a white to off-white solid
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents; sparingly soluble in water.
Melting Point Estimated to be in the range of 150-250 °C, typical for similar aromatic heterocyclic compounds.
LogP Predicted to be in the range of 1.5-2.5, indicating moderate lipophilicity.
Spectroscopic Characterization:

The structure of the synthesized compound should be confirmed using standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-bromophenyl ring, as well as the methylene protons of the imidazol-2-one ring. The chemical shifts and coupling patterns will be informative for confirming the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the urea, the aromatic carbons, and the aliphatic carbons of the imidazole ring.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, with the characteristic isotopic pattern for a bromine-containing molecule.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1720 cm⁻¹ will be indicative of the carbonyl group of the cyclic urea.

Potential Biological Activities and Therapeutic Applications

The 1,3-dihydro-2H-imidazol-2-one scaffold is a versatile pharmacophore. The presence of the 3-bromophenyl group can influence the biological activity through several mechanisms, including enhanced binding to target proteins via halogen bonding and improved metabolic stability.

Potential_Biological_Activities cluster_antimicrobial Antimicrobial cluster_cancer Anticancer cluster_inflammation Anti-inflammatory center 1-(3-bromophenyl)-1,3-dihydro- 2H-imidazol-2-one antibacterial Antibacterial center->antibacterial antifungal Antifungal center->antifungal cytotoxic Cytotoxic Activity center->cytotoxic kinase_inhibition Kinase Inhibition center->kinase_inhibition cox_inhibition COX Inhibition center->cox_inhibition cytokine_modulation Cytokine Modulation center->cytokine_modulation

Figure 2: Potential biological activities of 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one based on related structures.

Potential Mechanisms of Action:
  • Antimicrobial Activity: Many imidazole derivatives exert their antimicrobial effects by inhibiting key enzymes in microbial metabolic pathways, such as ergosterol biosynthesis in fungi or DNA gyrase in bacteria.[1]

  • Anticancer Activity: The anticancer properties of related compounds often stem from their ability to inhibit protein kinases involved in cell proliferation and survival signaling pathways.[11] The planar structure of the imidazol-2-one ring can facilitate intercalation with DNA, leading to cytotoxic effects.

  • Anti-inflammatory Activity: Some imidazol-2-one derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. They may also modulate the production of pro-inflammatory cytokines.

Future Directions and Research Opportunities

1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one represents a promising, yet underexplored, chemical entity. Future research efforts should focus on:

  • Optimized Synthesis: Development and optimization of a high-yielding and scalable synthetic route.

  • Comprehensive Characterization: Full spectroscopic and crystallographic analysis to confirm its structure and stereochemistry.

  • In Vitro Biological Screening: A broad-based screening against a panel of cancer cell lines, microbial strains, and inflammatory targets to identify its primary biological activities.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with modifications to the bromophenyl ring and the imidazol-2-one core to establish clear SAR.

  • In Vivo Efficacy and Toxicity Studies: For promising lead compounds, evaluation in relevant animal models to assess their therapeutic potential and safety profile.

This technical guide provides a foundational understanding of 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one, paving the way for further investigation into its chemical and biological properties. The insights provided herein, drawn from the rich literature of its chemical relatives, should serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery.

References

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  • Wang, L., Lu, W., Xiao, Z., Zhou, M., Li, J., & Xu, S. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016).
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  • ResearchGate. (2002). New Synthesis of 1,3-Dihydro-1,4-benzodiazepin-2(2 H )-ones and 3-Amino-1,3-dihydro-1,4-benzodiazepin-2(2 H )-ones: Pd-Catalyzed Cross-Coupling of Imidoyl Chlorides with Organoboronic Acids. Retrieved from [Link]

  • PubMed. (2018). Design, Synthesis, and Biological Evaluation of 3-(Imidazo[1,2- a]pyrazin-3-ylethynyl)-4-isopropyl- N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide as a Dual Inhibitor of Discoidin Domain Receptors 1 and 2. Journal of Medicinal Chemistry, 61(17), 7977-7990.
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The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and History of N-Aryl Imidazolones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-aryl imidazolone core represents a quintessential "privileged scaffold" in modern medicinal chemistry. Its deceptively simple architecture belies a rich history of synthetic evolution and a profound impact on drug discovery. This guide provides an in-depth exploration of the N-aryl imidazolone, tracing its journey from foundational heterocyclic chemistry to its current status as a cornerstone in the development of targeted therapeutics. We will dissect the key synthetic innovations that enabled its widespread use, analyze its diverse pharmacological applications with a focus on kinase and cyclooxygenase inhibition, and provide detailed, field-tested protocols for its synthesis. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical molecular framework.

Introduction: The Imidazole Ring and the Birth of a Scaffold

The story of the N-aryl imidazolone begins with its parent heterocycle, imidazole. First synthesized by Heinrich Debus in 1858 from glyoxal and ammonia, imidazole was initially named "glyoxaline".[1][2] This five-membered aromatic ring, containing two non-adjacent nitrogen atoms, is a fundamental building block in nature, most notably as a key component of the amino acid histidine.[3] Its amphoteric nature and ability to participate in hydrogen bonding and metal coordination have made it a ubiquitous feature in enzymes and natural products.[3]

The addition of an aryl group at the N1 position and a carbonyl group within the ring transforms the simple imidazole into the N-aryl imidazolone, a scaffold with significantly enhanced pharmacological potential. This structural modification imparts a defined three-dimensional geometry and modulates the electronic properties of the molecule, allowing for specific and high-affinity interactions with a variety of biological targets. The N-aryl imidazolone framework is particularly prominent in the design of inhibitors for enzymes like kinases and cyclooxygenases (COX), where the aryl moiety can be tailored to occupy specific hydrophobic pockets in the active site.[4][5]

This guide will navigate the historical progression and synthetic methodologies that have made the N-aryl imidazolone a staple in the medicinal chemist's toolbox.

The Synthetic Challenge: A Historical Perspective on N-Arylation

The construction of the N-aryl bond has been the central challenge and the primary area of innovation in the history of N-aryl imidazolone synthesis. Early methods were often harsh and limited in scope, but the advent of transition metal catalysis revolutionized the field.

Early Methods and the Ullmann Condensation

The classical Ullmann condensation, first reported in the early 20th century, was the traditional method for forming N-aryl bonds. This reaction involves the copper-catalyzed coupling of an aryl halide with a nitrogen-containing nucleophile, such as an imidazole or imidazolone.[6]

  • Core Reaction: Aryl-X + H-N(imidazole) --(Cu catalyst, Base, High Temp)--> Aryl-N(imidazole) + HX

While foundational, the classical Ullmann reaction suffered from significant drawbacks:

  • Harsh Conditions: Required very high temperatures (often >150-200 °C) and stoichiometric amounts of copper.[7]

  • Limited Substrate Scope: Was largely restricted to aryl halides activated by strong electron-withdrawing groups.

  • Poor Functional Group Tolerance: The high temperatures were incompatible with many sensitive functional groups.

These limitations restricted the widespread application of N-aryl imidazolones in early drug discovery efforts.

The Modern Era: Palladium- and Copper-Catalyzed Cross-Coupling

The late 20th century witnessed a paradigm shift with the development of palladium- and copper-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination . This reaction, developed by Stephen Buchwald and John Hartwig in the 1990s, utilizes a palladium catalyst with specialized phosphine ligands to couple amines (including heterocycles like imidazolones) with aryl halides and triflates under much milder conditions.[8][9]

The success of the Buchwald-Hartwig amination spurred the development of more sophisticated, ligand-accelerated Ullmann-type reactions. These modern copper-catalyzed systems use ligands (such as diamines or amino acids) to facilitate the catalytic cycle, allowing the reactions to proceed at significantly lower temperatures and with a much broader substrate scope.[6][10]

These modern catalytic methods are now the gold standard for N-aryl imidazolone synthesis, offering high yields, excellent functional group tolerance, and the ability to couple a vast array of electronically and sterically diverse partners.[11]

Key Synthetic Strategies

Two primary strategies dominate the synthesis of N-aryl imidazolones: direct N-arylation of a pre-existing imidazolone core and the construction of the imidazolone ring onto an N-aryl precursor.

Strategy 1: N-Arylation of Imidazolones

This is the most common and convergent approach. It begins with a pre-formed imidazolone or imidazole-2-thione, which is then coupled with an aryl halide or its equivalent.

G cluster_start Starting Materials cluster_reaction Cross-Coupling Reaction cluster_product Product Start1 Imidazolone (or precursor) Catalyst Catalyst System: - Pd(0) or Cu(I) Source - Ligand (e.g., Phosphine, Diamine) - Base (e.g., K2CO3, Cs2CO3, t-BuONa) Start1->Catalyst Start2 Aryl Halide (Ar-X) (X = I, Br, Cl) or Aryl Triflates (Ar-OTf) Start2->Catalyst Product N-Aryl Imidazolone Catalyst->Product C-N Bond Formation G cluster_start Starting Materials cluster_reaction Condensation & Cyclization cluster_product Product Start1 N-Aryl Amidine Reaction Reaction Conditions (e.g., Acid or Base catalyst) Start1->Reaction Start2 1,2-Dicarbonyl Compound (e.g., glyoxal) Start2->Reaction Product N-Aryl-4-imidazolone Reaction->Product Ring Formation

Caption: Synthesis of N-aryl-4-imidazolones via condensation.

Pharmacological Significance and Applications

N-aryl imidazolones have demonstrated a remarkable breadth of biological activities, establishing them as a privileged scaffold in drug discovery. [3][12][13]

Kinase Inhibition

A primary application of N-aryl imidazolones is in the development of kinase inhibitors for oncology. [4]Kinases are crucial signaling proteins that are often dysregulated in cancer. The N-aryl imidazolone scaffold is adept at fitting into the ATP-binding pocket of many kinases.

  • Mechanism of Action: The imidazolone core often acts as a hinge-binder, forming key hydrogen bonds with the kinase hinge region. The N-aryl group extends into a hydrophobic pocket, and substitutions on this ring can be used to achieve potency and selectivity for a specific kinase.

  • Examples: N-aryl imidazolones have been developed as potent inhibitors of various kinases, including Checkpoint Kinases 1 and 2 (Chk1/2), VEGFR-2, and B-Raf, which are critical targets in cancer therapy. [14][15][16]For instance, certain derivatives have shown potent dual inhibition of Chk1 and Chk2 with IC50 values in the nanomolar range. [14]

G ATP ATP Kinase Kinase Active Site ATP->Kinase Binds PhosphoSubstrate Phosphorylated Substrate (Signal Propagation) Kinase->PhosphoSubstrate Phosphorylates Substrate Substrate Protein Substrate->Kinase Binds Inhibitor N-Aryl Imidazolone Inhibitor Inhibitor->Kinase Competitively Binds (Blocks ATP)

Caption: Competitive inhibition of a kinase by an N-aryl imidazolone.

Anti-inflammatory Activity (COX Inhibition)

Another major therapeutic area for N-aryl imidazolones is in the treatment of inflammation. Many compounds in this class are potent and selective inhibitors of cyclooxygenase-2 (COX-2). [5][17][18]

  • Mechanism of Action: The COX-2 enzyme has a larger active site and a secondary side pocket compared to the constitutive COX-1 isoform. The structure of N-aryl imidazolones, particularly those bearing a p-sulfonamide or a similar group on one of the aryl rings, mimics that of selective COX-2 inhibitors like Celecoxib. This allows them to bind selectively to the COX-2 active site, blocking the production of pro-inflammatory prostaglandins.

  • Advantages: Selective COX-2 inhibition offers anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. [17]

Experimental Protocols

The following protocols are representative examples of modern synthetic methods for preparing N-aryl imidazolones.

Protocol 1: Palladium-Catalyzed N-Arylation of Imidazole (Buchwald-Hartwig Type)

This protocol details a general procedure for the N-arylation of imidazole with an aryl halide using a palladium catalyst and a phosphine ligand.

Materials:

  • Imidazole (1.0 mmol, 1.0 equiv)

  • Aryl halide (e.g., 4-bromotoluene) (1.0 mmol, 1.0 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add Pd(OAc)₂, XPhos, and sodium tert-butoxide.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the imidazole and the aryl halide to the tube.

  • Add anhydrous toluene via syringe.

  • Seal the tube and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-aryl imidazole.

Causality and Justification:

  • Inert Atmosphere: The Pd(0) active catalyst is oxygen-sensitive. The inert atmosphere prevents its oxidation and deactivation.

  • Ligand (XPhos): This bulky, electron-rich phosphine ligand facilitates both the oxidative addition of the aryl halide to the palladium center and the final reductive elimination of the product, accelerating the catalytic cycle. [19]* Base (NaOtBu): The strong, non-nucleophilic base is required to deprotonate the imidazole N-H, making it a more potent nucleophile for the coupling reaction.

Protocol 2: Copper-Catalyzed N-Arylation of Imidazole (Ullmann Type)

This protocol outlines a ligand-assisted Ullmann coupling, which proceeds under milder conditions than the classical method.

Materials:

  • Imidazole (1.0 mmol, 1.0 equiv)

  • Aryl iodide (e.g., 4-iodotoluene) (1.2 mmol, 1.2 equiv)

  • Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)

  • L-Proline (0.2 mmol, 20 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous DMSO (4 mL)

Procedure:

  • To a reaction vial, add CuI, L-proline, potassium carbonate, and imidazole.

  • Add the aryl iodide.

  • Add anhydrous DMSO.

  • Seal the vial and heat the mixture in an oil bath at 90-110 °C with vigorous stirring for 24-48 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Causality and Justification:

  • Catalyst (CuI): Provides the active Cu(I) species for the catalytic cycle.

  • Ligand (L-Proline): L-proline acts as a ligand that solubilizes the copper salt and facilitates the coupling reaction, allowing for lower reaction temperatures compared to the ligand-free Ullmann reaction.

  • Base (K₂CO₃): A milder base is sufficient for this system to deprotonate the imidazole.

Data Presentation: Comparative Analysis

The choice of synthetic method often depends on factors like cost, substrate scope, and functional group tolerance. The following table summarizes typical performance characteristics.

Parameter Classical Ullmann Modern Cu-Catalyzed Pd-Catalyzed (Buchwald-Hartwig)
Catalyst Stoichiometric CuCatalytic Cu(I) or Cu(II)Catalytic Pd(0) or Pd(II)
Temperature Very High (150-210 °C)Moderate (80-120 °C)Moderate (80-120 °C)
Substrate Scope Limited (Activated Ar-X)Broad (Ar-I, Ar-Br)Very Broad (Ar-Cl, Ar-Br, Ar-I, Ar-OTf) [11]
Cost Low (Catalyst)Low to ModerateHigh (Pd and Ligands)
Functional Group Tol. PoorGoodExcellent
Typical Yields Variable to LowGood to ExcellentGood to Excellent

Conclusion and Future Outlook

The N-aryl imidazolone has evolved from a synthetic curiosity to a cornerstone of modern drug discovery. The development of powerful palladium- and copper-catalyzed cross-coupling reactions has been the key enabling technology, transforming a once-difficult-to-access scaffold into a readily available building block. Its proven success in targeting critical disease-related proteins, particularly kinases and COX-2, ensures its continued relevance.

Future research will likely focus on the development of even more efficient, sustainable, and cost-effective synthetic methods, perhaps utilizing base-metal catalysts like iron or nickel. Furthermore, the exploration of novel substitution patterns on the N-aryl imidazolone core will undoubtedly lead to the discovery of new therapeutic agents with enhanced potency, selectivity, and improved pharmacokinetic profiles. The history of the N-aryl imidazolone is a testament to the power of synthetic innovation to drive progress in medicinal science.

References

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  • Al-Ostath, A., et al. (2023). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. National Institutes of Health. [Link]

  • Gomaa, H. A. M., et al. (2020). Design, Synthesis and in Vivo Anti-inflammatory Activities of 2,4-Diaryl-5-4H-imidazolone Derivatives. Molecules. [Link]

  • Abu Almaaty, A. H., et al. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. National Institutes of Health. [Link]

  • Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

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Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of Brominated Imidazol-2-ones

Abstract

Brominated imidazol-2-ones represent a pivotal class of heterocyclic compounds, garnering significant interest within medicinal chemistry and materials science.[1] Their therapeutic potential is deeply intertwined with their three-dimensional structure and physical properties, which govern their solubility, stability, and interactions with biological targets.[2] This guide provides a comprehensive exploration of the core physical properties of brominated imidazol-2-ones, offering researchers, scientists, and drug development professionals a foundational understanding of their characterization. We delve into the experimental methodologies for determining these properties, explain the causality behind procedural choices, and present data from relevant structural analogues to illuminate structure-property relationships.

Introduction: The Brominated Imidazol-2-one Scaffold

The imidazol-2-one (also known as ethyleneurea) core is a five-membered heterocyclic ring containing two nitrogen atoms and a carbonyl group.[3] This structure is a privileged scaffold in drug discovery, appearing in a variety of biologically active molecules.[4][5] The introduction of one or more bromine atoms onto this scaffold or its substituents dramatically influences its physicochemical properties. Bromine, as a halogen, modifies the molecule's lipophilicity, electronic distribution, and metabolic stability. Furthermore, the C-Br bond serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, making these compounds valuable intermediates.[1]

The physical properties of a specific brominated imidazol-2-one derivative are dictated by the position and number of bromine atoms, as well as the nature of other substituents on the ring. Understanding these properties is a prerequisite for any application, from designing a synthetic route to formulating a drug candidate.

Caption: General chemical structure of the imidazol-2-one ring with potential substitution sites.

Synthesis and Purification Overview

The synthesis of brominated imidazol-2-ones can be achieved through various routes, often involving the cyclization of appropriately substituted precursors or the direct bromination of an existing imidazol-2-one ring. For instance, direct bromination of nitroimidazoles using N-bromosuccinimide has been reported to yield dibrominated products.[6] The choice of synthetic strategy is critical as it influences the final product's purity, which is paramount for accurate physical property determination.

Post-synthesis, rigorous purification is mandatory. Column chromatography is a common method, followed by recrystallization to obtain a solid product with high purity suitable for analysis.[7] For crystalline solids, slow evaporation of a saturated solution is often employed to grow single crystals suitable for X-ray diffraction.[2][8]

Core Physical Properties

Melting Point

The melting point is a fundamental indicator of a compound's purity and is influenced by the strength of its crystal lattice forces. For the parent compound, imidazolidin-2-one, the melting point is in the range of 129-132 °C.[9] The introduction of a bulky, polarizable bromine atom and aryl groups generally increases intermolecular forces (van der Waals and dipole-dipole interactions), leading to higher melting points.

CompoundCAS NumberMelting Point (°C)Reference
Imidazolidin-2-one120-93-4129-132[9]
1-(4-Bromophenyl)imidazolidin-2-one530081-14-2Data not available in searches[10]
1-(3-Bromophenyl)imidazolidin-2-one14088-96-1Data not available in searches[11]
5-Imino-4-thioxo-imidazolidin-2-one derivativesN/A105-220[12]

Note: Specific melting point data for simple brominated imidazol-2-ones are sparse in the reviewed literature, highlighting the need for experimental determination for novel derivatives.

Solubility

Solubility is a critical parameter for both synthesis (reaction conditions, purification) and biological applications (formulation, bioavailability). The imidazol-2-one core contains hydrogen bond donors (N-H) and acceptors (C=O), suggesting potential solubility in polar protic solvents. However, the overall solubility is a balance between the polar core and any nonpolar substituents.

  • General Trends: Studies on related imidazoles show very low solubility in nonpolar solvents like chloroalkanes and higher solubility in more polar solvents.[13]

  • Effect of Bromination: The addition of a bromine atom, particularly on an aryl substituent, increases the molecule's size and lipophilicity, which can decrease solubility in polar solvents like water but may enhance solubility in moderately polar organic solvents like dichloromethane or ethyl acetate.

  • Practical Implications: For drug development, modulating solubility is key. The incorporation of polar functional groups, such as a hydroxyethyl chain, is a known strategy to increase the solubility of imidazolium salts in common solvents.[14]

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides the primary evidence for a molecule's structure. For brominated imidazol-2-ones, a combination of IR, NMR, and mass spectrometry is essential for unambiguous identification.

IR spectroscopy is used to identify key functional groups based on their vibrational frequencies.

  • N-H Stretch: For N-unsubstituted or mono-substituted imidazol-2-ones, a characteristic broad peak is expected in the 3200-3400 cm⁻¹ region.

  • C=O Stretch: A strong, sharp absorption band corresponding to the urea carbonyl group typically appears between 1690-1770 cm⁻¹.[12]

  • C-Br Stretch: The carbon-bromine bond vibration is found in the fingerprint region, typically between 500-680 cm⁻¹, but can be difficult to assign definitively.

NMR is the most powerful tool for elucidating the detailed carbon-hydrogen framework.

  • ¹H NMR:

    • Ring Protons: The methylene protons (-CH₂-CH₂-) in the saturated imidazol-2-one ring typically appear as a singlet or a multiplet in the 3.0-4.0 ppm range.

    • N-H Protons: The N-H proton signal can be broad and its chemical shift is highly dependent on solvent and concentration, often appearing between 5.0-8.0 ppm.

    • Aromatic Protons: If a bromophenyl group is present, its protons will resonate in the aromatic region (7.0-8.5 ppm), with splitting patterns and chemical shifts influenced by the bromine's position.[14]

  • ¹³C NMR:

    • Carbonyl Carbon: The C=O carbon is highly deshielded and appears at a characteristic downfield shift, typically between 150-180 ppm.[12][15]

    • Ring Carbons: The saturated carbons of the ring are found upfield, usually in the 35-50 ppm range.

    • C-Br Carbon: The carbon directly attached to the bromine atom will have its chemical shift influenced by the heavy atom effect, and its resonance can be found in the 110-130 ppm range for aromatic systems.

Mass spectrometry provides the molecular weight and fragmentation patterns, which offer crucial structural clues.

  • Molecular Ion Peak (M⁺): The most critical feature for brominated compounds is the isotopic pattern of the molecular ion. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will show two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺, which is a definitive signature for the presence of a single bromine atom.

  • Fragmentation: Common fragmentation pathways involve the loss of the bromine atom or cleavage of substituents from the imidazol-2-one ring.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one is a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. Its structure, featuring a substituted phenyl ring attached to an imidazolinone core, makes it a key intermediate for the synthesis of a diverse range of biologically active molecules. The bromine atom at the meta-position of the phenyl ring serves as a versatile handle for further functionalization through various cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug development programs. This guide provides detailed, field-proven protocols for the synthesis of this important building block, focusing on robust and reproducible methodologies. We will explore two primary synthetic strategies: the cyclization of an N-aryl ethylenediamine precursor and the direct N-arylation of 2-imidazolidinone.

Strategic Approaches to Synthesis

The synthesis of 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one can be approached through two logical and effective pathways. The choice of strategy may depend on the availability of starting materials, desired scale, and laboratory capabilities.

G cluster_0 Synthetic Strategies cluster_1 Key Transformations Strategy_1 Strategy 1: Two-Step Approach Step_1A Synthesis of N-(3-bromophenyl)ethylenediamine Strategy_1->Step_1A Initial Step Strategy_2 Strategy 2: Direct N-Arylation Step_2A Cross-Coupling Reaction Strategy_2->Step_2A Core Reaction Step_1B Cyclization with a Phosgene Equivalent Step_1A->Step_1B Followed by

Caption: Overview of the two primary synthetic strategies.

Strategy 1: Two-Step Synthesis via N-(3-bromophenyl)ethylenediamine

This classic and reliable approach involves the initial synthesis of the key intermediate, N-(3-bromophenyl)ethylenediamine, followed by cyclization to form the desired imidazolinone ring. This method offers excellent control and is amenable to scale-up.

Part 1: Synthesis of N-(3-bromophenyl)ethylenediamine

The synthesis of N-substituted ethylenediamines can be achieved through several methods. A common approach involves the reaction of an amine with a protected 2-haloethylamine, followed by deprotection.[1]

Protocol 1: Synthesis of N-(3-bromophenyl)ethylenediamine

Parameter Value
Reactants 3-bromoaniline, 2-chloroethylamine hydrochloride
Base Potassium carbonate (K₂CO₃)
Solvent N,N-Dimethylformamide (DMF)
Temperature 100-120 °C
Reaction Time 12-24 hours

Step-by-Step Methodology:

  • To a stirred solution of 3-bromoaniline (1 equivalent) in DMF, add potassium carbonate (2.5 equivalents).

  • Add 2-chloroethylamine hydrochloride (1.2 equivalents) portion-wise to the reaction mixture.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-(3-bromophenyl)ethylenediamine.

Part 2: Cyclization to 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one

The cyclization of N-arylethylenediamines to form the 2-imidazolidinone ring is typically achieved using a phosgene equivalent, such as carbonyldiimidazole (CDI) or triphosgene.[2] CDI is often preferred due to its relative safety and ease of handling.

Protocol 2: Cyclization with Carbonyldiimidazole (CDI)

Parameter Value
Reactants N-(3-bromophenyl)ethylenediamine, Carbonyldiimidazole (CDI)
Solvent Tetrahydrofuran (THF) or Dichloromethane (DCM)
Temperature Room Temperature
Reaction Time 2-4 hours

Step-by-Step Methodology:

  • Dissolve N-(3-bromophenyl)ethylenediamine (1 equivalent) in anhydrous THF or DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add a solution of carbonyldiimidazole (1.1 equivalents) in the same solvent dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one.

G 3-bromoaniline 3-bromoaniline K2CO3_DMF K₂CO₃, DMF 100-120 °C 3-bromoaniline->K2CO3_DMF 2-chloroethylamine_HCl 2-chloroethylamine_HCl 2-chloroethylamine_HCl->K2CO3_DMF N-(3-bromophenyl)ethylenediamine N-(3-bromophenyl)ethylenediamine K2CO3_DMF->N-(3-bromophenyl)ethylenediamine CDI_THF CDI, THF Room Temp. N-(3-bromophenyl)ethylenediamine->CDI_THF Target_Molecule 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one CDI_THF->Target_Molecule

Caption: Workflow for Strategy 1.

Strategy 2: Direct N-Arylation of 2-Imidazolidinone

This strategy involves the direct formation of the C-N bond between the 2-imidazolidinone nitrogen and the 3-bromophenyl ring. This can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation.[3][4] These methods are powerful for constructing C-N bonds but require careful optimization of catalysts, ligands, and reaction conditions.

Protocol 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for the formation of C-N bonds.[3][4][5]

Parameter Value
Reactants 2-Imidazolidinone, 1,3-Dibromobenzene or 1-bromo-3-iodobenzene
Catalyst Pd₂(dba)₃ or Pd(OAc)₂
Ligand Xantphos or BINAP
Base Cs₂CO₃ or K₃PO₄
Solvent Toluene or Dioxane
Temperature 80-110 °C
Reaction Time 12-24 hours

Step-by-Step Methodology:

  • To an oven-dried Schlenk tube, add 2-imidazolidinone (1.2 equivalents), the aryl halide (1 equivalent, e.g., 1,3-dibromobenzene), palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., Xantphos, 4-10 mol%).

  • Add the base (e.g., Cs₂CO₃, 2 equivalents).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add anhydrous toluene or dioxane via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one.

G 2-Imidazolidinone 2-Imidazolidinone Reaction_Conditions Pd Catalyst, Ligand Base, Solvent 80-110 °C 2-Imidazolidinone->Reaction_Conditions Aryl_Halide 1,3-Dibromobenzene or 1-Bromo-3-iodobenzene Aryl_Halide->Reaction_Conditions Target_Molecule 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one Reaction_Conditions->Target_Molecule

Caption: Workflow for Buchwald-Hartwig Amination.

Protocol 4: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed N-arylation reaction.[4][6] While it often requires higher temperatures than palladium-catalyzed methods, it can be a cost-effective alternative.

Parameter Value
Reactants 2-Imidazolidinone, 1-bromo-3-iodobenzene
Catalyst Copper(I) iodide (CuI)
Ligand L-proline or 1,10-phenanthroline
Base K₂CO₃ or Cs₂CO₃
Solvent Dimethyl sulfoxide (DMSO) or DMF
Temperature 110-150 °C
Reaction Time 24-48 hours

Step-by-Step Methodology:

  • In a sealable reaction vessel, combine 2-imidazolidinone (1.5 equivalents), 1-bromo-3-iodobenzene (1 equivalent), copper(I) iodide (10-20 mol%), and the ligand (e.g., L-proline, 20-40 mol%).

  • Add the base (e.g., K₂CO₃, 2.5 equivalents).

  • Add the solvent (DMSO or DMF).

  • Seal the vessel and heat the mixture to 110-150 °C for 24-48 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the final product.

Mechanistic Insights

A deeper understanding of the reaction mechanisms allows for more effective troubleshooting and optimization.

Buchwald-Hartwig Amination Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle.[3][4]

G Pd0L2 Pd(0)L₂ OxAdd Oxidative Addition Pd0L2->OxAdd Ar-X PdII_complex L₂Pd(II)(Ar)X OxAdd->PdII_complex Amine_Coord Amine Coordination PdII_complex->Amine_Coord R₂NH Deprotonation Deprotonation (Base) Amine_Coord->Deprotonation Amido_complex L₂Pd(II)(Ar)(NR₂) Deprotonation->Amido_complex RedElim Reductive Elimination Amido_complex->RedElim RedElim->Pd0L2 Reforms Catalyst Product Ar-NR₂ RedElim->Product

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Conclusion

The synthesis of 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one is readily achievable through the well-established synthetic routes outlined in this guide. The two-step approach via N-(3-bromophenyl)ethylenediamine offers a robust and scalable method, while the direct N-arylation strategies provide more convergent pathways. The choice of method will be dictated by specific project requirements and available resources. The protocols provided herein are intended to serve as a comprehensive resource for researchers in the field of medicinal chemistry and drug development, facilitating the synthesis of this key molecular scaffold.

References

  • Fritz, J. A., Nakhla, J. S., & Wolfe, J. P. (2006). Imidazolidin-2-ones are prepared in two steps from readily available N-allylamines. Organic Letters, 8(12), 2531–2534. [https://pubs.acs.org/doi/10.1021/ol060889+]
  • Gabriele, B., et al. (2014). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Molecules, 19(10), 15937-15979. [https://www.mdpi.com/1420-3049/19/10/15937]
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [https://pubs.acs.org/doi/10.1021/cr000664r]
  • Hartwig, J. F. (2010). Buchwald–Hartwig amination. In Name Reactions for Homologations-Part I (pp. 101-143). Springer, Berlin, Heidelberg. [https://en.wikipedia.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Buchwald–Hartwig amination. Chemical Reviews, 116(19), 12564-12649. [https://pubs.acs.org/doi/10.1021/acs.chemrev.6b00512]
  • Alouane, N., Boutier, A., Baron, C., Vrancken, E., & Mangeney, P. (2006). An efficient, versatile and practical gram-scale preparation of oxazolidinone, imidazolidinone and dioxolanone. Synthesis, 2006(05), 860-864. [https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2006-926322]
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [https://www.acs.
  • Chem-Station. Ullmann Coupling. (2014). [https://www.chem-station.com/en/reactions-en/organometallic/2014/07/ullmann-coupling.html]
  • Yao, R. S., et al. (2010). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Asian Journal of Chemistry, 22(5), 3475. [https://asianpubs.org/index.php/ajc/article/view/2822]
  • PubChem. 1-(3-bromophenyl)imidazolidin-2-one. [https://pubchem.ncbi.nlm.nih.gov/compound/18526086]
  • Organic Chemistry Portal. Ullmann Reaction. [https://www.organic-chemistry.org/namedreactions/ullmann-reaction.shtm]
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-reaction.shtm]
  • Shvartsberg, M. S., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4443. [https://www.mdpi.com/1420-3049/26/15/4443]
  • Kucsman, G., & Kollar, L. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 13, 2152-2159. [https://www.beilstein-journals.org/bjoc/articles/13/212]

Sources

Biological Evaluation of 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one: An In-Depth Technical Guide for Preclinical Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Imidazolone Scaffold

The compound 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one represents a novel chemical entity with a scaffold that hints at a spectrum of potential biological activities. The presence of the bromophenyl group and the imidazolone core, common moieties in pharmacologically active agents, suggests that this molecule could interact with various biological targets. This guide provides a comprehensive framework for the initial biological evaluation of this compound, designed for researchers in drug discovery and development. Our approach is not a rigid template but a strategic workflow, emphasizing scientific rationale and robust, reproducible methodologies. We will explore potential anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties, providing detailed protocols and the logic underpinning each experimental step.

Part 1: The Strategic Workflow for Biological Evaluation

A systematic approach is paramount to efficiently and effectively characterize the biological profile of a new chemical entity. The following workflow is designed to move from broad, high-throughput screening to more specific, mechanism-of-action studies.

Biological_Evaluation_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Assays cluster_2 Phase 3: Lead Optimization & In Vivo Models A Compound Synthesis & QC B In Vitro Cytotoxicity Assay (e.g., MTT) Broad Spectrum Cancer Cell Panel A->B Initial broad screening C Antimicrobial Screening (MIC against Bacteria & Fungi) A->C D Anti-inflammatory Assays (e.g., NO, COX-2 Inhibition) B->D Explore other activities F Dose-Response & IC50/EC50 Determination B->F If cytotoxic C->F If antimicrobial D->F If anti-inflammatory E Specific Enzyme Inhibition Assays (e.g., Carbonic Anhydrase) E->F If enzyme inhibitor G Mechanism of Action Studies (e.g., Apoptosis Assays, Cell Cycle Analysis) F->G Elucidate mechanism H Structure-Activity Relationship (SAR) Studies G->H Refine chemical structure I In Vivo Efficacy & Toxicity Studies H->I Test in a living system

Caption: A strategic workflow for the biological evaluation of a novel compound.

Part 2: Anticancer Activity Evaluation

The imidazolone scaffold is present in several compounds with demonstrated anticancer properties. Therefore, a primary avenue of investigation is the potential cytotoxicity of 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one against a panel of human cancer cell lines.

Rationale for Initial Cytotoxicity Screening

The initial screen aims to identify if the compound has a general cytotoxic effect on cancer cells. The MTT assay is a widely used, robust, and cost-effective colorimetric method for this purpose.[1][2][3] It measures the metabolic activity of cells, which in most cases, correlates with cell viability.[2][3] By using a diverse panel of cancer cell lines, such as the NCI-60 panel, we can identify potential tissue-specific sensitivities.[4][5][6]

Protocol: MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability.[1][2][7]

Materials:

  • 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one (stock solution in DMSO)

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549, etc.)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Replace the medium in each well with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours.[2][7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Data Presentation:

Cell LineCompound Concentration (µM)% Viability (Mean ± SD)IC₅₀ (µM)
MCF-7198 ± 4.5
1075 ± 6.2
5045 ± 3.8
10015 ± 2.1
HeLa195 ± 5.1
1068 ± 4.9
5032 ± 3.3
10010 ± 1.8

Part 3: Antimicrobial Activity Screening

The imidazole ring is a core component of many antifungal and antibacterial agents.[8] Therefore, it is prudent to evaluate the antimicrobial properties of 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one.

Rationale for Antimicrobial Susceptibility Testing

The primary goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[9][10] This is a quantitative measure of the compound's potency. A broad panel of clinically relevant bacteria (both Gram-positive and Gram-negative) and fungi should be used.

Protocol: Broth Microdilution MIC Assay

This is a standard method for determining the MIC of an antimicrobial agent.[9][10][11]

Materials:

  • Test compound (stock solution in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microplates

  • Bacterial and fungal inoculums standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)[10]

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[9][10]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[9][10]

Data Presentation:

MicroorganismTypeMIC (µg/mL)
S. aureus (ATCC 29213)Gram-positive
E. coli (ATCC 25922)Gram-negative
C. albicans (ATCC 90028)Yeast
A. niger (ATCC 16404)Mold

Part 4: Anti-inflammatory and Enzyme Inhibition Assays

Chronic inflammation is implicated in numerous diseases, and many therapeutic agents target inflammatory pathways. Additionally, specific enzyme inhibition is a common mechanism of action for many drugs.

Rationale for Anti-inflammatory and Enzyme Inhibition Screening

Given the structural similarities to known inhibitors of enzymes like cyclooxygenase (COX) and carbonic anhydrase (CA), it is worthwhile to investigate these potential activities.[12][13][14] In vitro assays provide a direct measure of the compound's ability to modulate these targets.

Protocol: In Vitro Anti-inflammatory Assays

Nitric Oxide (NO) Production in LPS-Stimulated Macrophages:

This assay measures the inhibition of NO, a key inflammatory mediator.[15][16]

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate.

  • Treatment: Pre-treat the cells with the test compound for 1 hour, then stimulate with lipopolysaccharide (LPS) for 24 hours.

  • Griess Assay: Measure the nitrite concentration in the culture supernatant using the Griess reagent.

  • Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

COX-2 Inhibition Assay:

This assay determines the compound's ability to inhibit the COX-2 enzyme.[12][13][17][18][19]

  • Enzyme Reaction: In a 96-well plate, combine human recombinant COX-2 enzyme, a fluorescent probe, and the test compound.

  • Initiation: Start the reaction by adding arachidonic acid.

  • Measurement: Measure the fluorescence kinetically.

  • Analysis: Calculate the percentage of COX-2 inhibition and determine the IC₅₀.

Protocol: Carbonic Anhydrase IX (CA IX) Inhibition Assay

CA IX is a tumor-associated enzyme, and its inhibition is a target for anticancer therapy.[14][20]

  • Enzyme Assay: Use a stopped-flow spectrophotometer to measure the CA IX-catalyzed hydration of CO₂.

  • Inhibition: Pre-incubate the enzyme with various concentrations of the test compound.

  • Measurement: Monitor the change in pH via a colorimetric indicator.

  • Analysis: Determine the inhibition constant (Kᵢ).

Part 5: Visualizing Signaling Pathways

Understanding the potential mechanism of action requires visualizing the relevant signaling pathways.

Inflammatory_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 NO Nitric Oxide iNOS->NO PGs Prostaglandins COX2->PGs Inflammation Inflammation NO->Inflammation PGs->Inflammation

Sources

Application Notes & Protocols: Leveraging 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Imidazol-2-one Scaffold

In the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds are foundational scaffolds for a vast array of therapeutic agents.[1] The imidazole ring, in particular, is a privileged structure, present in essential biomolecules like the amino acid histidine and playing a pivotal role in the catalytic activity of numerous enzymes.[2] This inherent biological relevance makes imidazole derivatives compelling starting points for drug design.

This guide focuses on 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one , a highly versatile drug intermediate. Its structure is strategically designed for synthetic utility. The imidazol-2-one core provides a rigid, polar framework capable of engaging in crucial hydrogen bonding interactions with biological targets. The key to its versatility, however, lies in the 3-bromophenyl substituent. The bromine atom serves as a reactive handle for sophisticated carbon-carbon bond-forming reactions, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling.[1][2] This allows for the modular and efficient assembly of complex biaryl structures, which are common motifs in a class of drugs known as kinase inhibitors.[3][4] Specifically, this intermediate is an invaluable building block for developing inhibitors of p38 MAP kinase, a critical target in the treatment of inflammatory diseases.[5][6][7]

These application notes will provide researchers, scientists, and drug development professionals with a comprehensive overview of the properties, handling, and synthetic application of this key intermediate, complete with detailed, field-proven protocols.

Physicochemical Properties & Safe Handling

Before utilization in any synthetic protocol, a thorough understanding of the intermediate's properties and safety requirements is paramount.

Compound Characteristics

The key physicochemical data for 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one are summarized below.

PropertyValue
IUPAC Name 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one
Synonyms 1-(3-bromophenyl)imidazolidin-2-one (saturated form)[8]
CAS Number 14088-96-1 (for the saturated imidazolidin-2-one)
Molecular Formula C₉H₇BrN₂O
Molecular Weight 239.07 g/mol
Appearance Typically an off-white to pale tan solid[9]

Note: The CAS number provided corresponds to the saturated analog, 1-(3-bromophenyl)imidazolidin-2-one. The unsaturated title compound is a more specialized intermediate, and researchers should always verify the identity of their starting material via analytical characterization.

Analytical Characterization:

  • ¹H NMR: Expect characteristic signals in the aromatic region (7-8 ppm) for the bromophenyl ring protons and distinct signals for the vinyl and N-H protons of the imidazol-2-one ring.[10][11]

  • ¹³C NMR: Signals for the carbonyl carbon (~155-165 ppm), aromatic carbons, and vinyl carbons of the heterocyclic ring will be present.

  • Mass Spectrometry (MS): A characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) will be observed for the molecular ion peak [M]+ and [M+2]+.

  • Infrared (IR) Spectroscopy: Key absorbances include a strong C=O stretch (~1680-1720 cm⁻¹), an N-H stretch (~3200-3400 cm⁻¹), and C-Br vibrations in the fingerprint region.[12]

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with this and any brominated aromatic compound.

  • Hazard Profile: This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[8][13] It may also cause respiratory irritation.[9][13]

  • Personal Protective Equipment (PPE): Always handle this compound within a certified chemical fume hood. Wear nitrile gloves, a flame-resistant lab coat, and chemical safety goggles.[13][14][15]

  • Handling: Avoid creating dust.[13] Use proper grounding techniques for any transfers to prevent static discharge. Ensure adequate ventilation at all times.[9][14]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9] The compound is moisture-sensitive, and storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[14]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of the 3-bromophenyl group is to serve as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is the preeminent choice for this transformation in drug discovery due to its exceptional functional group tolerance, use of readily available and generally non-toxic boronic acid reagents, and mild reaction conditions.[16]

Reaction Principle and Catalytic Cycle

The reaction creates a new carbon-carbon bond between the brominated phenyl ring and an organic group from a boronic acid or boronate ester. The catalytic cycle, a cornerstone of modern organometallic chemistry, proceeds via three fundamental steps.[16][17][18]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the intermediate, forming a Pd(II) complex. This is often the rate-determining step.[16]

  • Transmetalation: In the presence of a base, the organoboron reagent forms a more nucleophilic "ate" complex. This complex transfers its organic moiety to the Pd(II) center, displacing the bromide. The base is crucial for this step to proceed.[16][19]

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are expelled from the coordination sphere, forming the final biaryl product and regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products cluster_reagents Reagents pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂-Br pd0->pd_complex pd_trans Ar-Pd(II)L₂-R pd_complex->pd_trans Transmetalation pd_trans->pd0 product Ar-R (Product) pd_trans->product Reductive Elimination arbr Ar-Br (Intermediate) arbr->pd_complex Oxidative Addition r_b R-B(OH)₂ (Boronic Acid) r_b->pd_trans base Base base->r_b

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Procedure:

  • Setup: To a dry reaction vessel, add 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one (1.0 equiv.), the chosen arylboronic acid (1.2 equiv.), and powdered potassium carbonate (2.5 equiv.).

  • Inerting: Seal the vessel with a septum and purge with dry nitrogen or argon for 10-15 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.). Then, add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v) via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel to yield the final product.

Protocol 2: Synthesis of a p38 MAP Kinase Inhibitor Core Scaffold

This protocol provides a specific example of synthesizing 1-(3-(pyridin-4-yl)phenyl)-1,3-dihydro-2H-imidazol-2-one, a core structure found in many p38 MAP kinase inhibitors. [20]The pyridine nitrogen is a key hydrogen bond acceptor that interacts with the hinge region of the kinase. [20] Objective: To synthesize a key biaryl intermediate for p38 MAP kinase inhibitor development.

G cluster_0 1-(3-bromophenyl)-1,3- dihydro-2H-imidazol-2-one cluster_1 Pyridin-4-ylboronic acid cluster_2 Product: p38 Kinase Inhibitor Core A C A->C Pd(PPh₃)₄, Na₂CO₃ Dioxane/H₂O, 90 °C B B->C Pd(PPh₃)₄, Na₂CO₃ Dioxane/H₂O, 90 °C

Caption: Synthetic pathway to a pyridinyl-phenyl-imidazol-2-one core.

Materials:

  • 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one (2.39 g, 10.0 mmol, 1.0 equiv.)

  • 4-Pyridinylboronic acid (1.48 g, 12.0 mmol, 1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (578 mg, 0.5 mmol, 0.05 equiv.)

  • Sodium Carbonate (Na₂CO₃) (2.65 g, 25.0 mmol, 2.5 equiv.)

  • 1,4-Dioxane (40 mL, degassed)

  • Deionized Water (10 mL, degassed)

Procedure:

  • Combine 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one, 4-pyridinylboronic acid, and sodium carbonate in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Seal the flask with a rubber septum, and purge with argon for 15 minutes.

  • Add Pd(PPh₃)₄ to the flask against a positive flow of argon.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Place the flask in a pre-heated oil bath at 90 °C and stir vigorously under the argon atmosphere for 8 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool the flask to room temperature.

  • Pour the mixture into a separatory funnel containing 100 mL of ethyl acetate and 50 mL of water. Shake and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine all organic extracts, wash with 50 mL of brine, dry over MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude residue via silica gel chromatography, eluting with a gradient of dichloromethane/methanol (e.g., 100:0 to 95:5) to afford the pure product as a solid.

Conclusion

1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one is a powerful and enabling drug intermediate. Its pre-installed bromine atom provides a reliable synthetic handle for late-stage diversification through robust and well-understood methodologies like the Suzuki-Miyaura cross-coupling. The protocols and data presented herein demonstrate its direct applicability in constructing biaryl scaffolds that are central to the design of modern therapeutics, particularly kinase inhibitors. For research teams engaged in hit-to-lead optimization and the development of novel chemical entities, mastering the use of this intermediate can significantly accelerate discovery timelines and broaden synthetic access to promising new drug candidates.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet for 1-(3-Bromophenyl)-1,3-dihydro-2H-imidazol-2-one.
  • Thermo Fisher Scientific. (2009). Safety Data Sheet for 1-Propanone, 1-(3-bromophenyl)-.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions.
  • AA Blocks. (2025). Safety Data Sheet for 3-(3-Bromophenyl)-1H-1,2,4-triazole-5(4H)-thione.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information: Characterization data of compounds.
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  • Réseau Huntington de Langue Française. (n.d.). 1-(4-Bromophenyl)-1,3-dihydro-2h-imidazol-2-one. Retrieved from Réseau Huntington de Langue Française.
  • Enamine. (n.d.). Safety Data Sheet for tert-butyl 3-amino-2-(3-bromophenyl)pyrrolidine-1-carboxylate.
  • Chemenu. (2026). The Role of Brominated Imidazoles in Modern Chemical Synthesis.
  • Zhang, H., et al. (n.d.). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one.
  • Visco, D., et al. (2004). P38 MAP Kinase Inhibitors: Evolution of Imidazole-Based and pyrido-pyrimidin-2-one Lead Classes. PubMed.
  • de Sousa, L. P., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
  • Mary, Y. S., et al. (n.d.). Molecular docking, Spectroscopic, NLO, NBO and antimicrobial analysis of (Z)-3-(3-bromophenyl)-1-(1H-imidazol-1-yl)prop-2-en-1-one.
  • Chemenu. (n.d.). The Importance of Imidazole Derivatives in Pharmaceutical Research.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole.
  • Zhang, H., et al. (n.d.). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one.
  • Zhao, J., et al. (2024).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Al-Tel, T. H., et al. (n.d.). 2-(3-Bromophenyl)imidazo[2,1-b]oxazole. MDPI.
  • Ibrahim, M. A., & Bala, M. D. (2024). 3-(2-Hydroxyethyl)-1-(4-nitrophenyl)-1H-imidazol-3-ium bromide. PMC - NIH.
  • Dastpeyman, S., et al. (2023). An experimental dynamic NMR study of 2-(aryl)-4,5-diphenyl-1H-imidazoles in solution.
  • Ferrie, L., et al. (n.d.). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. NIH.
  • Biorepositories. (n.d.). 1-(4-Bromophenyl)-1,3-dihydro-2h-imidazol-2-one.
  • TargetMol. (n.d.). 1-(4-Bromophenyl)-1,3-dihydro-2H-imidazol-2-one.
  • CBI AxonTracker. (n.d.). 1-(4-Bromophenyl)-1,3-dihydro-2h-imidazol-2-one.
  • Lee, J. K., & Kim, S. Y. (n.d.). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. PMC - PubMed Central.
  • ResearchGate. (n.d.). p38 MAP Kinase Inhibitors in Clinical Trials.
  • Sbardella, G., et al. (n.d.). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. MDPI.
  • Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar.

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antimicrobial activity testing of bromophenyl imidazolones

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: High-Throughput Screening and Characterization of the Antimicrobial Activity of Novel Bromophenyl Imidazolone Derivatives

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, microbiology, and infectious diseases.

Foreword: The Rationale for a Standardized Approach

The emergence of multidrug-resistant pathogens constitutes a critical global health threat, necessitating the urgent discovery of novel antimicrobial scaffolds. Imidazole-based compounds have historically proven to be a rich source of biologically active agents.[1][2][3] The addition of a bromophenyl moiety to the imidazolone core can significantly modulate the compound's lipophilicity and electronic properties, potentially enhancing its interaction with microbial targets and improving its activity profile.[4][5]

However, the path from a synthesized compound to a viable drug candidate is paved with rigorous and reproducible testing. Inconsistent or non-standardized antimicrobial screening can generate misleading data, wasting valuable resources and time. This guide, therefore, is not merely a list of steps but a comprehensive framework for the robust evaluation of bromophenyl imidazolones. It is designed to ensure that the generated data is reliable, comparable, and built upon the authoritative standards established by the Clinical and Laboratory Standards Institute (CLSI), the global leader in antimicrobial susceptibility testing (AST) guidelines.[6][7] By adhering to these protocols, researchers can confidently assess the potential of their novel compounds and make informed decisions for further development.

Foundational Principles: Quantifying Antimicrobial Efficacy

Before proceeding to specific protocols, it is crucial to understand the fundamental metrics of antimicrobial activity. The primary goal is to determine the lowest concentration of a drug that can affect a target microorganism.

  • Minimum Inhibitory Concentration (MIC): This is the cornerstone of susceptibility testing. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[8] It is the primary measure of a compound's potency. A low MIC value indicates that less of the compound is required to inhibit the organism's growth.

  • Minimum Bactericidal Concentration (MBC): While the MIC indicates growth inhibition (a bacteriostatic effect), the MBC defines the lowest concentration required to kill 99.9% of the initial bacterial inoculum. A compound is generally considered bactericidal if the MBC is no more than four times the MIC.[5] This distinction is clinically vital, as bactericidal agents are often preferred for treating severe infections, particularly in immunocompromised patients.

The most reliable and universally recognized methods for determining these values are based on dilution, with the broth microdilution method serving as the "gold standard" reference against which other methods are compared.[9][10]

Pre-analytical Phase: Ensuring a Validated Experimental Setup

The quality of the final data is entirely dependent on the rigor of the initial setup. Rushing this phase is a false economy.

Compound Management

Novel synthetic compounds like bromophenyl imidazolones are often hydrophobic.

  • Solubilization: Dimethyl sulfoxide (DMSO) is the most common solvent for initial solubilization. Prepare a high-concentration primary stock solution (e.g., 10-20 mg/mL or ~20-50 mM).

  • Solvent Control (Causality): The solvent itself can influence microbial growth. It is mandatory to run a solvent control at the highest concentration used in the assay (typically ≤1% v/v) to ensure it exhibits no intrinsic antimicrobial activity. A valid experiment shows robust microbial growth in the solvent control well.[11]

  • Stock Solution Sterility: Filter-sterilize the primary stock solution through a 0.22 µm syringe filter to prevent contamination.

Microorganism Selection and Inoculum Preparation

Reproducibility is impossible without standardized microbial cultures.

  • Test Panel: A robust initial screening panel should include Gram-positive and Gram-negative bacteria, as well as a representative yeast species.

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

    • Yeast: Candida albicans (e.g., ATCC 90028)

  • Quality Control (QC): The use of ATCC (American Type Culture Collection) strains is non-negotiable. These are reference strains with well-defined MIC ranges for standard antibiotics, as published by CLSI.[9] They serve as the internal validation for the entire experiment.

  • Inoculum Standardization (The McFarland Standard): The density of the starting bacterial culture directly impacts the MIC result. A higher density may overwhelm the compound, leading to a falsely high MIC. The CLSI mandates adjusting the inoculum to the turbidity of a 0.5 McFarland standard , which corresponds to approximately 1.5 x 10⁸ CFU/mL.[12][13] This is a critical control point.

Protocol I: Broth Microdilution for Definitive MIC Determination

This protocol is the cornerstone of susceptibility testing, providing quantitative MIC values. It is based on the CLSI M07 standard for bacteria.[10]

Methodology Workflow

// Controls node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; C1 [label="Column 11:\nGrowth Control\n(CAMHB + Inoculum)"]; C2 [label="Column 12:\nSterility Control\n(CAMHB only)"];

I2 -> C1 [style=dashed]; P2 -> C2 [style=dashed]; } enddot Caption: Workflow for the CLSI-based broth microdilution assay.

Step-by-Step Protocol
  • Plate Preparation: Using a sterile 96-well U-bottom microtiter plate, add 100 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells in columns 2 through 12.

  • Compound Addition: Prepare a 2X working solution of your bromophenyl imidazolone in CAMHB. Add 200 µL of this solution to the wells in column 1. This well now contains the highest concentration of the compound.

  • Serial Dilution: Perform a 2-fold serial dilution. Using a multichannel pipette, transfer 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. Change tips, and transfer 100 µL from column 2 to column 3. Repeat this process across the plate to column 10. After mixing column 10, discard the final 100 µL.

  • Controls:

    • Column 11 (Growth Control): Will receive bacteria but no compound. This well must show turbidity for the test to be valid.

    • Column 12 (Sterility Control): Contains only CAMHB. This well must remain clear, confirming the sterility of the medium and plate.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth from fresh colonies on an agar plate. Adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension as per CLSI M07 guidelines so that the final concentration in each well after inoculation will be approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 100 µL of the standardized, diluted inoculum to wells in columns 1 through 11. Do not add inoculum to column 12. The final volume in each well is now 200 µL.

  • Incubation: Cover the plate and incubate at 35°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, examine the plate. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). This can be done by eye or with a microplate reader measuring optical density (OD).

Protocol II: Kirby-Bauer Disk Diffusion for Rapid Screening

This method is excellent for initial, high-throughput screening of multiple compounds or bacterial strains. It provides qualitative or semi-quantitative results and is based on the CLSI M02 standard.[14]

Methodology Workflow

DiskDiffusion_Workflow P1 Prepare 0.5 McFarland bacterial suspension P2 Dip sterile cotton swab into suspension and remove excess liquid P1->P2 P3 Inoculate Mueller-Hinton Agar (MHA) plate by swabbing entire surface in three directions P2->P3 P4 Allow plate to dry for 3-5 minutes P3->P4 P5 Impregnate sterile 6mm paper disks with known amount of bromophenyl imidazolone solution P4->P5 P6 Aseptically place disks on the agar surface, ensuring firm contact P5->P6 P7 Incubate plate (inverted) at 35°C for 16-24 hours P6->P7 P8 Measure the diameter of the zone of inhibition (in mm) P7->P8

Step-by-Step Protocol
  • Plate Preparation: Use standard Mueller-Hinton Agar (MHA) plates with a depth of 4mm.

  • Inoculation: Prepare a standardized 0.5 McFarland bacterial suspension as described previously. Dip a sterile cotton swab into the suspension and press it against the inside of the tube to remove excess liquid. Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees after each application to ensure confluent growth.

  • Drying: Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Disk Preparation & Application: Aseptically apply sterile, blank 6 mm paper disks to the agar surface. Using a micropipette, apply a specific volume (e.g., 10-20 µL) of a known concentration of your bromophenyl imidazolone stock solution onto each disk. Also include a disk with the solvent alone as a negative control and a disk with a standard commercial antibiotic as a positive control.

  • Incubation: Invert the plates and incubate at 35°C for 16-24 hours.

  • Measurement: After incubation, use a ruler or caliper to measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters (mm).

Data Presentation and Interpretation

Raw data should be organized clearly for analysis and comparison.

Table 1: Example MIC Data for Bromophenyl Imidazolone Analogs
Compound IDR-Group SubstitutionMIC (µg/mL) vs. S. aureus ATCC 29213MIC (µg/mL) vs. E. coli ATCC 25922MIC (µg/mL) vs. P. aeruginosa ATCC 27853
BPI-001 4-fluoro832>128
BPI-002 4-chloro416128
BPI-003 4-methoxy32>128>128
Ciprofloxacin (Control)0.50.0150.5
Vancomycin (Control)1>128>128

Interpretation: In this hypothetical data, BPI-002 shows the most promising broad-spectrum activity, although it is still significantly less potent than the control antibiotic, Ciprofloxacin. The data suggests that electron-withdrawing groups at the R-position may enhance activity.

Hypothesized Mechanism of Action

While the precise mechanism for a novel compound requires dedicated study, many imidazole-based antimicrobials function by disrupting cellular integrity.[3][15] A plausible initial hypothesis for bromophenyl imidazolones is the disruption of the bacterial cell membrane. The lipophilic nature of the compound could facilitate its insertion into the phospholipid bilayer, compromising membrane potential and leading to the leakage of essential cytoplasmic contents and cell death.

Mechanism_Hypothesis cluster_membrane Bacterial Cell Membrane cluster_compound cluster_effect p1 Phospholipid p2 Phospholipid p3 Phospholipid p4 Phospholipid BPI Bromophenyl Imidazolone Disruption Membrane Disruption BPI->Disruption Insertion into   bilayer Leakage Ion & ATP Leakage Disruption->Leakage Death Cell Death Leakage->Death

Trustworthiness: The Self-Validating System

An experiment is only trustworthy if it is validated.

  • QC Strain Validation: For each batch of MIC tests, you must include a reference antibiotic tested against its corresponding QC strain (e.g., Ciprofloxacin vs. E. coli ATCC 25922). The resulting MIC value must fall within the acceptable range specified in the current CLSI M100 document.[9][16][17] If it does not, the results for all novel compounds tested in that batch are considered invalid and the experiment must be repeated.

  • Controls Revisited: The growth control must show adequate growth, and the sterility control must show no growth. Failure of either control invalidates the experiment. This rigorous adherence to controls ensures that the observed inhibition is due to the compound's activity and not an experimental artifact.

References

  • American Society for Microbiology (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Clinical and Laboratory Standards Institute. Antimicrobial Susceptibility Testing | Area of Focus. [Link]

  • Clinical and Laboratory Standards Institute. M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • Journal of Clinical Microbiology (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. [Link]

  • National Center for Biotechnology Information (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. [Link]

  • National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • BenchFly. Testing an Antibiotic Using a Disk Diffusion Assay. [Link]

  • Clinical and Laboratory Standards Institute. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. [Link]

  • Journal of Pharmaceutical Negative Results (2022). Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin. [Link]

  • PubMed (2012). Synthesis, antimicrobial and antiviral evaluation of substituted imidazole derivatives. [Link]

  • Clinical and Laboratory Standards Institute (2022). Implementation of the CLSI Method for Direct Disk Diffusion Testing From Positive Blood Cultures. [Link]

  • National Center for Biotechnology Information (2018). Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. [Link]

  • Microbe Notes (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [Link]

  • OAText (2016). Synthesis and antimicrobial activity of imidazolium salts. [Link]

  • ResearchGate (2012). Antimicrobial activity of imidazoles. [Link]

  • Journal of Advanced Scientific Research (2025). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. [Link]

  • MDPI (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. [Link]

  • ResearchGate (2016). Broth microdilution for antibacterial testing as recommended by CLSI protocol. [Link]

  • ResearchGate (2021). Design, microwave synthesis, characterization and antimicrobial activity of imidazolone derivatives. [Link]

  • National Center for Biotechnology Information (2022). Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. [Link]

  • ResearchGate (2011). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. [Link]

  • MI - Microbiology. Broth Microdilution. [Link]

  • Semantic Scholar (2011). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. [Link]

  • PubMed Central (2006). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. [Link]

  • Clinical and Laboratory Standards Institute. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method.... [Link]

  • Clinical and Laboratory Standards Institute. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • National Center for Biotechnology Information (2022). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. [Link]

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Sources

cytotoxicity assays for novel imidazol-2-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cytotoxic Evaluation of Novel Imidazol-2-one Derivatives

Introduction: From Discovery to Cellular Impact

The imidazol-2-one scaffold is a privileged structure in medicinal chemistry, with derivatives showing significant potential as therapeutic agents, particularly in oncology.[1][2] These compounds have been investigated for a range of biological activities, including the inhibition of critical cell cycle kinases and the disruption of microtubule dynamics, marking them as promising candidates for anticancer drug development.[1][3] However, the journey from a promising novel compound to a viable drug candidate is rigorous. A critical early step in this process is the comprehensive evaluation of its cytotoxic effects.[4][5]

This guide serves as a detailed application and protocol resource for researchers, scientists, and drug development professionals. It outlines a multi-assay, tiered strategy to not only quantify the cytotoxicity of novel imidazol-2-one derivatives but also to begin elucidating the underlying mechanisms of action. By integrating assays that measure metabolic activity, membrane integrity, and specific cell death pathways, researchers can build a robust and reliable profile of their compounds, minimizing false positives and negatives and enabling confident decision-making in the drug discovery pipeline.[6]

Part 1: Foundational Cytotoxicity Assessment: Viability and Membrane Integrity

The initial assessment of a compound's effect on cancer cells involves determining its overall impact on cell viability and structural integrity. We will utilize two foundational assays with distinct endpoints: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies plasma membrane damage.[7][8]

Metabolic Activity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. Its principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals by mitochondrial dehydrogenases in metabolically active, living cells.[7][9] The intensity of the resulting purple color is directly proportional to the number of viable cells, providing a robust measure of a compound's effect on cellular metabolic function.

MTT_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_readout Phase 3: Data Acquisition seed_cells Seed cells in 96-well plate (e.g., 1x10^4 cells/well) incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h treat Treat with Imidazol-2-one Derivatives (series of concentrations) incubate_24h->treat incubate_compound Incubate for desired period (e.g., 24, 48, or 72h) treat->incubate_compound add_mtt Add 10 µL MTT solution (final conc. 0.5 mg/mL) incubate_compound->add_mtt incubate_mtt Incubate for 4h to allow formazan formation add_mtt->incubate_mtt solubilize Add 100 µL Solubilization Solution (e.g., SDS-HCl or DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Calculate % Viability and determine IC50 read_absorbance->analyze

Caption: Workflow for the MTT cell viability assay.

This protocol is optimized for adherent cells in a 96-well format.

  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel imidazol-2-one derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT stock solution in sterile PBS to each well (final concentration of 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into visible purple formazan crystals.[10]

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.[10] Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[9]

Cell viability is calculated relative to the vehicle-treated control cells.

  • % Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) x 100 The half-maximal inhibitory concentration (IC₅₀) value, the concentration of the compound that reduces cell viability by 50%, can be determined by plotting % Viability against the log-concentration of the compound and fitting the data to a sigmoidal dose-response curve using appropriate software.[11]

Membrane Integrity Assessment via Lactate Dehydrogenase (LDH) Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the integrity of the plasma membrane.[12] LDH is a stable cytosolic enzyme present in most cell types that is rapidly released into the culture medium upon membrane damage or cell lysis.[8][13] The amount of LDH in the supernatant is quantified using a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, which in turn reduces a tetrazolium salt to a colored formazan product.[14][15] The intensity of the color is directly proportional to the number of lysed cells.

LDH_Workflow cluster_prep Phase 1: Preparation & Treatment cluster_assay Phase 2: Sample Collection cluster_readout Phase 3: Readout seed_cells Seed cells and treat with Imidazol-2-one Derivatives setup_controls Set up Controls: 1. Spontaneous Release (Vehicle) 2. Maximum Release (Lysis Buffer) seed_cells->setup_controls incubate_compound Incubate for desired period setup_controls->incubate_compound centrifuge Centrifuge plate (250 x g, 5 min) to pellet cells incubate_compound->centrifuge transfer_supernatant Transfer 50 µL of supernatant to a new 96-well plate centrifuge->transfer_supernatant add_reaction_mix Add 50 µL LDH Reaction Mixture transfer_supernatant->add_reaction_mix incubate_rt Incubate 30 min at RT (protected from light) add_reaction_mix->incubate_rt add_stop Add 50 µL Stop Solution incubate_rt->add_stop read_absorbance Read Absorbance (490 nm) add_stop->read_absorbance

Caption: Workflow for the LDH cytotoxicity assay.

This protocol is adapted for a 96-well format.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • Control Setup: Prepare three essential controls:

    • Spontaneous LDH Release: Wells with cells treated only with the vehicle (e.g., 0.1% DMSO).

    • Maximum LDH Release: Wells with untreated cells. 30-45 minutes before the end of the incubation period, add 10 µL of a lysis buffer (e.g., 10X Lysis Buffer provided in kits) to these wells.

    • Background: Wells with culture medium but no cells.

  • Sample Collection: At the end of the incubation period, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.[16]

  • Enzymatic Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well flat-bottom plate.[16]

  • Add 50 µL of the LDH Reaction Mixture (containing substrate, cofactor, and tetrazolium salt) to each well. Mix gently by tapping the plate.[16]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[16]

  • Stop Reaction: Add 50 µL of Stop Solution to each well to terminate the reaction.[16]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.[16]

First, correct all absorbance values by subtracting the background absorbance. Then, calculate the percentage of cytotoxicity.

  • % Cytotoxicity = ([Compound-treated LDH Activity] - [Spontaneous LDH Activity]) / ([Maximum LDH Activity] - [Spontaneous LDH Activity]) x 100 This assay directly measures cell death via membrane lysis, providing a complementary endpoint to the metabolic activity measured by the MTT assay.

Interpreting Foundational Data
Compound IDMTT Assay IC₅₀ (µM)LDH Assay EC₅₀ (µM)Preliminary Interpretation
IM-0015.26.1Potent; likely induces cell death (cytotoxic).
IM-0028.5> 100Primarily inhibits metabolic activity or proliferation (cytostatic) with low membrane damage at similar concentrations.
IM-00375.180.4Low potency.
Doxorubicin0.81.1Potent cytotoxic positive control.

Part 2: Elucidating the Mechanism of Cell Death

After establishing that a compound is cytotoxic, the next critical step is to determine how it kills the cells. The two major forms of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis).[8] Many effective anticancer agents function by inducing apoptosis.[17][18]

Detecting Apoptosis via Caspase-3/7 Activation

Apoptosis is a highly regulated process executed by a family of proteases called caspases. Caspases-3 and -7 are key effector caspases that, once activated, cleave numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[19] The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescent method that measures the combined activity of these two caspases.[20] The assay reagent contains a proluminescent caspase-3/7 substrate with the DEVD tetrapeptide sequence. Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a stable, "glow-type" luminescent signal that is directly proportional to caspase activity.[21][22]

Apoptosis_Pathway cluster_pathway Apoptotic Signaling Cascade drug Imidazol-2-one Derivative stress Cellular Stress (e.g., DNA Damage) drug->stress initiator Initiator Caspases (Caspase-8, Caspase-9) stress->initiator effector Effector Caspases (Caspase-3, Caspase-7) initiator->effector substrate DEVD Substrate (in Assay Reagent) effector->substrate cleaves apoptosis Apoptosis (Cell Death) effector->apoptosis luminescence Luminescence substrate->luminescence generates

Caption: Simplified diagram of caspase-mediated apoptosis.

This "add-mix-measure" protocol is designed for high-throughput screening in a 96-well format.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol. It is advisable to use a shorter incubation time (e.g., 6, 12, or 24 hours) as caspase activation is an earlier event than complete loss of viability. Use an opaque-walled, clear-bottom 96-well plate suitable for luminescence measurements.

  • Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature before use.[23]

  • Assay Execution:

    • Remove the assay plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to sample volume.[22]

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds to ensure cell lysis and reagent mixing.[21]

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light. The luminescent signal is stable during this period.[22]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

The raw luminescence units (RLU) are directly proportional to the amount of active caspase-3/7. Data are often presented as "Fold Induction" over the vehicle control.

  • Fold Induction = (RLU of Treated Sample) / (RLU of Vehicle Control) A significant, dose-dependent increase in luminescence indicates that the imidazol-2-one derivative induces apoptosis through the activation of effector caspases.

Investigating Oxidative Stress via Intracellular ROS Measurement

Some cytotoxic compounds exert their effects by inducing the production of intracellular reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[24] A common method to measure ROS is using the cell-permeable probe 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2′,7′-dichlorofluorescein (DCF).[25][26] The resulting fluorescence intensity is proportional to the level of intracellular ROS.

This protocol can be adapted for fluorescence microplate readers or flow cytometry.

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with compounds as described previously. A short incubation time (e.g., 1-6 hours) is often sufficient to detect ROS production. Include a positive control such as H₂O₂ (e.g., 100 µM).[27]

  • Probe Loading: After compound incubation, remove the treatment medium and wash the cells once with warm Hank's Balanced Salt Solution (HBSS) or serum-free medium.

  • Add 100 µL of a 10 µM DCFH-DA solution (prepared in serum-free medium) to each well.[28]

  • Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark to allow for probe uptake and de-esterification.[24]

  • Wash: Remove the DCFH-DA solution and wash the cells twice with warm HBSS to remove any extracellular probe.

  • Data Acquisition: Add 100 µL of HBSS to each well. Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[24]

Results are expressed as the fold increase in fluorescence compared to the vehicle-treated control.

  • Fold Increase in ROS = (Fluorescence of Treated Sample) / (Fluorescence of Vehicle Control) A significant increase in DCF fluorescence suggests that the imidazol-2-one derivative's cytotoxic mechanism may involve the induction of oxidative stress.

Part 3: Integrated Data Analysis and Best Practices

A single assay is insufficient to fully characterize a compound's cytotoxic profile.[6] A trustworthy assessment relies on an integrated approach and adherence to best practices.

  • Orthogonal Assays: Always confirm results from a primary screening assay (like MTT) with a secondary assay that has a different biological endpoint (like LDH). A compound that is positive in both is a much higher-confidence hit.

  • Time- and Dose-Dependence: Cytotoxicity is both time- and concentration-dependent. Performing experiments at multiple time points (e.g., 24, 48, 72h) and across a wide concentration range (typically log or semi-log dilutions) is essential for building a complete profile.

  • Cell Density Optimization: The optimal cell seeding density varies between cell lines and must be determined empirically to ensure cells are in the logarithmic growth phase and that the assay signal is within the linear range of detection.[29]

  • Appropriate Controls: Every experiment must include:

    • Negative/Vehicle Control: To establish the baseline response.

    • Positive Control: A known cytotoxic agent (e.g., Doxorubicin, Staurosporine) to validate that the assay system is working correctly.

    • Background Control: To correct for absorbance/fluorescence from the medium and reagents.

  • Statistical Analysis: All experiments should be performed with technical triplicates and repeated in at least three independent biological experiments. Use appropriate statistical tests, such as one-way or two-way ANOVA followed by post-hoc tests, to determine the significance of the observed effects.[11]

Conclusion

The systematic evaluation of novel imidazol-2-one derivatives using a tiered, multi-assay approach is fundamental to their successful development as potential therapeutics. This guide provides a robust framework, beginning with foundational assays like MTT and LDH to quantify effects on cell viability and membrane integrity, followed by mechanistic assays such as Caspase-Glo® 3/7 and ROS detection to explore the mode of action. By integrating these validated protocols with rigorous data analysis and experimental design, researchers can confidently identify and advance the most promising candidates, accelerating the path from chemical synthesis to clinical impact.

References

  • Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) - Bio-protocol. (n.d.). Bio-protocol. Retrieved from [Link]

  • Measurement of intracellular reactive oxygen species (ROS) - PCBIS. (n.d.). PCBIS. Retrieved from [Link]

  • Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents. (2008). Bioorganic & Medicinal Chemistry, 16(5), 2550-2557. Retrieved from [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2023). Pharmaceuticals, 16(9), 1243. Retrieved from [Link]

  • Full article: Cell-based apoptosis assays in oncology drug discovery. (2010). Expert Opinion on Drug Discovery, 5(6), 593-607. Retrieved from [Link]

  • Apoptosis assays for quantifying the bioactivity of anticancer drug products. (2010). Drug Resistance Updates, 13(6), 172-179. Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. Retrieved from [Link]

  • Caspase 3/7 Activity. (2025). protocols.io. Retrieved from [Link]

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  • Imidazoles as potential anticancer agents. (2021). RSC Medicinal Chemistry, 12(7), 1095-1123. Retrieved from [Link]

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  • Cytotoxicity of studied compounds against the HEp-2 cell line. (2021). ResearchGate. Retrieved from [Link]

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Application Notes and Protocols for In Vivo Efficacy Studies of Imidazol-2-one Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive guide provides a detailed framework for designing and executing in vivo efficacy studies of imidazol-2-one compounds. Moving beyond a simple recitation of steps, this document delves into the scientific rationale behind critical experimental choices, ensuring a robust and reproducible study design. We will explore the selection of appropriate animal models, considerations for formulation and dosing, and the determination of meaningful efficacy endpoints. Detailed, step-by-step protocols for both oncology and anti-inflammatory models are provided, alongside templates for data presentation and a discussion of the underlying signaling pathways. This guide is intended to empower researchers to conduct in vivo studies with the highest degree of scientific integrity and translational potential.

Introduction: The Therapeutic Promise of Imidazol-2-ones

The imidazol-2-one scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities.[1][2] Notably, compounds bearing this moiety have shown significant promise as anti-cancer and anti-inflammatory agents.[3][4][5] The therapeutic potential of these compounds stems from their ability to modulate key cellular pathways implicated in disease pathogenesis.

Two of the most well-characterized mechanisms of action for imidazol-2-one derivatives are the inhibition of phosphodiesterase 4 (PDE4) and the disruption of tubulin polymerization.[2][5][6]

  • PDE4 Inhibition: PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic AMP (cAMP).[7][8] By inhibiting PDE4, imidazol-2-one compounds can increase intracellular cAMP levels, leading to a downstream suppression of pro-inflammatory mediators such as TNF-α, IL-6, and IL-1β.[9] This mechanism makes them attractive candidates for the treatment of chronic inflammatory diseases.

  • Tubulin Polymerization Inhibition: Microtubules, polymers of tubulin, are essential components of the cytoskeleton and are critical for cell division. Several imidazole-based compounds have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[6][10][11] This mode of action is a clinically validated strategy for cancer chemotherapy.

Given these promising mechanisms, rigorous preclinical in vivo evaluation is a critical step in the development of imidazol-2-one-based therapeutics.

Preclinical In Vivo Study Design: A Foundation for Success

A well-designed in vivo study is paramount for obtaining meaningful and translatable data. Key considerations include the selection of an appropriate animal model, a rational dosing strategy, and the definition of clear primary and secondary endpoints.[12][13]

Animal Model Selection

The choice of animal model should be guided by the therapeutic indication and the specific scientific question being addressed.

  • Oncology: For anti-cancer studies, xenograft models are a widely used and valuable tool.[4][14] This involves the subcutaneous or orthotopic implantation of human cancer cell lines or patient-derived tumor fragments (PDX) into immunocompromised mice.[15][16] The choice of cell line or PDX should be based on the target cancer type and the expression of relevant biomarkers.

  • Inflammation: A variety of animal models are available to assess anti-inflammatory activity.[17][18][19] Acute models, such as carrageenan-induced paw edema or xylene-induced ear edema, are useful for initial screening.[19][20] For more chronic inflammatory conditions, models like collagen-induced arthritis or inflammatory bowel disease models may be more appropriate.

Dosing and Formulation

The route of administration and formulation of the imidazol-2-one compound are critical for achieving adequate drug exposure at the target site.

  • Formulation: For oral administration, which is often preferred for small molecules, the compound may need to be formulated to improve solubility and bioavailability.[21][22] Common vehicles include solutions in PEG400, suspensions in methylcellulose, or incorporation into sweetened jellies for voluntary consumption.[1][22][23] The stability and homogeneity of the formulation should be confirmed prior to in vivo use.

  • Dose Selection: An initial maximum tolerated dose (MTD) study is often performed to determine the highest dose that can be administered without causing unacceptable toxicity.[13] Efficacy studies are then typically conducted using doses at and below the MTD.

Endpoint Determination

Endpoints are the specific measurements used to assess the study's outcomes and should be clearly defined in the study protocol.[12]

  • Primary Endpoints:

    • Oncology: The primary endpoint is often tumor growth inhibition, measured by changes in tumor volume over time.[3][24][25] Time to tumor progression and overall survival are also key efficacy metrics.[12]

    • Inflammation: In acute models, the primary endpoint is typically a reduction in edema or other macroscopic signs of inflammation.[19][20] In chronic models, clinical scores, histological analysis, and biomarker levels are often used.

  • Secondary Endpoints: These can provide valuable mechanistic insights and may include:

    • Pharmacokinetic (PK) analysis of drug levels in plasma and tumor tissue.

    • Pharmacodynamic (PD) assessment of target engagement (e.g., measurement of cAMP levels in tumors for a PDE4 inhibitor).

    • Biomarker analysis (e.g., cytokine levels in plasma or tissue).[26][27][28][29][30]

    • Body weight and clinical observations to monitor for toxicity.[31]

Detailed Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for conducting in vivo efficacy studies of an imidazol-2-one compound in both an oncology and an anti-inflammatory model.

Protocol 1: In Vivo Efficacy of an Imidazol-2-one Compound in a Human Tumor Xenograft Model

3.1.1. Materials

  • Imidazol-2-one test compound

  • Vehicle for formulation (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water)

  • Human cancer cell line (e.g., HT-29 colorectal adenocarcinoma)

  • Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old)

  • Sterile PBS and cell culture medium

  • Matrigel or other basement membrane extract (optional, can improve tumor take rate)[16]

  • Calipers for tumor measurement

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for tumor implantation

  • Materials for blood and tissue collection

3.1.2. Procedure

  • Cell Culture and Implantation:

    • Culture HT-29 cells according to standard protocols.

    • On the day of implantation, harvest cells and resuspend in sterile PBS at a concentration of 5 x 10^6 cells/100 µL.

    • Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension into the right flank.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring tumor length and width with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (length x width^2) / 2.[25]

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, imidazol-2-one compound at low, mid, and high doses).

  • Test Article Preparation and Administration:

    • Prepare the imidazol-2-one compound in the chosen vehicle at the desired concentrations.

    • Administer the test article to the mice via the predetermined route (e.g., oral gavage) and schedule (e.g., once daily for 21 days).

  • In-life Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Perform daily clinical observations for any signs of toxicity (e.g., changes in posture, activity, or grooming).[31]

  • Endpoint and Tissue Collection:

    • The primary endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the treatment period.[24]

    • At the study endpoint, euthanize the mice and collect blood for PK analysis and tumors for PD and biomarker analysis.

Protocol 2: In Vivo Efficacy of an Imidazol-2-one Compound in a Carrageenan-Induced Paw Edema Model

3.2.1. Materials

  • Imidazol-2-one test compound

  • Vehicle for formulation

  • Carrageenan solution (1% w/v in sterile saline)

  • Positive control (e.g., indomethacin)

  • Mice (e.g., male C57BL/6, 6-8 weeks old)

  • Pletysmometer for measuring paw volume

  • Materials for blood and tissue collection

3.2.2. Procedure

  • Animal Acclimation and Grouping:

    • Acclimate mice to the experimental conditions for at least one week.

    • Randomize mice into treatment groups (vehicle control, positive control, and imidazol-2-one compound at various doses).

  • Test Article Administration:

    • Administer the test article or controls to the mice via the chosen route (e.g., oral gavage) 60 minutes prior to carrageenan injection.

  • Induction of Inflammation:

    • Inject 50 µL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each mouse.

  • Measurement of Paw Edema:

    • Measure the paw volume of each mouse using a plethysmometer immediately before carrageenan injection and at various time points after (e.g., 1, 2, 3, and 4 hours).

  • Endpoint and Data Analysis:

    • The primary endpoint is the change in paw volume over time.

    • Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

    • At the end of the experiment, blood and paw tissue can be collected for cytokine analysis.[26][27]

Data Presentation

Quantitative data from in vivo efficacy studies should be summarized in a clear and organized manner to facilitate interpretation and comparison between treatment groups.

Table 1: Example Data Summary for a Xenograft Efficacy Study

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³) ± SEMPercent Tumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control-1850 ± 210--2.5 ± 1.5
Imidazol-2-one Cpd101120 ± 15039.5-3.1 ± 2.0
Imidazol-2-one Cpd30650 ± 9564.9-4.5 ± 2.5
Imidazol-2-one Cpd100280 ± 5084.9-8.2 ± 3.1

Signaling Pathway and Experimental Workflow Visualization

PDE4 Signaling Pathway in Inflammation

The following diagram illustrates the central role of PDE4 in the inflammatory process and its inhibition by imidazol-2-one compounds.

PDE4_Signaling_Pathway Pro_inflammatory_stimuli Pro-inflammatory Stimuli (e.g., LPS) GPCR_AC GPCR / Adenylyl Cyclase Pro_inflammatory_stimuli->GPCR_AC cAMP cAMP GPCR_AC->cAMP ATP ATP ATP->GPCR_AC PKA Protein Kinase A (PKA) cAMP->PKA PDE4 PDE4 cAMP->PDE4 Inflammatory_response Pro-inflammatory Response (TNF-α, IL-6, etc.) cAMP->Inflammatory_response Suppression CREB CREB PKA->CREB Anti_inflammatory_genes Anti-inflammatory Gene Transcription (e.g., IL-10) CREB->Anti_inflammatory_genes AMP 5'-AMP PDE4->AMP Imidazol_2_one Imidazol-2-one Compound Imidazol_2_one->PDE4 Inhibition

Caption: Inhibition of PDE4 by imidazol-2-one compounds increases cAMP, leading to reduced inflammation.

Experimental Workflow for In Vivo Xenograft Study

This diagram outlines the key steps in conducting an in vivo xenograft efficacy study.

Xenograft_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Dosing with Imidazol-2-one Compound randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Study Endpoint monitoring->endpoint Tumor size or time endpoint collection Blood & Tumor Collection endpoint->collection analysis PK/PD & Biomarker Analysis collection->analysis end End analysis->end

Caption: Workflow for a typical in vivo xenograft efficacy study.

Conclusion

The in vivo efficacy studies of imidazol-2-one compounds are a critical component of their preclinical development. By carefully considering the study design, including the choice of animal model, dosing regimen, and relevant endpoints, researchers can generate high-quality, reproducible data. The protocols and guidelines presented in this document provide a solid foundation for conducting these studies with scientific rigor, ultimately facilitating the translation of promising imidazol-2-one candidates into novel therapeutics for cancer and inflammatory diseases.

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Application Notes & Protocols: Developing Cell-Based Assays for Imidazol-2-one Derivatives

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analytical methods for 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocols for the Quantitative Analysis of 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one

Introduction

1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one is a chemical entity of significant interest in pharmaceutical development, potentially as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) or as a related impurity that must be monitored. Accurate and reliable quantification of this compound is critical for ensuring drug substance purity, supporting pharmacokinetic studies, and maintaining quality control throughout the manufacturing process.

This document provides a comprehensive guide to validated analytical methods for the quantification of 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one. As a senior application scientist, this guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the methodological choices, ensuring both technical accuracy and practical utility for researchers, analytical chemists, and drug development professionals. We will explore two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for purity and assay determination in bulk materials, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for trace-level quantification in complex biological matrices.

Part 1: Quantification in Bulk Material via HPLC-UV

High-Performance Liquid Chromatography with UV detection is the workhorse of pharmaceutical quality control. Its robustness, precision, and cost-effectiveness make it the ideal choice for assay and impurity profiling of drug substances. The presence of the bromophenyl chromophore in the target analyte allows for sensitive detection using UV spectrophotometry.

Principle of the Method

The method employs reversed-phase HPLC, where the analyte is partitioned between a nonpolar stationary phase (typically C18) and a polar mobile phase. By optimizing the mobile phase composition, 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one is separated from potential impurities and degradation products. Quantification is achieved by measuring the analyte's UV absorbance at a specific wavelength and comparing it to a calibration curve constructed from reference standards.

Experimental Protocol: HPLC-UV Analysis

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and purified water. Trifluoroacetic acid (TFA) or formic acid.

  • Reference Standard: Certified 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one.

2. Chromatographic Conditions

The following table outlines the recommended starting conditions, which should be optimized for the specific column and system in use.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides excellent retention and resolution for nonpolar to moderately polar compounds.
Mobile Phase A 0.1% TFA in WaterTFA acts as an ion-pairing agent to improve peak shape for polar compounds.[1]
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength and low UV cutoff.
Gradient Elution 0-15 min: 20% to 80% B; 15-20 min: 80% BA gradient is used to ensure elution of the main analyte and any potential late-eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nm (or λmax)The bromophenyl group provides strong absorbance. Determine the optimal wavelength (λmax) via DAD scan for maximum sensitivity.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.

3. Solution Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of ACN and water (diluent).

  • Calibration Standards (e.g., 1-100 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with the diluent.

  • Sample Solution (e.g., 0.1 mg/mL): Accurately weigh 10 mg of the bulk sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

4. System Suitability Test (SST) Before sample analysis, inject a mid-range standard solution (e.g., 50 µg/mL) five times. The system is deemed suitable if the following criteria are met:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

5. Analysis and Quantification Construct a calibration curve by plotting the peak area against the concentration of the calibration standards. The concentration of the analyte in the sample is determined using the linear regression equation derived from this curve.

Method Validation Protocol

All analytical methods must be validated to ensure they are suitable for their intended purpose.[2][3] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6]

Diagram: HPLC-UV Analytical Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Prepare Standards (1-100 µg/mL) Cal Inject Calibration Standards Std_Prep->Cal Sample_Prep Prepare Sample (0.1 mg/mL) Inject_Sample Inject Sample Sample_Prep->Inject_Sample Mobile_Phase Prepare Mobile Phase SST System Suitability Test (5 Injections) SST->Cal Pass? Lin_Reg Linear Regression (Calibration Curve) Cal->Lin_Reg Integration Peak Integration Inject_Sample->Integration Quant Quantify Analyte Integration->Quant Lin_Reg->Quant Bioanalytical_Workflow Plasma Plasma Sample (e.g., 100 µL) IS Add Internal Standard (IS) Plasma->IS PPT Protein Precipitation (e.g., Acetonitrile) IS->PPT Vortex Vortex Mix PPT->Vortex Centrifuge Centrifuge (e.g., 10,000 x g) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness (Nitrogen Stream) Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_MS Inject into LC-MS/MS Reconstitute->LC_MS Data Quantification using Analyte/IS Peak Area Ratio LC_MS->Data

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of this important intermediate, providing in-depth, experience-based solutions and scientifically grounded explanations.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one?

There are two primary and well-established methods for the synthesis of N-aryl imidazolones like 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one:

  • Ullmann Condensation: This classical method involves the copper-catalyzed coupling of an aryl halide (in this case, 1,3-dibromobenzene or 3-bromoaniline) with 1,3-dihydro-2H-imidazol-2-one.[1][2] Traditional Ullmann reactions often require harsh conditions, such as high temperatures and polar aprotic solvents.[3][4] However, modern variations utilize ligands to facilitate the reaction under milder conditions.[5]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a more contemporary and often more efficient method for forming C-N bonds.[6][7] It typically offers higher yields, better functional group tolerance, and milder reaction conditions compared to the traditional Ullmann condensation.[8][9] The general approach involves coupling 1,3-dibromobenzene or 3-bromoaniline with 1,3-dihydro-2H-imidazol-2-one in the presence of a palladium catalyst, a phosphine ligand, and a base.[10]

A less common but viable alternative involves a multi-step synthesis, potentially starting from readily available materials and building the imidazolone ring onto the bromophenyl scaffold.[11][12]

Troubleshooting Guides

This section is structured to address specific problems you might encounter during the synthesis. Each problem is followed by potential causes and detailed, actionable solutions.

Problem 1: Low or No Product Yield

You've set up your reaction, but upon workup and analysis (TLC, LC-MS), you observe very little or none of your desired 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one.

Caption: Desired vs. side reaction pathways.

Problem 3: Difficulty with Product Purification

You have successfully synthesized the product, but isolating it in a pure form is challenging.

  • Initial Workup:

    • Quenching: After the reaction is complete, cool the mixture to room temperature. If a strong base was used, carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane. The choice of solvent will depend on the product's solubility.

    • Washing: Wash the organic layer sequentially with water and brine to remove inorganic salts and water-soluble impurities.

  • Chromatography:

    • Technique: Flash column chromatography on silica gel is the most common method for purifying compounds of this type.

    • Solvent System (Eluent): A gradient elution is often most effective. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.

      • Initial Screening: Use TLC to determine an appropriate solvent system. A good starting point is a 70:30 mixture of hexane:ethyl acetate. The goal is to have the product spot with an Rf value between 0.2 and 0.4.

    • Co-eluting Impurities: If impurities co-elute with your product, consider using a different solvent system (e.g., dichloromethane/methanol) or a different stationary phase (e.g., alumina).

  • Recrystallization:

    • If the product is a solid and of sufficient purity after chromatography (>90%), recrystallization can be an excellent final purification step to obtain highly pure material.

    • Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Good candidates to screen include ethanol, isopropanol, ethyl acetate, or mixtures like ethyl acetate/hexane.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination (General Procedure)

This protocol is a representative example and may require optimization for your specific setup.

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (palladium source), a suitable phosphine ligand (e.g., Xantphos), and sodium tert-butoxide (base).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add 1,3-dihydro-2H-imidazol-2-one and 3-bromoaniline (or 1,3-dibromobenzene) to the flask, followed by the addition of anhydrous toluene (or another suitable solvent like dioxane) via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure and purify as described in the purification guide.

References

  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Cu2O-catalyzed Ullmann-type reaction of vinyl bromides with imidazole and benzimidazole | Request PDF - ResearchG
  • Ullmann condens
  • Buchwald-Hartwig Amin
  • A Buchwald‐Hartwig method to synthesize imidazo[4,5‐b]pyridine‐2‐one...
  • Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one.
  • Synthesis of 1-(4-bromo-2-fluorophenyl)
  • 1-(4-Bromophenyl)-1,3-dihydro-2h-imidazol-2-one.
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • Ullmann Reaction | Thermo Fisher Scientific - US.
  • 1-(4-Bromophenyl)-1,3-dihydro-2h-imidazol-2-one | Biorepositories.
  • 1-(4-Bromophenyl)
  • Problem with to synthesis of imidazole?
  • Ullmann Reaction - Organic Chemistry Portal.

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Technical Support Center: Optimization of N-Aryl-Imidazol-2-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-aryl-imidazol-2-ones. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this important synthetic transformation. The synthesis of N-aryl-imidazol-2-ones is a cornerstone in the development of various therapeutic agents, and its optimization is critical for efficient and scalable production.

This resource is structured to provide both quick answers to common questions and detailed, scientifically-grounded solutions to more challenging experimental hurdles. We will delve into the nuances of both the formation of the imidazol-2-one core and the subsequent N-arylation, which is most commonly achieved via copper-catalyzed (Ullmann-type) or palladium-catalyzed (Buchwald-Hartwig type) cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My N-arylation reaction of imidazol-2-one is not proceeding at all. What are the most common initial checks?

A1: When facing a completely stalled reaction, begin by verifying the integrity of your reagents and the reaction setup. Ensure your solvent is anhydrous, as water can deactivate the catalyst and react with the base. Confirm that your imidazol-2-one starting material is pure and that the aryl halide has not degraded. For copper-catalyzed reactions, the oxidation state of the copper source is crucial; using a fresh batch of Cu(I) iodide or bromide is recommended. For palladium-catalyzed reactions, ensure the palladium precursor and ligand are of high quality. Finally, double-check that the reaction is being conducted under a genuinely inert atmosphere (argon or nitrogen), as oxygen can poison the catalyst.

Q2: I am observing a mixture of N1 and N3 arylation products for my unsymmetrical imidazol-2-one. How can I improve regioselectivity?

A2: Regioselectivity in the N-arylation of unsymmetrical imidazoles is a known challenge, often governed by steric and electronic factors. For 4(5)-substituted imidazoles, arylation typically favors the less sterically hindered nitrogen (N1 when the substituent is at C4)[1]. To enhance selectivity, consider modifying the steric bulk of either your catalyst's ligand or the protecting group on the imidazol-2-one. In palladium-catalyzed systems, bulky phosphine ligands can significantly influence regioselectivity[2][3][4]. The choice of base can also play a role; a bulkier base might selectively deprotonate the more accessible nitrogen.

Q3: What is the best catalyst system for the N-arylation of imidazol-2-ones: copper or palladium?

A3: The choice between copper and palladium catalysis depends on several factors, including substrate scope, functional group tolerance, and cost.

  • Copper-catalyzed (Ullmann-type) reactions are generally more cost-effective and are particularly effective for aryl iodides and bromides. Modern protocols often use ligands like 1,10-phenanthroline or amino acids to facilitate the reaction under milder conditions than traditional Ullmann couplings[1][5][6].

  • Palladium-catalyzed (Buchwald-Hartwig type) reactions offer a broader substrate scope, including aryl chlorides and triflates, and often proceed under milder conditions with a higher functional group tolerance[2][3][4]. However, palladium catalysts and the specialized phosphine ligands required can be more expensive.

For initial explorations, a well-ligated copper system is a good starting point. If this fails or if you are working with less reactive aryl halides, a palladium-based system is a powerful alternative.

Q4: My starting imidazol-2-one appears to be decomposing under the reaction conditions. What could be the cause?

A4: Decomposition of the imidazol-2-one can be attributed to several factors. The base might be too harsh, leading to ring-opening or other side reactions. Consider screening milder bases such as K₃PO₄ or Cs₂CO₃. High reaction temperatures can also lead to degradation. If possible, try lowering the temperature, although this may require a longer reaction time or a more active catalyst system. The presence of the carbonyl group in the imidazol-2-one can also make it susceptible to nucleophilic attack under certain conditions.

Troubleshooting Guides

Problem 1: Low to No Yield in Copper-Catalyzed N-Arylation (Ullmann-Type Reaction)

This is a frequent issue in Ullmann-type couplings. The following guide provides a systematic approach to diagnosing and resolving the problem.

Potential Causes & Solutions

Potential Cause Scientific Rationale Suggested Solutions & Protocol Adjustments
Inactive Copper Catalyst The active catalytic species in Ullmann reactions is typically Cu(I). Cu(I) salts can oxidize to inactive Cu(II) upon exposure to air and moisture.• Use a fresh, high-purity Cu(I) source (e.g., CuI, CuBr). • Consider in-situ reduction of a Cu(II) salt if a Cu(I) source is unavailable, though this adds complexity. • Ensure rigorous inert atmosphere techniques are employed throughout the setup and reaction.
Inappropriate Ligand Ligands are crucial for solubilizing the copper species, modulating its reactivity, and facilitating the catalytic cycle. The choice of ligand is highly substrate-dependent.• Screen a variety of ligands. Common choices for N-arylation of imidazoles include 1,10-phenanthroline and its derivatives, L-proline, and N,N'-dimethylethylenediamine (DMEDA)[1][5]. • For imidazol-2-ones, which are lactams, ligands successful in the N-arylation of amides may also be effective.
Suboptimal Base The base is required to deprotonate the imidazol-2-one, making it nucleophilic. The strength and solubility of the base can significantly impact the reaction rate and yield.• Screen different bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. Cs₂CO₃ is often a good choice due to its high solubility in organic solvents[1][5]. • The pKa of the imidazol-2-one will influence the choice of an appropriate base.
Poor Solvent Choice The solvent must be able to dissolve the reactants and the catalyst system, and it should be stable at the reaction temperature.• High-boiling polar aprotic solvents like DMF, DMSO, or 1,4-dioxane are commonly used[6]. • Ensure the solvent is anhydrous, as water can hydrolyze intermediates and deactivate the catalyst.
Reaction Temperature Too Low Ullmann couplings often require thermal energy to overcome the activation barriers of oxidative addition and reductive elimination.• If no reaction is observed, incrementally increase the temperature (e.g., in 10-20 °C intervals). Typical temperatures range from 100-150 °C[1]. • Be mindful of potential substrate decomposition at higher temperatures.

Workflow for Optimizing a Copper-Catalyzed N-Arylation

Caption: A systematic workflow for troubleshooting low yields in copper-catalyzed N-arylation.

Problem 2: Catalyst Inhibition in Palladium-Catalyzed N-Arylation

A common pitfall in the palladium-catalyzed N-arylation of nitrogen heterocycles is the inhibition of the catalyst by the substrate or product.

The Underlying Issue: Catalyst Inhibition

Imidazoles, including imidazol-2-ones, can act as ligands for the palladium center. This can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive. This is particularly problematic during the in-situ formation of the active Pd(0)-ligand complex from a palladium precursor like Pd₂(dba)₃ and a phosphine ligand[2][3][4].

Solutions & Protocol Adjustments

  • Pre-activation of the Catalyst: A highly effective strategy is to pre-form the active catalyst before introducing the imidazol-2-one.

    • Protocol: In a separate flask, dissolve the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand in the reaction solvent. Heat this mixture for a short period (e.g., 5-10 minutes at 80-100 °C) under an inert atmosphere. This allows for the formation of the catalytically active Pd(0)-ligand complex. Then, add this pre-activated catalyst solution to the main reaction flask containing the imidazol-2-one, aryl halide, and base[2][3][4].

  • Choice of Ligand: The use of bulky, electron-rich phosphine ligands is crucial. These ligands form strong bonds with the palladium center, making them less susceptible to displacement by the imidazole substrate. Ligands like those from the Buchwald biarylphosphine family are often excellent choices[2][3][4].

  • Reaction Stoichiometry: Ensure that the ligand-to-palladium ratio is appropriate, typically ranging from 1:1 to 2:1. An excess of ligand can sometimes help to prevent substrate coordination to the metal center.

Illustrative Diagram of Catalyst Inhibition and Pre-activation

G cluster_0 Standard Procedure (Potential Inhibition) cluster_1 Pre-activation Protocol (Improved Activity) Pd₂(dba)₃ Pd₂(dba)₃ Inactive Complex [Pd(Imidazole)n] Pd₂(dba)₃->Inactive Complex Imidazole Present No Reaction No Reaction Inactive Complex->No Reaction Ligand Ligand Ligand->Inactive Complex Pd₂(dba)₃_pre Pd₂(dba)₃ Active Catalyst [Pd(0)L] Pd₂(dba)₃_pre->Active Catalyst Heat in absence of Imidazole Ligand_pre Ligand Ligand_pre->Active Catalyst Productive Catalytic Cycle Productive Catalytic Cycle Active Catalyst->Productive Catalytic Cycle

Caption: Comparison of standard and pre-activation protocols for Pd-catalyzed N-arylation.

Problem 3: Issues with the Synthesis of the Imidazol-2-one Core

Before attempting the N-arylation, a robust synthesis of the imidazol-2-one ring is necessary. Common methods include the cyclization of ureas or related precursors.

Common Challenges & Solutions

Problem Potential Cause Suggested Solutions
Incomplete Cyclization The cyclization reaction may be reversible or have a high activation energy. The base used may not be strong enough to promote the intramolecular reaction.• Increase the reaction temperature or prolong the reaction time. • Screen stronger, non-nucleophilic bases such as phosphazene bases (e.g., BEMP) or NaH[7]. • Ensure the removal of any byproducts that might inhibit the reaction (e.g., water).
Formation of Side Products Depending on the starting materials, side reactions such as polymerization or intermolecular reactions can compete with the desired intramolecular cyclization.• Use high-dilution conditions to favor the intramolecular pathway. • Protect reactive functional groups on the starting material that are not involved in the cyclization.
Low Yields with Substituted Precursors Steric hindrance from substituents on the precursor can impede the cyclization.• Employ a more active catalyst system or more forcing reaction conditions (higher temperature, stronger base). • Redesign the synthetic route to introduce the substituent after the formation of the imidazol-2-one ring, if possible.

Experimental Protocols

General Protocol for Copper-Catalyzed N-Arylation of Imidazol-2-one

This protocol is a general starting point and should be optimized for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the imidazol-2-one (1.0 mmol), aryl halide (1.2 mmol), CuI (0.1 mmol, 10 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 0.2 mmol, 20 mol%), and the base (e.g., Cs₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous solvent (e.g., 1,4-dioxane or DMF, 3-5 mL) via syringe.

  • Reaction: Place the tube in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir vigorously.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove inorganic salts. The filtrate is then washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

General Protocol for Palladium-Catalyzed N-Arylation with Pre-activation
  • Catalyst Pre-activation: In a separate oven-dried vial, add Pd₂(dba)₃ (0.025 mmol, 2.5 mol% Pd), a biarylphosphine ligand (e.g., XPhos, 0.06 mmol, 6 mol%), and 1-2 mL of anhydrous solvent (e.g., toluene). Seal the vial, purge with argon, and heat at 100 °C for 10 minutes.

  • Reaction Setup: In the main reaction vessel, combine the imidazol-2-one (1.0 mmol), aryl halide (1.1 mmol), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5 mmol). Purge the vessel with argon.

  • Reaction Initiation: Add the pre-activated catalyst solution to the main reaction vessel via syringe, followed by additional anhydrous solvent to reach the desired concentration.

  • Reaction Conditions and Workup: Heat the reaction mixture (e.g., 100 °C) and monitor its progress. The workup and purification procedure is similar to that described for the copper-catalyzed reaction.

References

  • Julien, P., et al. (2019). Mild and versatile palladium-catalyzed arylation of N-aminoimidazol-2-one (Nai) residues.
  • BenchChem. (2025). Application Notes and Protocols: Copper-Catalyzed N-Arylation of Imidazoles with 4-Bromo-3-(trifluoromethyl)aniline. BenchChem.
  • Altman, R. A., & Buchwald, S. L. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry.
  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society.
  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. PubMed.
  • BenchChem. (2025). Application Notes and Protocols for N-arylation of Imidazole Sulfonamides. BenchChem.
  • Chen, H., et al. (2010).
  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. MIT Open Access Articles.
  • Synthesis and direct C2 functionalization of imidazolium and 1,2,4-triazolium N-imides.
  • Palladium-Catalyzed Arylation of N-Aminoimidazol-2-ones towards Synthesis of Constrained Phenylalanine Dipeptide Mimics.
  • Reaction strategies for synthesis of imidazole derivatives: a review.
  • Klapars, A., & Buchwald, S. L. (2002). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry.
  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib. Semantic Scholar.
  • D'Elia, V., & Toste, F. D. (2018). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI.
  • Ananthu, S., et al. (2021). N‐Arylation of Imidazoles: An Overview. ChemistrySelect.
  • Hamdane, Y., et al. (2022). N-Amino-imidazol-2-one (Nai) Residues as Tools for Peptide Mimicry.
  • Hamdane, Y., et al. (2022). N-Amino-imidazol-2-one (Nai) Residues as Tools for Peptide Mimicry: Synthesis, Conformational Analysis and Biomedical Applications.
  • The general mechanism of the Pd-catalyzed N-arylation reaction.
  • Movassaghi, M., & Schmidt, M. A. (2007). Synthesis of 2-imidazolones and 2-iminoimidazoles. PMC.
  • One Pot Synthesis of 2-Imidazolines via the Ring Expansion of Imidoyl Chlorides with Aziridines. PMC.
  • A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous C
  • Kinger, M., et al. Synthetic Emergence in N-Arylimidazoles: A Review. Connect Journals.
  • Ye, M., & Li, G. (2005). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry.
  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry.
  • Ullmann Reaction. Organic Chemistry Portal.
  • Palladium‐Catalyzed Arylation Reactions: A Mechanistic Perspective.
  • Lafrance, M., Gorelsky, S. I., & Fagnou, K. (2007). High-Yielding Palladium-Catalyzed Intramolecular Alkane Arylation: Reaction Development and Mechanistic Studies. Journal of the American Chemical Society.
  • Synthesis of substituted N-heterocycles by N-aryl
  • Jones, G. C., et al. (2008). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides.
  • Fox, J. M., et al. (2000). Palladium-Catalyzed α-Arylation of Esters and Amides under More Neutral Conditions. Journal of the American Chemical Society.

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Technical Support Center: Synthesis of 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.

Part 1: Troubleshooting Guide

This section addresses specific issues observed during synthesis in a practical question-and-answer format.

Question 1: My reaction is incomplete. Crude analysis (TLC, LC-MS, NMR) shows significant unreacted 3-bromoaniline. What are the likely causes and solutions?

Answer:

This is a common issue that typically points to problems in the initial urea formation step, most commonly the reaction between 3-bromoaniline and 2-chloroethyl isocyanate.

  • Causality: The nucleophilicity of the amino group in 3-bromoaniline is reduced by the electron-withdrawing effect of the bromine atom. The reaction with the electrophilic isocyanate may be sluggish if conditions are not optimal. Furthermore, isocyanates are highly susceptible to hydrolysis by trace amounts of water in the solvent or on glassware, leading to the formation of an unstable carbamic acid which decomposes to an amine and CO2, thus consuming your reagent.

  • Troubleshooting Steps:

    • Reagent Quality & Stoichiometry: Ensure the 2-chloroethyl isocyanate is of high purity and has not been hydrolyzed. Using a slight excess (1.05-1.1 equivalents) can help drive the reaction to completion.

    • Solvent & Moisture Control: The reaction should be conducted under strictly anhydrous conditions. Use dry solvents (e.g., THF, Dichloromethane) and an inert atmosphere (Nitrogen or Argon).

    • Temperature: The reaction is typically performed at 0 °C to room temperature.[1] If the reaction is slow, allowing it to stir overnight at room temperature may improve conversion. Avoid excessive heating, which can promote side reactions.

    Workflow: Diagnosing Incomplete Urea Formation

    G start Incomplete Reaction: Unreacted 3-Bromoaniline check_reagent Check 2-Chloroethyl Isocyanate Quality start->check_reagent check_conditions Verify Anhydrous Conditions start->check_conditions check_temp Review Reaction Temperature & Time start->check_temp solution_reagent Solution: Use fresh reagent, slight excess (1.05 eq) check_reagent->solution_reagent solution_conditions Solution: Dry solvents/glassware, use inert atmosphere check_conditions->solution_conditions solution_temp Solution: Stir overnight at RT, avoid high heat check_temp->solution_temp

    A decision tree for troubleshooting unreacted starting material.

Question 2: I've successfully formed the N-(3-bromophenyl)-N'-(2-chloroethyl)urea intermediate, but the subsequent base-mediated cyclization gives a low yield. What can I do?

Answer:

The cyclization of the chloroethyl urea intermediate is an intramolecular SN2 reaction. Its efficiency is highly dependent on the choice of base, solvent, and temperature.

  • Causality: The key step is the deprotonation of the urea N-H, which then acts as an intramolecular nucleophile to displace the chloride. If the base is too weak, deprotonation is inefficient. If it's too strong or sterically hindered, it may favor an intermolecular reaction or E2 elimination of HCl, forming an undesired vinyl urea. The solvent must be able to dissolve the intermediate and facilitate the SN2 reaction.

  • Troubleshooting & Optimization Protocol:

    | Parameter | Problem | Solution & Explanation | | :--- | :--- | :--- | | Base | Inefficient cyclization with weak bases (e.g., K₂CO₃). | Switch to a stronger, non-nucleophilic base like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu). NaH provides an irreversible deprotonation, driving the reaction forward. | | Solvent | Poor solubility or unfavorable polarity. | Use a polar aprotic solvent such as DMF or DMSO. These solvents solvate the cation of the base, leaving a "naked" and more reactive anion, which enhances the rate of SN2 reactions. | | Temperature | Reaction is slow at RT or side products form at high T. | Start at room temperature and gently heat if necessary (e.g., 50-60 °C). Monitor by TLC/LC-MS. Excessive heat can promote elimination or decomposition. | | Concentration | Intermolecular side reactions are observed. | Run the reaction at high dilution (e.g., 0.01-0.05 M). This kinetically favors the intramolecular cyclization over intermolecular reactions between two urea molecules. |

    Protocol 1: Optimized Cyclization

    • Under an inert atmosphere, dissolve the N-(3-bromophenyl)-N'-(2-chloroethyl)urea intermediate in anhydrous DMF (to 0.05 M).

    • Cool the solution to 0 °C in an ice bath.

    • Add Sodium Hydride (NaH, 60% dispersion in mineral oil), 1.2 equivalents, portion-wise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring for completion by TLC or LC-MS.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Proceed with standard aqueous workup and extraction.

Question 3: My final product is contaminated with a significant amount of a symmetrical diarylurea, N,N'-bis(3-bromophenyl)urea. How did this form and how can I remove it?

Answer:

The formation of N,N'-bis(3-bromophenyl)urea is a classic side product in reactions involving anilines and urea synthons.

  • Causality: This side product can arise from several pathways:

    • If trace amounts of water react with 2-chloroethyl isocyanate, it can ultimately lead to the formation of 3-bromoaniline and CO₂. The newly formed 3-bromoaniline can then react with another molecule of the isocyanate, which, upon elimination of the chloroethyl group under certain conditions, could lead to a reactive intermediate that forms the symmetrical urea.

    • More commonly, if the urea-forming reaction is heated excessively, the intermediate N-(3-bromophenyl)-N'-(2-chloroethyl)urea can undergo thermal decomposition and rearrangement, leading to the symmetrical diarylurea.[2]

  • Prevention & Removal:

    • Prevention: Strictly control the temperature during the initial urea formation, keeping it at or below room temperature. Ensure all reagents and solvents are anhydrous.

    • Removal: N,N'-bis(3-bromophenyl)urea is typically much less soluble in common organic solvents than the desired product. It can often be removed via filtration or by careful recrystallization.

      • Purification Protocol: Suspend the crude product in a minimal amount of a solvent where the diarylurea has poor solubility but the desired product is soluble (e.g., hot ethyl acetate or dichloromethane). Stir or sonicate, then filter the mixture. The insoluble solid will be enriched in the diarylurea, and the desired product will be in the filtrate. Column chromatography can also be effective.[3][4]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this class of compounds?

The most prevalent method involves a two-step sequence: 1) Reaction of the parent aniline (3-bromoaniline) with 2-chloroethyl isocyanate to form the N-aryl-N'-(2-chloroethyl)urea intermediate, followed by 2) Base-mediated intramolecular cyclization to yield the final 1,3-dihydro-2H-imidazol-2-one ring system.[1][5] This approach is robust and generally provides good yields if conditions are well-controlled.

Q2: Are there any major isomeric impurities I should be aware of?

The primary concern for isomeric impurities originates from the starting material, 3-bromoaniline. Commercially available 3-bromoaniline may contain small amounts of 2-bromoaniline and 4-bromoaniline.[6][7] These will react similarly to form the corresponding isomeric imidazolone products, which may be difficult to separate from the desired meta-substituted product. It is crucial to use high-purity starting materials or purify the 3-bromoaniline before use if isomer-free final product is required.

Q3: Besides the diarylurea, what other side products might I encounter?

An elimination side product, N-(3-bromophenyl)-N'-vinylurea, can form from the chloroethyl urea intermediate under strongly basic or high-temperature conditions. This vinyl urea is reactive and can potentially polymerize, leading to intractable baseline material in your crude analysis. Using non-hindered bases and moderate temperatures during cyclization helps suppress this pathway.

Reaction Scheme: Desired Pathway vs. Side Reactions

G cluster_0 Synthetic Pathway cluster_1 Potential Side Reactions A 3-Bromoaniline + 2-Chloroethyl Isocyanate B N-(3-bromophenyl)-N'- (2-chloroethyl)urea (Intermediate) A->B Urea Formation (Anhydrous, RT) C 1-(3-bromophenyl)-1,3-dihydro- 2H-imidazol-2-one (Desired Product) B->C Intramolecular Cyclization (NaH, DMF) D N,N'-bis(3-bromophenyl)urea (Symmetrical Urea) B->D Thermal Stress or Impurity-Driven E N-(3-bromophenyl)-N'-vinylurea (Elimination Product) B->E Strong Base / High Temp

Key synthetic pathways and common off-target reactions.

References

  • Boger, D. L., et al. (2011). Synthesis of 2-imidazolones and 2-iminoimidazoles. PMC, NIH. [Link]

  • ResearchGate. Scheme 3: Potential side-reactions in the imidazolium salt synthesis. [Link]

  • Der Pharma Chemica. (2016). Synthesis and antibacterial activity of some novel 1,3-dihydro-2H-benzimidazol-2-one analogs. [Link]

  • Connect Journals. Synthetic Emergence in N-Arylimidazoles: A Review. [Link]

  • Salman, A. S., et al. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry. [Link]

  • Zhang, T., et al. Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. [Link]

  • ACS Publications. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry. [Link]

  • De, S., et al. (2018). Synthesis of 2-Aminoimidazolones and Imidazolones by (3+2) Annulation of Azaoxyallyl Cations. PMC, NIH. [Link]

  • Madurai Kamaraj University. 1-(4-Bromophenyl)-1,3-dihydro-2h-imidazol-2-one. [Link]

  • RSC Publishing. (2024). Synthesis and biological research of new imidazolone-sulphonamide-pyrimidine hybrids as potential EGFR-TK inhibitors and apoptosis-inducing agents. [Link]

  • Veeprho. Imidazole Impurities and Related Compound. [Link]

  • International Journal of Trend in Scientific Research and Development. (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. [Link]

  • Scribd. Multi-Step Bromoaniline Synthesis Guide. [Link]

  • Chemistry LibreTexts. (2024). Reactions of Arylamines. [Link]

  • Google Patents.
  • PubMed. (2008). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. [Link]

  • ResearchGate. Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. [Link]

  • Khan Academy. (2022). Bromination of Aniline. YouTube. [Link]

  • Walsh Medical Media. Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. [Link]

  • Organic Syntheses. p-Bromophenylurea. [Link]

  • Organic Chemistry Portal. Urea derivative synthesis by amidation. [Link]

  • Wikipedia. Imidazole. [Link]

Sources

Technical Support Center: Purification of Brominated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the unique and often complex challenges associated with the purification of brominated heterocyclic compounds. These molecules are cornerstone building blocks in medicinal chemistry and materials science, prized for their synthetic versatility in cross-coupling reactions.[1] However, the very features that make them valuable—the polarizable carbon-bromine bond and the electronic nature of the heterocyclic ring—introduce specific hurdles in their purification.

This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights. We move from frequently asked questions to in-depth troubleshooting guides for common purification techniques, complete with step-by-step protocols and visual workflows.

Frequently Asked Questions (FAQs)

This section addresses high-level, common queries that form the foundation of a successful purification strategy.

Q1: What are the most common impurities encountered in the synthesis of brominated heterocycles?

Impurities are typically byproducts of the bromination reaction itself. These can include:

  • Regioisomers: Bromination can sometimes occur at different positions on the heterocyclic ring, leading to constitutional isomers that often have very similar polarities.[2][3]

  • Poly-brominated Species: Over-bromination can lead to the formation of di- or tri-brominated byproducts, which will be significantly less polar than the desired mono-brominated product.[2][4]

  • Unreacted Starting Material: Incomplete reactions leave behind the unbrominated, and typically more polar, starting heterocycle.[4]

  • Residual Bromine and Reagents: Leftover brominating agents (e.g., Br₂, NBS) or catalysts can contaminate the crude product. Residual bromine often imparts a yellow or brown color.[1][4]

Q2: How does the bromine atom's position and the nature of the heterocycle affect the choice of purification method?

The interplay between the bromine atom and the heterocyclic core dictates the molecule's overall polarity, solubility, and stability.

  • Polarity: Increasing the number of bromine atoms generally decreases a compound's polarity and its solubility in polar solvents.[4] The position of the bromine can also subtly influence crystal packing and solubility.

  • Acidity/Basicity: The presence of basic nitrogen atoms (e.g., in pyridine or imidazole) can lead to strong interactions with acidic silica gel, causing streaking during column chromatography.[5]

  • Stability: Electron-rich heterocycles (like pyrroles or furans) can be sensitive to the acidic environment of standard silica gel. Conversely, the C-Br bond on some heterocycles can be labile, risking debromination under certain conditions.[1][3]

Q3: Is debromination a significant risk during purification?

Yes, debromination (the replacement of a bromine atom with a hydrogen) can be a major issue.[3] This reductive dehalogenation can be triggered by several factors:

  • Catalyst Residues: Trace palladium from a preceding cross-coupling reaction can be a potent catalyst for debromination.[3]

  • Stationary Phase: The acidic nature of silica gel can promote decomposition or debromination, especially with prolonged exposure.

  • Nucleophiles/Bases: Certain strong bases or nucleophiles used in the reaction or workup can cause unwanted substitution or elimination reactions.

  • Photocatalysis: Some brominated compounds can be sensitive to light, leading to radical-mediated debromination.[6]

Troubleshooting Purification Workflows

This section provides a problem-and-solution guide for the two most common purification techniques: column chromatography and recrystallization.

Guide 1: Flash Column Chromatography

Flash chromatography is often the most powerful method for separating mixtures of brominated heterocycles, especially for removing isomers and other byproducts.[1][2]

  • Causality: The polarity of the target compound and the impurity are too similar for the chosen solvent system to resolve on the stationary phase.[5]

  • Troubleshooting Protocol:

    • Systematic TLC Analysis: Before running a column, screen a wide range of solvent systems on TLC. Test eluents with different selectivities (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol).

    • Decrease Eluent Polarity: If the Rf values for all spots are too high (>0.5), decrease the eluent's polarity to increase the compound's residency time on the silica, allowing for better separation.[5]

    • Employ Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity. This can help resolve closely-eluting spots by sharpening the bands as they move down the column.

    • Reduce Sample Load: Overloading the column is a common cause of poor separation. A general rule is to load an amount of crude material equal to 1-2% of the mass of the silica gel.[5]

  • Causality: Basic nitrogen atoms in the heterocycle are strongly interacting with acidic silanol groups on the surface of the silica gel, leading to a poor elution profile.[5]

  • Troubleshooting Protocol:

    • Add a Basic Modifier: The most common solution is to add a small amount of a basic modifier to the eluent. Triethylamine (Et₃N) at 0.1-1% (v/v) is standard. This deactivates the acidic sites on the silica.[5]

    • Use an Alternative Stationary Phase: If streaking persists, switch to a different stationary phase. Neutral or basic alumina is an excellent choice for purifying basic compounds.[5]

    • Pre-treat the Silica: Create a slurry of the silica gel in the mobile phase containing the basic modifier and allow it to equilibrate before packing the column.

  • Causality: The compound is unstable on the acidic silica gel, leading to irreversible adsorption or decomposition.[5] The C-Br bond may be cleaved by acidic protons or trace metals.[7]

  • Troubleshooting Protocol:

    • Deactivate the Silica: As with streaking, adding triethylamine to the eluent can neutralize the silica and prevent acid-catalyzed decomposition.

    • Minimize Contact Time: Use a shorter, wider column and a slightly higher flow rate to reduce the time the compound spends in contact with the stationary phase.

    • Switch to a Different Technique: If the compound is highly sensitive, column chromatography may not be suitable. Consider recrystallization, preparative TLC, or even distillation if the compound is a liquid.[2]

Workflow: Troubleshooting Poor Chromatographic Separation

Below is a logical workflow for addressing separation issues in column chromatography.

G start Poor Separation (Overlapping Spots) check_tlc Re-evaluate TLC? (Rf > 0.5 or < 0.1) start->check_tlc adjust_polarity Adjust Eluent Polarity (Increase or Decrease) check_tlc->adjust_polarity Yes check_streaking Is the compound basic? (e.g., Pyridine) check_tlc->check_streaking No success Successful Purification adjust_polarity->success add_base Add Basic Modifier (0.5% Triethylamine) check_streaking->add_base Yes check_load Is the column overloaded? check_streaking->check_load No use_alumina Switch to Alumina (Neutral or Basic) add_base->use_alumina If streaking persists add_base->success use_alumina->success reduce_load Reduce Sample Load (<2% of Silica Mass) check_load->reduce_load Yes check_decomposition Evidence of Decomposition? check_load->check_decomposition No reduce_load->success deactivate_silica Deactivate Silica (Add Base to Eluent) check_decomposition->deactivate_silica Yes check_decomposition->success No alt_method Consider Alternative Method (Recrystallization) deactivate_silica->alt_method If decomposition persists deactivate_silica->success

Sources

Technical Support Center: Crystallization of N-phenyl-imidazol-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of N-phenyl-imidazol-2-one derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystalline material for this important class of heterocyclic compounds. The following sections provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established crystallographic principles and field-proven experience.

Troubleshooting Guide: Addressing Common Crystallization Issues

This section addresses specific experimental roadblocks in a question-and-answer format. The causality behind each recommendation is explained to empower you to make informed decisions in your own experiments.

Q1: My N-phenyl-imidazol-2-one derivative "oiled out" as a liquid instead of forming solid crystals. What should I do?

A1: "Oiling out" is a common phenomenon that occurs when a compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[1][2] This typically happens when the melting point of your compound (especially if impure) is lower than the temperature of the solution during crystallization, or when the solution is too highly supersaturated.[2][3]

Here are several strategies to resolve this issue, from simplest to most involved:

  • Re-dissolve and Dilute: Warm the solution to re-dissolve the oil. Add a small amount (1-5% of the total volume) of the "good" solvent to slightly decrease the supersaturation.[3] Allow it to cool again, but much more slowly.

  • Lower the Crystallization Temperature: If the compound's melting point is low, try cooling the solution to a much lower temperature (e.g., in a refrigerator or freezer) after it has reached room temperature. This may lower the solution temperature below the compound's melting point, favoring solidification.

  • Promote Slower Cooling: Rapid cooling is a primary cause of oiling out. Insulate the flask by wrapping it in glass wool or placing it in a Dewar flask filled with warm water to ensure a very gradual temperature drop.[4] Slow cooling provides molecules with the necessary time to orient themselves correctly into a crystal lattice rather than crashing out as a disordered liquid.

  • Change the Solvent System: The solvent choice can significantly impact oiling out. If you are using a single solvent, consider switching to a two-solvent system. If you are already using a two-solvent system, try altering the ratio or selecting a different anti-solvent. A less polar anti-solvent may sometimes help.

Q2: I have a clear, supersaturated solution, but no crystals are forming. How can I induce crystallization?

A2: A failure to nucleate is often due to a state of super-saturation where the energy barrier for the initial formation of a crystal nucleus has not been overcome.[3] Several physical methods can be employed to provide the necessary activation energy for nucleation:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[1][2] The microscopic imperfections and tiny glass fragments created can serve as nucleation sites for crystal growth.[1]

  • Seed Crystals: If you have a small amount of the pure solid from a previous batch, add a single tiny crystal to the supersaturated solution.[1] This "seed" acts as a template, bypassing the initial nucleation energy barrier and promoting the growth of larger crystals.

  • Reduce Solvent Volume: It is possible that you have used too much solvent, preventing the solution from becoming sufficiently supersaturated upon cooling.[2][3] Gently heat the solution to boil off a portion of the solvent, then allow it to cool again.

  • Introduce a Nucleation Surface: In some cases, adding a small, inert solid with a rough surface, like a speck of dust or a cotton fiber, can provide a site for nucleation. However, this should be a last resort as it introduces an impurity.

  • Flash Freeze: Cool a small portion of the solution rapidly in a dry ice/acetone bath to form a solid glass. Allow this to warm back to the temperature of the main solution. The amorphous solid can provide surfaces for proper crystal nucleation as it dissolves.

Below is a workflow to guide you through these troubleshooting steps.

G start Crystallization Attempted outcome What is the outcome? start->outcome oiled_out Compound Oiled Out outcome->oiled_out Liquid droplets clear_solution Clear Solution, No Crystals outcome->clear_solution Clear solution crystals_formed Crystals Formed outcome->crystals_formed Solid formed reheat 1. Re-heat to dissolve oil 2. Add more 'good' solvent 3. Cool very slowly oiled_out->reheat induce Induce Nucleation clear_solution->induce reheat->outcome Retry change_solvent Try a different solvent system reheat->change_solvent Still oils out scratch Scratch flask with glass rod induce->scratch seed Add seed crystal induce->seed reduce_vol Reduce solvent volume (boil off excess) induce->reduce_vol scratch->outcome Retry cooling seed->outcome Retry cooling reduce_vol->outcome Retry cooling

Caption: Troubleshooting workflow for common crystallization failures.

Q3: My crystallization was too rapid, yielding very small, needle-like crystals or a fine powder. How can I grow larger, higher-quality crystals?

A3: Rapid crystallization traps impurities within the crystal lattice and often leads to the formation of small, poorly-defined crystals or agglomerated masses, which are unsuitable for many analytical purposes like X-ray diffraction. The key to growing larger crystals is to slow down the process significantly.

  • Use More Solvent: The most common cause of rapid crystallization is excessive supersaturation. Re-dissolve your solid in the minimum amount of hot solvent, and then add a bit more (an extra 5-10%) of the hot solvent.[2] This ensures the solution remains unsaturated for longer during the cooling phase, allowing for slower, more orderly crystal growth.

  • Slow Down the Cooling Process: Avoid placing your hot flask directly on the benchtop or in an ice bath. As mentioned previously, insulating the flask (e.g., in a Dewar of warm water) is a highly effective method to slow down cooling and promote the growth of large, well-formed crystals.[4]

  • Use a Solvent System that Promotes Slower Growth: Some solvents inherently lead to faster crystallization. Experiment with different solvent systems. For growing large single crystals for X-ray analysis, techniques like solvent layering or vapor diffusion are superior as they rely on very slow changes in solvent composition to induce crystallization.[5][6]

Frequently Asked Questions (FAQs)

This section covers broader topics and provides foundational knowledge for crystallizing N-phenyl-imidazol-2-one derivatives.

Q1: What are the best starting points for solvent selection when crystallizing N-phenyl-imidazol-2-one derivatives?

A1: The ideal solvent is one that dissolves your compound well at high temperatures but poorly at low temperatures.[1] For N-phenyl-imidazol-2-one derivatives, the aromatic N-phenyl group and the polar imidazol-2-one core dictate solubility. A systematic screening approach is highly recommended.

Protocol 1: Systematic Solvent Screening

  • Place a small amount of your crude product (approx. 20-30 mg) into several small test tubes.

  • To each tube, add a few drops of a different test solvent at room temperature. Observe the solubility. If it dissolves immediately, the solvent is likely too "good" for single-solvent recrystallization.

  • If the compound is insoluble at room temperature, heat the solvent to its boiling point. If it dissolves when hot, it is a potentially good solvent.[1]

  • Allow the hot solution to cool slowly to room temperature, and then in an ice bath. If well-formed crystals appear, you have found a suitable solvent.

The table below provides a starting point for solvent selection based on polarity.

Solvent Polarity Index Typical Role Comments
n-Hexane0.1Anti-solventGood for precipitating the compound from more polar solvents.
Toluene2.4Good/Anti-solventCan engage in π-π interactions with the phenyl ring.[7]
Ethyl Acetate4.4Good SolventA common choice for moderately polar compounds.
Acetone5.1Good SolventOften used, but its low boiling point can lead to rapid evaporation.
Ethanol5.2Good SolventFrequently successful for imidazole derivatives.[8][9]
Methanol6.6Good SolventMore polar than ethanol; may be too "good" for some derivatives.
Water10.2Anti-solventExcellent anti-solvent when paired with polar organic solvents like ethanol or acetone.[1]
Q2: I can't find a suitable single solvent. How do I effectively use a two-solvent system?

A2: A two-solvent (or binary) system is a powerful technique when no single solvent has the ideal solubility properties.[1] It involves a "good" solvent in which your compound is highly soluble and a miscible "poor" or "anti-solvent" in which it is insoluble.

Protocol 2: Recrystallization using a Two-Solvent System

  • Dissolve your crude compound in the minimum amount of the hot "good" solvent.

  • While the solution is still hot, add the "poor" anti-solvent dropwise until the solution becomes faintly cloudy (turbid). This point of persistent cloudiness is the saturation point.

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Set the flask aside to cool slowly and undisturbed. Crystals should form as the solubility of your compound decreases in the mixed solvent system.

Commonly used two-solvent systems for imidazole derivatives include:

  • Ethanol / Water[1]

  • Ethyl Acetate / Hexane[1]

  • Acetone / Hexane[1]

  • Dichloromethane / Pentane[10]

Q3: What are the most effective techniques for obtaining single crystals of N-phenyl-imidazol-2-one derivatives for X-ray analysis?

A3: Growing single crystals suitable for X-ray diffraction requires very slow, controlled crystallization, often over days or weeks. Standard recrystallization is usually too fast. Vapor diffusion is one of the most effective methods for growing high-quality single crystals from milligram quantities of material.[5][6]

Vapor Diffusion Explained: This technique involves dissolving your compound in a small amount of a relatively volatile "good" solvent. This solution is placed in an open inner vial, which is then sealed inside a larger container (a jar or beaker) that contains a more volatile "poor" anti-solvent.[6] Over time, the vapor of the anti-solvent slowly diffuses into the solution in the inner vial, gradually decreasing the solubility of your compound and promoting slow crystal growth.

G cluster_jar Sealed Outer Jar cluster_vial Inner Vial solution Solution: Compound + 'Good' Solvent antisolvent Anti-solvent ('Poor' Solvent) result Slow Crystal Growth antisolvent->solution Anti-solvent vapor diffuses into solution vapor Vapor Diffusion

Caption: Diagram of a typical vapor diffusion crystallization setup.

Protocol 3: Crystal Growth by Vapor Diffusion

  • Dissolve 5-10 mg of your purified compound in a minimal amount (0.5-1.0 mL) of a "good" solvent (e.g., dichloromethane or acetone) in a small, open vial.

  • Place this inner vial inside a larger jar or beaker.

  • Add a larger volume (5-10 mL) of a volatile "poor" anti-solvent (e.g., pentane or hexane) to the bottom of the outer jar, ensuring the level is below the top of the inner vial.[6]

  • Seal the outer jar tightly and leave it in a vibration-free location for several days to weeks.

  • Monitor periodically for crystal growth without disturbing the setup.

References

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. (2024). Crystal Growth & Design. Retrieved from [Link]

  • Troubleshooting. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York Chemistry Teaching Labs. Retrieved from [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Guide for crystallization. (n.d.). University of Geneva. Retrieved from [Link]

  • Guide to Growing a Single Crystal. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • Crystal growing. (n.d.). University of Göttingen. Retrieved from [Link]

  • Methods used for single-crystal preparation and the basic theories behind these methods. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. (2019). The Journal of Organic Chemistry. Retrieved from [Link]

  • How can I obtain good crystals of heterocyclic organic compounds? (2023). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization, Crystal Structure and Hirshfeld Surface Analysis of 2-[1- (4-butylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]phenol. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substitutedformimidoyl. (n.d.). ResearchGate. Retrieved from [Link]

  • What Problems Might Occur If Crystallization Occurs Too Rapidly? (2024). Achieve Chem. Retrieved from [Link]

  • Some Tricks for the Single Crystal Growth of Small Molecules. (n.d.). University of Zurich. Retrieved from [Link]

  • Common Issues Faced in Crystallization and How to Solve Them. (n.d.). Zhanghua. Retrieved from [Link]

  • Synthesis and Characterization Some of Imidazol Derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and biological evaluation of imidazol-2-one and 2-cyanoiminoimidazole derivatives: novel series of PDE4 inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis, characterization and crystal structure of 2-(4-(benzyloxy) phenyl)-4, 5- diphenyl-1H-imidazole. (2017). ResearchGate. Retrieved from [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of 5,5-diphenyl-2-[2-(propan-2-ylidene)hydrazin-1-yl]-4,5-dihydro-1H-imidazol-4-one N,N-dimethylformamide hemisolvate. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Crystal structure of 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol. (n.d.). International Union of Crystallography. Retrieved from [Link]

  • Novel Imidazole Liquid Crystals; Experimental and Computational Approaches. (2025). MDPI. Retrieved from [Link]

  • 2-[4-(Dimethylamino)phenyl]-4,5-diphenyl-1H-imidazole isopropanol solvate. (n.d.). International Union of Crystallography. Retrieved from [Link]

  • Process for purifying imidazoles and imidazol-based agents by crystallisation. (n.d.). Google Patents.
  • Reduction of Nitrogen Oxides by Dimagnesium(I) Compounds. (2026). Inorganic Chemistry. Retrieved from [Link]

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Technical Support Center: Optimizing the Synthesis of 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one. This resource is designed for researchers, chemists, and drug development professionals encountering challenges in this specific N-arylation reaction. Here, we move beyond simple protocols to explore the underlying chemical principles, troubleshoot common issues, and provide a framework for systematic yield improvement.

The formation of a C(sp²)–N bond between an aryl halide and a cyclic urea like 1,3-dihydro-2H-imidazol-2-one (commonly known as 2-imidazolone or ethylene urea) is a cornerstone transformation. However, achieving high yields can be elusive due to competing side reactions and catalyst inhibition. This guide provides field-proven insights structured in a practical question-and-answer format.

Part 1: Troubleshooting Guide

This section addresses the most common failures and suboptimal results observed during the synthesis, providing a clear rationale for each corrective action.

Q1: My reaction shows low or no conversion of the starting materials. What are the primary causes and how can I resolve this?

Low or no conversion is the most frequent issue, typically pointing to a problem with the catalytic cycle. The cause can usually be traced to one of four areas: catalyst activity, base incompatibility, solvent effects, or temperature.

  • Cause A: Inefficient Catalyst Activation or Inhibition

    • The Problem: The active form of the catalyst, typically a Pd(0) species for Buchwald-Hartwig reactions, may not be forming efficiently, or it may be inhibited by the substrate itself.[1][2] Imidazoles are known to be effective ligands for palladium and can interfere with the binding of the necessary phosphine ligand, thus preventing the formation of the catalytically active complex.[3][4]

    • Solution:

      • Use a Pre-catalyst: Modern palladacycle pre-catalysts (e.g., G3 or G4-type) are often superior to traditional sources like Pd(OAc)₂ because they generate the active LPd(0) catalyst more cleanly and reliably.[5]

      • Implement a Pre-activation Step: Before adding your substrates (3-bromoaniline and 2-imidazolone), stir the palladium source, phosphine ligand, and solvent at the reaction temperature for 5-10 minutes. This allows the active catalyst to form without interference from the imidazole substrate.[3] This simple step can dramatically improve reaction efficacy.

  • Cause B: Incorrect Base Selection

    • The Problem: The base's primary role is to deprotonate the 2-imidazolone, making it nucleophilic enough to attack the palladium center. If the base is too weak, deprotonation is incomplete. If it is incompatible, it can lead to side reactions or poor solubility.

    • Solution:

      • For Palladium Catalysis: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are standard choices for Buchwald-Hartwig aminations.[1][5]

      • For Copper Catalysis: Weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally preferred and highly effective.[6][7] Stronger bases can sometimes be detrimental in copper-catalyzed systems.

  • Cause C: Suboptimal Temperature

    • The Problem: C–N cross-coupling reactions have a significant activation energy barrier. Insufficient thermal energy will result in a sluggish or stalled reaction.

    • Solution: Most Buchwald-Hartwig and modern Ullmann reactions are run at elevated temperatures, typically between 80-120 °C.[1][8] If you observe low conversion at 80 °C, incrementally increasing the temperature to 100 °C or 110 °C can often drive the reaction to completion.

Troubleshooting Workflow: Low Conversion

G start Low or No Conversion catalyst 1. Is your catalyst system optimal? start->catalyst pre_act Implement pre-activation step (Heat Pd source + ligand first) catalyst->pre_act If using Pd(OAc)2/Pd2(dba)3 precatalyst Switch to a modern palladacycle pre-catalyst (e.g., G3/G4) catalyst->precatalyst For better reliability base 2. Is the base appropriate? pre_act->base precatalyst->base base_strength For Pd: Use NaOtBu or LHMDS. For Cu: Use K3PO4 or Cs2CO3. base->base_strength temp 3. Is the temperature high enough? base_strength->temp inc_temp Increase temperature incrementally (e.g., 80°C -> 100°C -> 110°C) temp->inc_temp end Re-run Experiment & Monitor inc_temp->end

Caption: A decision tree for troubleshooting low reaction conversion.

Q2: I am seeing a significant amount of debromination (hydrodehalogenation), resulting in aniline as a major byproduct. How can I prevent this?

Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.

  • The Problem: This side reaction is often promoted by catalyst systems that are too reactive or by certain base/solvent combinations. It occurs when the oxidative addition product reacts with a hydride source before the amine coupling step.

  • Solution:

    • Modify the Ligand: Switch to a slightly less electron-rich or more sterically hindered phosphine ligand. While highly electron-rich ligands are good for activating the C-Br bond, they can sometimes favor the reduction pathway.

    • Change the Base: The choice of base can influence the rate of hydrodehalogenation. Switching from an alkoxide base (like NaOtBu) to a carbonate (Cs₂CO₃) or phosphate (K₃PO₄) may suppress this side reaction, although it might require a higher reaction temperature to maintain a good rate for the desired coupling.[5]

    • Ensure Anhydrous Conditions: Water can be a proton source for this side reaction. Ensure your solvent and reagents are thoroughly dried and the reaction is run under a dry, inert atmosphere (Nitrogen or Argon).

Q3: My purification by column chromatography is providing a low recovered yield. Are there better options?

Product loss during purification is a common issue, especially on a larger scale.

  • The Problem: Imidazolones can be quite polar and may stick to silica gel, leading to tailing and difficult separation from polar byproducts or residual base.

  • Solution:

    • Acid/Base Workup: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude mixture in a solvent like ethyl acetate or dichloromethane. Wash with a dilute acid (e.g., 1M HCl) to remove basic impurities, followed by a wash with brine. This can remove many impurities before the chromatography step.

    • Crystallization: 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one is a solid. Crystallization is often a more efficient purification method than chromatography for solid products, especially at scale.[9] Screen various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, isopropanol) to find conditions that allow the product to crystallize selectively, leaving impurities in the mother liquor.

Part 2: Frequently Asked Questions (FAQs)

Q1: Should I use a Palladium-catalyzed (Buchwald-Hartwig) or a Copper-catalyzed (Ullmann) reaction for this synthesis?

Both methods are viable, and the best choice depends on your laboratory's resources, budget, and the scale of the reaction.

FeaturePalladium (Buchwald-Hartwig Amination)Copper (Ullmann Condensation)
Catalyst Cost Higher (Palladium is a precious metal)[10]Lower (Copper is inexpensive)[11]
Ligand Cost Can be high for specialized phosphine ligands.Generally lower cost (e.g., phenanthrolines, diamines).[7][12]
Reaction Conditions Generally milder (80-110 °C). High functional group tolerance.[13]Traditionally harsh (>150 °C), but modern ligand-assisted systems operate at milder temperatures (100-130 °C).[14]
Air/Moisture Sensitivity High. Requires a strictly inert (N₂ or Ar) atmosphere.[10]Generally more tolerant to trace air and moisture.[6]
Substrate Scope Extremely broad and well-documented.[13]Good, but can be more substrate-dependent than palladium systems.

Recommendation: For initial lab-scale synthesis and methods development, the Buchwald-Hartwig reaction is often preferred due to its extensive literature, reliability, and generally higher yields under milder conditions. For cost-driven, large-scale synthesis, optimizing a modern Ullmann condensation is an excellent and more economical alternative.

Q2: How do I select the optimal catalyst and ligand for a Buchwald-Hartwig approach?

The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[5]

  • For Aryl Bromides: The reactivity order for aryl halides is I > Br > Cl.[1] For an aryl bromide like 1-bromo-3-nitrobenzene, a moderately active catalyst system is sufficient.

  • Ligand Selection: Bulky, electron-rich biaryl monophosphine ligands are the state-of-the-art.

    • Good Starting Points: Ligands like XPhos or RuPhos are excellent general-purpose ligands for coupling with N-heterocycles.[5][15]

    • Screening: If initial results are poor, screening a small set of ligands is the most effective optimization strategy. A "cheat sheet" approach based on large data analysis can also guide selection.[16]

Catalytic Cycle of Buchwald-Hartwig Amination

G cluster_0 Catalytic Cycle pd0 Active L-Pd(0) Catalyst pd2_complex L-Pd(II)(Ar)(Br) pd0->pd2_complex + Ar-Br ox_add Oxidative Addition pd2_amide L-Pd(II)(Ar)(Imidazolone) pd2_complex->pd2_amide + Imidazolone-H - H-Br lig_exch Base-Mediated Ligand Exchange pd2_amide->pd0 Product Release (Ar-Imidazolone) red_elim Reductive Elimination ox_add_label Oxidative Addition lig_exch_label Ligand Exchange red_elim_label Reductive Elimination

Caption: The catalytic cycle for the Buchwald-Hartwig C-N coupling reaction.

Q3: What is the best base and solvent combination to start with?

  • Base: As discussed in the troubleshooting section, NaOtBu is a robust starting point for palladium catalysis, while K₃PO₄ is a reliable choice for copper catalysis.[1][6]

  • Solvent: Anhydrous, polar aprotic solvents are preferred.

    • Toluene and Dioxane are the most commonly used and effective solvents for Buchwald-Hartwig aminations.[8] Toluene is often preferred from a safety and environmental perspective over dioxane.

    • For copper-catalyzed reactions, DMSO or DMF are often excellent choices due to their polarity and ability to dissolve the inorganic bases.[6]

Part 3: Optimized Experimental Protocols

These protocols provide a robust starting point for synthesis. All operations should be performed in an oven-dried flask under an inert atmosphere of nitrogen or argon.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Synthesis

This protocol is adapted from established procedures for the N-arylation of amides and heterocycles.[3][5]

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv) and the ligand (if not using a pre-catalyst, e.g., XPhos, 0.024 equiv).

  • Catalyst Activation (Optional but Recommended): Add half of the total solvent volume (e.g., 5 mL of anhydrous toluene) and stir the mixture for 5 minutes at room temperature.

  • Reagent Addition: Add 2-imidazolone (1.2 equiv), 1-bromo-3-nitrobenzene (1.0 equiv), and sodium tert-butoxide (NaOtBu, 1.4 equiv).

  • Reaction: Add the remaining anhydrous toluene to achieve a final concentration of ~0.2 M with respect to the aryl bromide. Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues. Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude solid by column chromatography (e.g., ethyl acetate/hexanes gradient) or crystallization.

Protocol B: Copper-Catalyzed Ullmann-Type Synthesis

This protocol is based on modern, ligand-accelerated Ullmann conditions.[7][11]

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Copper(I) iodide (CuI, 0.1 equiv), 4,7-dimethoxy-1,10-phenanthroline (ligand, 0.1 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), and 2-imidazolone (1.2 equiv).[7][12]

  • Reagent Addition: Add 1-bromo-3-nitrobenzene (1.0 equiv).

  • Reaction: Add anhydrous, degassed DMSO or DMF to achieve a final concentration of ~0.5 M. Seal the flask and heat the mixture to 110-120 °C with vigorous stirring.

  • Monitoring & Workup: Follow steps 5 and 6 from the Palladium protocol.

  • Purification: Follow step 7 from the Palladium protocol.

General Catalytic Cycle of Ullmann Condensation

G cluster_1 Ullmann Condensation Cycle cu1_lig Active L-Cu(I) Catalyst cu1_amide L-Cu(I)-Imidazolone cu1_lig->cu1_amide + Imidazolone-H - H+ cu3_complex L-Cu(III)(Ar)(Imidazolone)(Br) cu1_amide->cu3_complex + Ar-Br (Oxidative Addition) cu3_complex->cu1_lig Product Release (Reductive Elimination)

Caption: A proposed catalytic cycle for the modern ligand-assisted Ullmann C-N coupling.

References

  • Salen-Cu(II) Complex Catalyzed N-Arylation of Imidazoles under Mild Conditions. Semantic Scholar. [Link]

  • Synthesis of N-Aryl imidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Preprints.org. [Link]

  • Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry. [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemitips. [Link]

  • A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute. [Link]

  • Optimization of the Buchwald-Hartwig reaction. ResearchGate. [Link]

  • Optimization of the reaction conditions for the Buchwald-Hartwig coupling of benzyl protected benzimidazole 2 with 4-(methylsulfonyl)aniline. ResearchGate. [Link]

  • 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. Organic Chemistry Portal. [Link]

  • Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles. Angewandte Chemie. [Link]

  • Big data behind cheat sheets for optimising Buchwald–Hartwig cross-couplings. Chemistry World. [Link]

  • Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. PMC. [Link]

  • Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. MIT DSpace. [Link]

  • Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. ResearchGate. [Link]

  • Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles. PMC. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link]

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Technical Support Center: Solubility of Brominated Organic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to addressing the solubility challenges of brominated organic compounds. The introduction of bromine into an organic molecule can significantly alter its physicochemical properties, often leading to decreased solubility that can complicate experimental work and drug development.[1][2] This guide provides practical, in-depth solutions to common solubility issues through a troubleshooting guide and a comprehensive FAQ section.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. Each question is followed by a step-by-step guide to diagnose and resolve the issue.

Q1: My brominated compound precipitated out of its high-concentration DMSO stock solution upon storage or after a freeze-thaw cycle. What should I do?

Precipitation from DMSO stocks is a common issue, particularly with lipophilic compounds at high concentrations (e.g., >10 mM).[3][4][5] This can be exacerbated by the absorption of atmospheric water into DMSO and by freeze-thaw cycles, which can disrupt the supersaturated state.[6]

Immediate Actions & Protocol:

  • Visual Confirmation: First, confirm that what you're seeing is indeed precipitate and not degradation. Check for crystalline solids or an amorphous cloudiness at the bottom of the vial.

  • Attempt Re-solubilization:

    • Gentle Warming: Warm the solution in a water bath set to 37-40°C for 10-15 minutes. Swirl or vortex gently. Do not use excessive heat, as this can degrade the compound.

    • Sonication: If warming is ineffective, place the vial in a bath sonicator for 5-10 minutes.[6] This can break up agglomerates and facilitate re-dissolution.

  • Assess and Dilute: If the compound re-dissolves, consider preparing a fresh stock at a lower concentration for long-term storage. If it does not fully re-dissolve, the solution is supersaturated and should not be used for quantitative experiments, as the true concentration is unknown.[7]

Long-Term Prevention Strategy:

  • Lower Storage Concentration: Store compounds at the lowest practical concentration (e.g., 10 mM instead of 100 mM).[7]

  • Use Co-solvents: For particularly problematic compounds, prepare stocks in a co-solvent system instead of 100% DMSO. A mixture of 90% DMSO and 10% PEG 400 can improve stability.

  • Aliquot and Store Dry: Aliquot your stock solution into single-use vials to minimize freeze-thaw cycles.[6] For long-term archival, storing the compound as a dry solid is the most stable option.[7]

Q2: I'm performing a cell-based assay. When I dilute my brominated compound from a DMSO stock into an aqueous buffer, it immediately crashes out. How can I maintain its solubility?

This is a classic problem of solvent shifting. The compound is soluble in the organic DMSO but insoluble in the aqueous buffer, causing it to precipitate when the DMSO concentration is drastically lowered.[8]

Troubleshooting Workflow:

The following decision tree illustrates a systematic approach to resolving this issue.

G A Precipitation in Aqueous Buffer B Is final DMSO concentration > 1%? A->B C Reduce DMSO to <0.5-1% by adjusting stock conc. or dilution factor. B->C Yes D Is precipitation still observed? B->D No C->D E Incorporate a Co-solvent (e.g., PEG 400, Cremophor EL) into the formulation. D->E Yes H Problem Resolved D->H No F Does the problem persist? E->F G Use a Cyclodextrin-based formulation (e.g., HP-β-CD) to form an inclusion complex. F->G Yes F->H No G->H

Caption: Troubleshooting workflow for compound precipitation in aqueous assays.

Detailed Protocols:

  • Protocol 1: Co-Solvent Formulation: Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble drugs by reducing the interfacial tension between the compound and the aqueous medium.[9][10]

    • Prepare a stock solution of your compound in 100% DMSO.

    • Create an intermediate "formulation" solution. A common starting point is a 1:1 mixture of PEG 400 and water.

    • Add a small volume of your DMSO stock to the formulation solution (e.g., 10 µL of 10 mM stock into 990 µL of formulation).

    • Vortex thoroughly.

    • Serially dilute this formulated stock into your final aqueous assay buffer. The presence of the co-solvent helps create a more favorable microenvironment for the compound.

  • Protocol 2: Cyclodextrin Inclusion Complex: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate poorly soluble guest molecules, like many brominated compounds, increasing their aqueous solubility.[11][12] 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used.[13]

    • Prepare a solution of HP-β-CD in your assay buffer (e.g., 10-40% w/v).

    • Add your compound (either as a solid or from a concentrated DMSO stock) to the HP-β-CD solution.

    • Stir or shake the mixture overnight at room temperature to allow for complex formation.

    • Filter the solution through a 0.22 µm filter to remove any undissolved compound. The filtrate contains the soluble drug-cyclodextrin complex.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the fundamental principles governing the solubility of brominated compounds.

Q3: Why are brominated organic compounds often poorly soluble in water?

The poor aqueous solubility of brominated compounds stems from their molecular structure and the resulting intermolecular forces.[14]

  • Increased Lipophilicity: The addition of a bromine atom increases the molecule's size and surface area. Bromine is large and only weakly polarizable, which enhances the nonpolar character (lipophilicity) of the molecule.[1][15] As a general rule, "like dissolves like," meaning nonpolar molecules prefer nonpolar solvents over polar solvents like water.[14][16]

  • Disruption of Water's Hydrogen Bonding: Water molecules are highly cohesive due to an extensive network of hydrogen bonds. A nonpolar solute molecule must displace these water molecules, which is energetically unfavorable. The interaction between the brominated compound and water (dipole-induced dipole or dispersion forces) is typically weaker than the strong hydrogen bonds between water molecules, leading to low solubility.[17][18]

The diagram below illustrates the dominant intermolecular forces between a brominated compound and different solvent types.

G cluster_solute Solute cluster_solvents Solvents A Brominated Organic Compound (Solute) B Water (Polar Protic) A->B  Weak Dipole-Induced Dipole (Energetically Unfavorable) C DMSO (Polar Aprotic) A->C  Strong Dipole-Dipole (Favorable Interaction) D Hexane (Nonpolar) A->D  London Dispersion Forces (Favorable Interaction)

Caption: Intermolecular forces governing solubility.

Q4: How do I choose the best organic solvent for my brominated compound?

Solvent selection is often an empirical process, but it can be guided by the principle of "like dissolves like."[19]

  • Assess Polarity: Examine the overall structure of your molecule. If it is largely nonpolar with few hydrogen-bonding groups, nonpolar solvents like hexane or toluene may work. If it has polar functional groups in addition to the bromine, moderately polar aprotic solvents are a good choice.[20]

  • Consult a Solvent Selection Guide: Many pharmaceutical companies have developed guides that rank solvents based on safety, environmental impact, and physical properties.[21][22] These can be excellent resources for choosing an appropriate starting point.

  • Perform Small-Scale Tests: The most reliable method is to experimentally test solubility.[23] Add a small, known amount of your compound (e.g., 1-2 mg) to a vial and add the test solvent dropwise (e.g., in 100 µL increments) while vortexing until the solid dissolves. This will give you an approximate solubility value.

The table below provides a starting point for solvent selection based on general properties.

Solvent ClassExamplesPolarityTypical Use Case for Brominated Compounds
Polar Aprotic DMSO, DMF, AcetonitrileHighExcellent general-purpose solvents for a wide range of compounds, often used for preparing high-concentration stock solutions.[20][24]
Polar Protic Ethanol, MethanolHighGood for compounds with hydrogen-bond donor/acceptor groups. Can be effective, but less common for primary stocks than DMSO.[10]
Ethers THF, Diethyl EtherMediumUseful for less polar compounds; often used in synthesis and extraction. Volatility makes them easy to remove.[19]
Chlorinated Dichloromethane (DCM)MediumEffective for many compounds but use is often minimized due to health and environmental concerns.[22]
Nonpolar Hexane, TolueneLowBest for highly lipophilic, nonpolar brominated compounds with minimal functional groups.[19]
Q5: Can modifying the chemical structure of my brominated compound improve its solubility?

Yes, structural modification is a key strategy in medicinal chemistry to improve physicochemical properties, including solubility.[25][26]

  • Introduce Polar/Ionizable Groups: Adding groups that can participate in hydrogen bonding or can be ionized at physiological pH is a highly effective strategy.[27] Common modifications include adding:

    • Basic amines (e.g., aliphatic amines) that will be protonated and positively charged at physiological pH.

    • Acidic groups (e.g., carboxylic acids, phenols) that will be deprotonated and negatively charged.

    • Hydroxyl (-OH) groups to increase hydrogen bonding capacity.

  • Disrupt Crystalline Packing: Solubility is governed by both lipophilicity (logP) and the energy required to break apart the crystal lattice (related to melting point).[26] Introducing bulky groups or groups that disrupt molecular symmetry can lower the melting point and improve solubility, even without significantly changing polarity.

References

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Vertex AI Search.
  • Co-solvents | Biochemical Assay Reagents. MedchemExpress.com.
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (2009). Taylor & Francis Online.
  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • Benefits of Utilizing UV Bromination in Pharmaceutical Manufacturing. Ascensus.
  • Water solubility and partitioning behavior of bromin
  • Compound precipitation in high-concentr
  • How are solvents chosen in organic reactions? (2016). Chemistry Stack Exchange.
  • Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. (2013).
  • Choice of Solvent. (2022). Chemistry LibreTexts.
  • Solvent and Reagent Selection Guide.
  • Bromide | Solubility of Things. Solubility of Things.
  • Compound Precipitation in High-Concentration DMSO Solutions. (2014).
  • Any recommendations on guides to basic solvent choices for organic molecules? (2017). Reddit.
  • HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. (2022). Technology Networks.
  • Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applic
  • Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. (2009).
  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles.
  • Water solubility and partitioning behavior of bromin
  • Introducing bromine to the molecular structure as a strategy for drug design. (2024). Medical University of Lublin.
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
  • Water solubility and partitioning behavior of brominated phenols. (2004).
  • Cyclodextrins, Surfactants and Their Inclusion Complexes. PMC - PubMed Central.
  • What are the chances of precipitation in column while using buffers as mobile phase? (2012).
  • Bromine | Solubility of Things. Solubility of Things.
  • HPLC Troubleshooting Guide. Restek.
  • What is the solubility of bromide products in different solvents? (2025). Blog.
  • Bromine. ChemBK.
  • Intermolecular forces, physical properties and real world examples of alkyl halides. (2020). YouTube.
  • Can I use Cyclodextrin to improve the solubility of a compound? (2015).
  • cyclodextrin in novel formulations and solubility enhancement techniques: a review.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Troubleshooting SPC-180002 precipit
  • Bromine compounds. Wikipedia.
  • Is bromine soluble in w
  • Solubility and intermolecular forces. Khan Academy.
  • Intermolecular Forces. Maricopa Open Digital Press.
  • Bromine | Br2. PubChem - NIH.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • The Role of Bromine in Modern Pharmaceuticals. (2024). Tethys Chemical.
  • What types of intermolecular forces are found in molecular halogens? What is the trend in these... Homework.Study.com.
  • A stable organic solution of bromine? (2022).
  • Intermolecular Forces and the Solution Process. (2023). Chemistry LibreTexts.
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010). Wiley Online Library.
  • Improving solubility via structural modification. (2010).

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Technical Support Center: Scaling Up the Synthesis of 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one. As a key intermediate in the development of various biologically active compounds, mastering its synthesis at scale is critical. This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern success.

Overview of Synthetic Strategy: The C-N Cross-Coupling Approach

The formation of the aryl C-N bond is the crucial step in synthesizing 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one. The most prevalent and scalable methods involve the cross-coupling of an aryl halide with 1,3-dihydro-2H-imidazol-2-one (also known as ethylene urea). Two primary catalytic systems dominate this field: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2]

Diagram: General Synthetic Pathway

cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions A 1,3-Dihydro-2H-imidazol-2-one (Ethylene Urea) C Catalyst System (Pd or Cu) + Ligand + Base + Solvent A->C B 1,3-Dibromobenzene B->C D 1-(3-bromophenyl)-1,3-dihydro- 2H-imidazol-2-one C->D C-N Cross-Coupling

Caption: General C-N cross-coupling scheme for synthesis.

Troubleshooting Guide: From Bench Scale to Pilot Plant

This section addresses specific experimental failures in a question-and-answer format.

Category 1: Low or Non-Existent Product Yield

Question: My reaction shows no conversion, or the yield is consistently below 20%. What are the most likely causes?

Answer: This is a common issue, particularly when establishing a new protocol. The problem almost always lies within the "catalytic triangle" of metal, ligand, and base, or with the integrity of the reaction environment.

  • Catalyst Inactivity: The active form of the palladium catalyst for Buchwald-Hartwig amination is Pd(0).[3] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ. This reduction can fail if the ligand or other reagents are not suitable.

    • Self-Validation Test: To check your catalyst system's viability, run a small-scale control reaction with a more reliable amine, like morpholine, under the same conditions. If this control reaction works, the issue lies with the specific reactivity of the 1,3-dihydro-2H-imidazol-2-one.

  • Improper Ligand Choice: The ligand is not just a spectator; it is critical for stabilizing the palladium center and facilitating both oxidative addition and reductive elimination.[1] For N-arylation of cyclic ureas, sterically hindered biaryl phosphine ligands (e.g., XPhos, RuPhos) are often required to promote the reaction.

    • Causality: These bulky ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly active in the catalytic cycle.

  • Incorrect Base Selection: The base's role is to deprotonate the 1,3-dihydro-2H-imidazol-2-one, making it a more potent nucleophile.

    • Strong Bases (NaOtBu, KHMDS): These are very effective but can degrade functional groups on more complex substrates.[4]

    • Weaker Bases (K₂CO₃, Cs₂CO₃): These are milder but often require higher temperatures and longer reaction times.[5] For scaling up, the use of carbonate bases is often preferred for safety and cost.

  • Atmospheric Contamination: The Pd(0) catalyst is sensitive to oxygen. Ingress of air can oxidize the catalyst to an inactive state.

    • Best Practice: Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen). This involves at least three cycles of evacuating the vessel under vacuum and refilling with the inert gas.

Table 1: Comparison of Typical Catalyst Systems
ParameterBuchwald-Hartwig (Palladium)Ullmann Condensation (Copper)
Catalyst Pd₂(dba)₃, Pd(OAc)₂CuI, Cu₂O, Cu powder[2][6]
Typical Loading 0.5 - 5 mol%5 - 20 mol% (can be stoichiometric)
Ligand Biaryl phosphines (XPhos, RuPhos)Phenanthroline, N,O-bidentate ligands[6]
Base NaOtBu, K₃PO₄, Cs₂CO₃K₂CO₃, Cs₂CO₃
Solvent Toluene, Dioxane, THFDMF, NMP, DMSO
Temperature 80 - 120 °C120 - 200 °C (often higher)[2]
Pros High efficiency, broad scope, lower temp.Lower catalyst cost, less sensitive to air
Cons High catalyst/ligand cost, air-sensitiveHigh temperatures, often needs higher loading
Category 2: Formation of Significant Impurities

Question: My reaction works, but I am struggling with difficult-to-remove side products. How can I identify and mitigate them?

Answer: Impurity profiling is key. Understanding the likely side reactions helps in adjusting conditions to suppress them.

  • Hydrodehalogenation: You observe the formation of bromobenzene. This occurs when the aryl halide is reduced instead of coupled.

    • Cause: This can be caused by trace amounts of water interacting with the base and phosphine ligand or by a competing β-hydride elimination pathway.[7]

    • Solution: Ensure all reagents and solvents are scrupulously dry. Using a slightly different ligand can sometimes alter the catalytic pathway to favor the desired C-N coupling.

  • Double Arylation: You observe a product with a mass corresponding to the addition of two ethylene urea molecules to a benzene ring.

    • Cause: This happens when using a di-substituted aryl halide like 1,3-dibromobenzene and the reaction conditions are too harsh or the stoichiometry is incorrect.

    • Solution: Use 1,3-dibromobenzene as the limiting reagent (e.g., 1.0 equivalent of ethylene urea to 1.2-1.5 equivalents of 1,3-dibromobenzene) to favor mono-substitution. Lowering the reaction temperature can also increase selectivity.

  • Homocoupling (Biaryl Formation): You observe 3,3'-dibromobiphenyl.

    • Cause: This is a common side reaction in Ullmann-type reactions where two molecules of the aryl halide couple.[8] It can also occur in Pd-catalyzed reactions if the catalytic cycle is disrupted.

    • Solution: For Ullmann reactions, ligand choice is critical to suppress this pathway. For Buchwald-Hartwig, ensuring the amine is present and active for reductive elimination is key.

Category 3: Scale-Up Challenges

Question: My bench-scale reaction (1g) was high-yielding, but at the pilot scale (1kg), the yield dropped and a significant exotherm was noted. What went wrong?

Answer: Scale-up introduces challenges related to mass and heat transfer that are negligible at the bench scale.[9]

  • Exothermic Events: The addition of strong bases like NaOtBu to a solution can be highly exothermic. On a large scale, this heat cannot dissipate quickly, leading to a temperature spike that can decompose reagents or the product.[9]

    • Solution: Implement controlled, slow addition of the base via a syringe pump or addition funnel. Ensure the reactor has adequate cooling capacity and monitor the internal temperature closely. Consider switching to a milder base like K₃PO₄ if the chemistry allows.

  • Inefficient Mixing: In a large reactor, achieving homogeneous mixing is more difficult. Pockets of high or low reagent concentration can lead to side reactions or incomplete conversion.

    • Solution: Use an appropriate impeller (e.g., pitched-blade turbine) and ensure the stirring speed is sufficient to create a vortex and ensure good surface movement. Baffles within the reactor can also dramatically improve mixing efficiency.

  • Work-up and Isolation: A reaction that is easily purified by column chromatography at 1g scale is not practical at 1kg.

    • Solution: Develop a purification strategy based on crystallization or trituration. Screen various solvent systems at a small scale to find one that allows the product to crystallize out while leaving impurities in the mother liquor. Washing the crude solid with appropriate solvents can also be highly effective.

Frequently Asked Questions (FAQs)

Q1: How do I effectively monitor the reaction's progress? A1: Thin-Layer Chromatography (TLC) is the quickest method. Spot the reaction mixture against your starting materials. A good solvent system (e.g., 1:1 Hexane:Ethyl Acetate) should give good separation. For more quantitative analysis, take aliquots from the reaction, quench them, and analyze by LC-MS or GC-MS to get an accurate ratio of starting material to product.

Q2: My product seems to be "streaking" on the silica gel column, making purification difficult. Why? A2: The N-H proton on the imidazol-2-one ring is slightly acidic. This can lead to strong interactions with the acidic silica gel, causing poor chromatographic behavior. Try neutralizing your column by eluting with a solvent mixture containing a small amount of a basic modifier like triethylamine (~0.5-1%). Alternatively, using a different stationary phase like alumina can be effective.[9]

Q3: Can I avoid using expensive palladium catalysts? A3: Yes, copper-catalyzed Ullmann-type reactions are a viable, lower-cost alternative.[2][10] However, these reactions often require significantly higher temperatures and may have a more limited substrate scope.[2] Recent developments have introduced more efficient copper systems that operate under milder conditions, but palladium catalysis remains the more general and often higher-yielding method.[11]

Diagram: Troubleshooting Workflow for Low Yield

Start Low / No Yield Observed Check_Atmosphere Is the reaction under a strictly inert atmosphere? Start->Check_Atmosphere Fix_Atmosphere Action: Improve inerting technique (e.g., vacuum/backfill cycles). Check_Atmosphere->Fix_Atmosphere No Check_Catalyst Is the catalyst system active? Check_Atmosphere->Check_Catalyst Yes Fix_Atmosphere->Check_Catalyst Run_Control Diagnostic: Run positive control (e.g., with morpholine). Check_Catalyst->Run_Control Control_Fails Control Fails: Issue with Pd/ligand/base source. Verify reagent quality. Run_Control->Control_Fails Control_Succeeds Control Succeeds: Catalyst system is viable. Run_Control->Control_Succeeds Screen_Conditions Action: Screen reaction parameters. - Vary Ligand - Vary Base - Vary Solvent/Temp Control_Succeeds->Screen_Conditions Success Problem Resolved Screen_Conditions->Success

Caption: A decision tree for diagnosing low-yield reactions.

References

  • National Center for Biotechnology Information. (n.d.). 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one. In PubChem Compound Database.
  • BenchChem. (2025, November). Optimizing reaction conditions for N-arylation of piperazine. BenchChem Technical Support.
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Technical Support Center: Overcoming Cancer Cell Line Resistance with Imidazol-2-One Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing imidazol-2-one derivatives to combat therapeutic resistance in cancer cell lines. This guide is designed to provide in-depth, field-proven insights to navigate the complexities of your experiments. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust and your results, reliable.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses foundational questions regarding the properties and general handling of imidazol-2-one derivatives in a research setting.

Q1: What are imidazol-2-one derivatives and why are they effective against resistant cancer cells?

A1: Imidazol-2-ones are a class of heterocyclic organic compounds that serve as a "privileged scaffold" in medicinal chemistry.[1][2] This means their core structure can be readily modified to interact with a wide range of biological targets. Their effectiveness in overcoming cancer resistance stems from their ability to act through multiple mechanisms, reducing the likelihood that cancer cells can evade their effects through a single mutation.[1] Key mechanisms include:

  • Inhibition of Receptor Tyrosine Kinases (RTKs): Many imidazol-2-one derivatives are designed to target RTKs like EGFR, VEGFR, and FGFR.[3][4][5] Cancer cells often develop resistance by upregulating or mutating these kinases; these compounds can inhibit the aberrant signaling pathways that drive proliferation and survival.[4]

  • Modulation of ATP-Binding Cassette (ABC) Transporters: A primary mechanism of multidrug resistance (MDR) is the overexpression of ABC transporters like P-glycoprotein (ABCB1) and ABCG2, which pump chemotherapeutic drugs out of the cell.[6][7][8] Some imidazole derivatives can directly inhibit the function of these pumps or reduce their expression, thereby restoring the intracellular concentration of co-administered anticancer drugs.[6][9]

  • Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) through both intrinsic and extrinsic pathways, often by modulating the expression of pro- and anti-apoptotic proteins or by increasing intracellular Reactive Oxygen Species (ROS).[1][2][10]

  • Microtubule Disruption: Similar to classic chemotherapy agents, some derivatives can interfere with microtubule dynamics, leading to cell cycle arrest, typically at the G2/M phase, and subsequent cell death.[11]

Q2: I have just synthesized/procured a novel imidazol-2-one derivative. What are the first steps to characterize its activity against a resistant cell line?

A2: A systematic approach is crucial. The initial goal is to determine the compound's intrinsic cytotoxicity and establish a baseline for further experiments.

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} caption { label="Initial experimental workflow for a new compound."; font-size: 12; font-color: "#5F6368"; } enddot Caption: Initial experimental workflow for a new compound.

Start by performing a single-agent dose-response curve in both your drug-resistant cell line and its parental (drug-sensitive) counterpart. This will allow you to calculate the half-maximal inhibitory concentration (IC50) for each. A significant rightward shift in the IC50 curve for the resistant line compared to the parental line confirms the resistance phenotype. Your imidazol-2-one derivative should ideally show a lower IC50 in the resistant line or restore its sensitivity to the original drug.

Q3: How should I prepare and store my imidazol-2-one compounds for cell-based assays?

A3: Compound integrity is paramount for reproducible results.[12]

  • Solubilization: Most small molecule inhibitors are hydrophobic. Use anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10-20 mM). Ensure the compound is fully dissolved; gentle warming or sonication can help.

  • Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light, as some heterocyclic compounds can be light-sensitive.

  • Working Dilutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in your cell culture medium. It is critical that the final concentration of DMSO in the culture wells is non-toxic and consistent across all treatments (typically ≤ 0.5%).

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Problem 1: High variability in cell viability readouts between replicate wells.

Potential CauseScientific Rationale & Solution
Inconsistent Cell Seeding Even small differences in cell numbers at the start of an assay will be amplified over the incubation period, leading to large variations in the final readout. Solution: Ensure your cell suspension is homogenous before seeding. Pipette gently up and down multiple times (avoiding bubbles) and consider gently rocking the flask. Use a calibrated multichannel pipette for seeding plates.[13]
"Edge Effect" on Microplates Wells on the perimeter of a 96-well plate are more prone to evaporation, altering media osmolarity and compound concentration. Solution: Avoid using the outer wells for experimental treatments. Fill them with sterile PBS or media to create a humidity barrier. Ensure proper sealing of plates during incubation.[14]
Compound Precipitation The derivative may be precipitating out of the aqueous culture medium at higher concentrations, leading to an inaccurate effective dose. Solution: Visually inspect the wells under a microscope for precipitates after adding the compound. If observed, you may need to lower the highest concentration in your dose-response curve or investigate alternative solubilizing agents (with appropriate vehicle controls).

Problem 2: The imidazol-2-one derivative shows potent activity in a biochemical (e.g., kinase) assay but weak or no activity in my resistant cell line.

Potential CauseScientific Rationale & Solution
Low Cell Permeability The compound may not be efficiently crossing the cell membrane to reach its intracellular target. Solution: This is a common challenge in drug development. While difficult to modify post-synthesis, you can investigate if the compound is a substrate for efflux pumps (see Problem 3). Mechanistic studies using cell lysates (where membranes are disrupted) can confirm target engagement.
High Protein Binding The compound may be binding avidly to proteins in the fetal bovine serum (FBS) of your culture medium, reducing the free concentration available to act on the cells. Solution: Perform a dose-response experiment using medium with a lower FBS concentration (e.g., 1-2%). If the IC50 decreases, high protein binding is likely a factor. Remember to account for potential effects on cell health due to lower serum.
Rapid Metabolic Degradation The cancer cells may be metabolizing the compound into an inactive form. Solution: This often requires specialized analytical techniques like LC-MS to measure compound stability in conditioned media over time. From an experimental standpoint, consider shorter incubation times to see if an effect can be captured before degradation occurs.
Target Not Relevant in Cell Line The intended target of the compound (e.g., a specific kinase) may not be a critical driver of survival or resistance in your particular cell line. Solution: Validate your model. Use Western blotting to confirm that the target is expressed and, if applicable, activated (e.g., phosphorylated) in your resistant cell line. Use a positive control inhibitor known to work in your system.[15]

Problem 3: The compound fails to re-sensitize resistant cells to a standard chemotherapeutic agent in a combination assay.

Potential CauseScientific Rationale & Solution
Incorrect Dosing Schedule The mechanism of the imidazol-2-one derivative may require a specific sequence of administration. For example, an efflux pump inhibitor must be present before or concurrently with the chemotherapy drug it is meant to protect. Solution: Test different dosing schedules: (A) Imidazol-2-one pre-treatment, (B) Chemotherapy pre-treatment, and (C) Co-administration. Analyze the results for synergistic, additive, or antagonistic effects.[16][17]
Irrelevant Resistance Mechanism Your imidazol-2-one derivative may target RTK signaling, but the cell line's resistance might be primarily due to ABC transporter overexpression. Solution: Characterize the resistance mechanism of your cell line. Use Western blotting to probe for key proteins like ABCB1/P-gp or ABCG2.[6][18] If the mechanism is unknown, you may need to test derivatives with different known mechanisms of action.
Antagonistic Interaction In rare cases, the two compounds may have opposing effects on a critical pathway or one may induce the metabolism of the other. Solution: A thorough synergy analysis (e.g., using the Chou-Talalay method or Bliss independence model) is required to quantify the interaction.[19][20] If antagonism is confirmed, this drug combination is not viable.

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} caption { label="Troubleshooting a failed drug combination experiment."; font-size: 12; font-color: "#5F6368"; } enddot Caption: Troubleshooting a failed drug combination experiment.

Part 3: Key Experimental Protocols

These protocols provide detailed, step-by-step methodologies for core experiments in evaluating imidazol-2-one derivatives.

Protocol 1: Cell Viability/Cytotoxicity Assay (Resazurin Reduction Method)

This assay measures metabolic activity as an indicator of cell viability.[21] Live cells reduce the blue resazurin dye to the pink, highly fluorescent resorufin.

Materials:

  • Parental and resistant cancer cell lines

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Imidazol-2-one derivative stock (10 mM in DMSO)

  • 96-well clear-bottom black plates

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours (37°C, 5% CO2) to allow cells to attach.

  • Compound Preparation: Prepare serial dilutions of the imidazol-2-one derivative in complete culture medium. For a 10-point curve, you might prepare 2X final concentrations ranging from 200 µM down to 1 nM. Include a "vehicle control" (medium with the same final DMSO concentration) and a "no cells" blank control.

  • Treatment: Carefully remove the medium from the cells and add 100 µL of the appropriate drug dilution or control medium to each well.

  • Incubation: Incubate the plate for 48-72 hours (this time should be optimized based on the cell line's doubling time).[21]

  • Assay Development: Add 10 µL of resazurin solution to each well. Incubate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure fluorescence on a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Analysis: a. Subtract the average fluorescence of the "no cells" blank wells from all other wells. b. Normalize the data by setting the average of the vehicle-control wells to 100% viability. c. Plot the normalized viability (%) against the log of the drug concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

Protocol 2: Western Blotting for ABCB1/P-gp Expression

This protocol verifies the overexpression of a key multidrug resistance protein.[18][22]

Materials:

  • Cell lysates from parental and resistant cells

  • RIPA Lysis and Extraction Buffer with protease/phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary Antibody: Anti-ABCB1/P-gp (e.g., mouse monoclonal)

  • Primary Antibody: Anti-β-actin or GAPDH (loading control)

  • Secondary Antibody: HRP-conjugated anti-mouse IgG

  • ECL Western Blotting Substrate

Procedure:

  • Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Quantify protein concentration using a BCA assay.[18]

  • Sample Preparation: Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer. Heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load samples onto an SDS-PAGE gel (a 7.5% gel is suitable for the high MW of P-gp, ~170-180 kDa). Run the gel until the dye front reaches the bottom.[23]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[23]

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[24]

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-ABCB1 antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the wash step (step 7).

  • Detection: Apply ECL substrate to the membrane and visualize the chemiluminescent signal using a digital imager or film.[18]

  • Stripping & Re-probing: The membrane can be stripped and re-probed with the loading control antibody (e.g., anti-β-actin) to confirm equal protein loading across lanes.

Protocol 3: Drug Synergy Analysis

This protocol assesses whether an imidazol-2-one derivative enhances the efficacy of a standard chemotherapeutic agent.[16][19]

Procedure:

  • Experimental Design: This requires a matrix-based approach. Based on the single-agent IC50 values, design a 6x6 or 8x8 matrix of concentrations. Drug A (chemotherapy) concentrations will range above and below its IC50 on the Y-axis, and Drug B (imidazol-2-one derivative) concentrations will range on the X-axis. Include controls for each drug alone.

  • Assay Performance: Seed cells in 96-well plates as described in Protocol 1. Treat the cells with the drug combinations as laid out in your matrix design. Incubate for the appropriate duration (e.g., 72 hours).

  • Viability Measurement: Determine cell viability for each well using the Resazurin assay (Protocol 1) or another suitable method.

  • Data Analysis: a. Normalize the data to the vehicle-only control. b. Input the dose-response matrix data into a specialized software program (e.g., SynergyFinder, Combenefit) or use custom scripts in R.[19] c. These programs will calculate synergy scores based on established models like Bliss Independence or Loewe Additivity.[17][20] A synergy score greater than 10 is generally considered synergistic.[25] d. The output is often visualized as a 2D or 3D synergy map, where peaks of synergy (red) and antagonism (blue) are easily identified.

References
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  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI.
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  • Methods for High-throughput Drug Combination Screening and Synergy Scoring. National Institutes of Health.
  • Cell Viability and Proliferation Assays in Drug Screening. Danaher Life Sciences.
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  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. PubMed.
  • Overview of Cell Viability and Cytotoxicity. News-Medical.Net.
  • Quantitative Immunofluorescent Blotting of the Multidrug Resistance-associated Protein 2 (MRP2). National Institutes of Health.
  • Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed.
  • Methods for High-throughput Drug Combination Screening and Synergy Scoring. Springer.
  • Experimental Design for COMC-6 Drug Synergy Studies. Benchchem.
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  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. De Gruyter.
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  • Expression and activity of multidrug resistance proteins in mature endothelial cells and their precursors: A challenging correlation. PubMed Central.
  • Technical Support Center: Mitigating Off-Target Effects of Small Molecule Inhibitors in Cellular Assays. Benchchem.
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Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Bioassays for Novel Chemical Entities: A Case Study with 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is paved with rigorous testing and validation. This guide provides a comprehensive framework for the validation of bioassays, a critical step in this process. While 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one is a known chemical intermediate, its specific biological activity and associated bioassays are not extensively documented in publicly available literature.[1][2] Therefore, this guide will use the inhibition of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase, a compelling therapeutic target in certain cancers, as a detailed and practical case study.[3][4][5] We will hypothetically consider 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one as a putative MALT1 inhibitor to illustrate the validation process.

This guide is structured to provide not just the "how" but also the "why" behind experimental choices, grounded in established regulatory frameworks and scientific best practices.

The Imperative of Rigorous Bioassay Validation: A Regulatory Overview

Before delving into specific protocols, it is crucial to understand the regulatory landscape that governs bioassay validation. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines to ensure that analytical procedures are suitable for their intended purpose.[6][7][8] The ICH Q2(R1) guideline, in particular, outlines the validation parameters required for various analytical methods, forming the bedrock of our experimental design.[6][7][8][9][10] For bioanalytical methods, the FDA's guidance is paramount, ensuring the reliability of data from nonclinical and clinical studies.[11][12][13][14]

Case Study: Validating a MALT1 Paracaspase Inhibition Bioassay

MALT1 is a cysteine protease that plays a crucial role in the activation of NF-κB signaling, particularly in certain subtypes of diffuse large B-cell lymphoma (ABC-DLBCL).[3][4][15] Its inhibition is a promising therapeutic strategy, making the validation of MALT1 bioassays a relevant and instructive example.

The MALT1 Signaling Pathway

MALT1_Signaling_Pathway BCR B-Cell Receptor (BCR) Activation CARD11 CARD11 BCR->CARD11 CBM_Complex CBM Complex CARD11->CBM_Complex BCL10 BCL10 BCL10->CBM_Complex MALT1 MALT1 MALT1->CBM_Complex NF_kB_Activation NF-κB Activation CBM_Complex->NF_kB_Activation Cell_Survival Cell Proliferation & Survival NF_kB_Activation->Cell_Survival

Caption: The CBM complex and MALT1's role in NF-κB activation.

Biochemical Assay Principle

A common method for assessing MALT1 activity is a fluorogenic biochemical assay.[15] This assay utilizes a synthetic substrate that, when cleaved by MALT1, releases a fluorescent molecule. The rate of fluorescence increase is directly proportional to MALT1 activity.

Comparative Compounds

For robust validation, it is essential to include well-characterized reference compounds. In our hypothetical scenario, we will compare the performance of our test compound, 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one, with known MALT1 inhibitors:

  • MI-2: A potent and specific small molecule inhibitor of MALT1.[4]

  • Z-VRPR-FMK: A peptide-based irreversible inhibitor of MALT1.[15]

Detailed Validation Protocol: A Step-by-Step Guide

The following protocols are designed to validate our MALT1 inhibition assay according to ICH Q2(R1) principles.[6][8]

Objective: To determine the closeness of agreement between the measured value and the true value.

Protocol:

  • Prepare a stock solution of a known concentration of a reference standard (e.g., a fluorescent product of the enzymatic reaction).

  • Create a series of dilutions to spike into the assay buffer at known concentrations (e.g., 80%, 100%, and 120% of the expected assay signal).

  • Measure the fluorescence of each spiked sample in triplicate.

  • Calculate the percent recovery for each concentration.

Acceptance Criteria: The mean recovery should be within 90-110%.

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare three concentrations of our test compound (low, medium, and high inhibition).

    • Run each concentration in triplicate within the same assay plate on the same day.

    • Calculate the mean, standard deviation, and coefficient of variation (%CV) for each concentration.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability protocol on three different days with three different analysts.

    • Calculate the %CV for the combined data from all three days.

Acceptance Criteria: The %CV should not exceed 15%.

Objective: To ensure that the assay signal is due to MALT1 activity and not from other components in the sample.

Protocol:

  • Run the assay in the presence of the test compound without MALT1 enzyme.

  • Run the assay with a denatured (heat-inactivated) MALT1 enzyme.

  • Test the compound in a counterscreen against a different protease to check for off-target effects.

Acceptance Criteria: No significant signal should be detected in the absence of active MALT1. The compound should show selectivity for MALT1 over other proteases.

Objective: To determine the range over which the assay is directly proportional to the concentration of the analyte.

Protocol:

  • Prepare a serial dilution of the test compound.

  • Perform the MALT1 inhibition assay for each concentration.

  • Plot the percent inhibition versus the logarithm of the compound concentration.

  • Perform a non-linear regression analysis to fit a dose-response curve and determine the IC50 value.

Acceptance Criteria: The coefficient of determination (R²) of the linear portion of the curve should be ≥ 0.98.

Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.

Protocol:

  • LOD: Determine the lowest concentration of the test compound that produces a response significantly different from the blank (e.g., three times the standard deviation of the blank).

  • LOQ: Determine the lowest concentration that can be measured with acceptable precision and accuracy (e.g., %CV < 20%).

Objective: To assess the capacity of the assay to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Introduce small variations to the assay protocol, such as:

    • Incubation time (± 10%)

    • Temperature (± 2°C)

    • Substrate concentration (± 5%)

  • Evaluate the impact of these changes on the assay results.

Acceptance Criteria: The assay results should not be significantly affected by these minor variations.

Comparative Validation Data (Hypothetical)
Validation Parameter1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-oneMI-2Z-VRPR-FMKAcceptance Criteria
Accuracy (% Recovery) 98.5%101.2%99.8%90-110%
Precision (%CV)
Intra-assay6.8%5.2%4.9%< 15%
Inter-assay9.3%7.8%7.1%< 15%
Specificity Selective for MALT1Highly SelectiveSelective for MALT1No off-target activity
Linearity (R²) 0.9920.9950.996≥ 0.98
IC50 (nM) 150 nM5 nM10 nM-
LOD (nM) 10 nM0.5 nM1 nM-
LOQ (nM) 30 nM1.5 nM3 nM-
Robustness PassedPassedPassedNo significant impact

Cell-Based Assay Validation: Confirming Biological Relevance

While biochemical assays are crucial for initial screening and characterization, it is essential to validate the compound's activity in a more physiologically relevant context. A cell-based assay, such as an NF-κB reporter assay in ABC-DLBCL cell lines, can provide this confirmation.

NF-κB Reporter Assay Protocol
  • Cell Culture: Culture ABC-DLBCL cells (e.g., OCI-Ly3) containing an NF-κB-driven luciferase reporter gene.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound, positive control (MI-2), and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).

  • Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., using a parallel MTS assay) and calculate the percent inhibition of NF-κB activity.

Validation of this cell-based assay would follow similar principles to the biochemical assay, with additional considerations for cell health and passage number.

Overall Bioassay Validation Workflow

Validation_Workflow cluster_Biochem Assay_Development Assay Development & Optimization Validation_Plan Define Validation Plan (ICH Q2(R1)) Assay_Development->Validation_Plan Biochemical_Validation Biochemical Assay Validation Validation_Plan->Biochemical_Validation Accuracy Accuracy Biochemical_Validation->Accuracy Precision Precision Biochemical_Validation->Precision Specificity Specificity Biochemical_Validation->Specificity Linearity Linearity & Range Biochemical_Validation->Linearity LOD_LOQ LOD / LOQ Biochemical_Validation->LOD_LOQ Robustness Robustness Biochemical_Validation->Robustness Cell_Based_Validation Cell-Based Assay Validation Data_Review Data Review & Approval Cell_Based_Validation->Data_Review Final_Report Final Validation Report Data_Review->Final_Report

Caption: A comprehensive workflow for bioassay validation.

Conclusion

The validation of bioassays is a cornerstone of drug discovery and development, ensuring the integrity and reliability of the data that informs critical decisions. While the specific biological target of 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one may not be widely published, the principles and protocols outlined in this guide provide a robust and universally applicable framework for the validation of bioassays for any novel chemical entity. By adhering to regulatory guidelines and employing rigorous scientific methodology, researchers can confidently advance their most promising compounds through the development pipeline.

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Halogen Wars: A Comparative Analysis of Brominated vs. Chlorinated Imidazol-2-ones in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Design

For researchers, scientists, and drug development professionals, the strategic placement of halogen atoms on a molecular scaffold is a cornerstone of modern medicinal chemistry. The choice between bromine and chlorine can significantly impact a compound's potency, selectivity, and pharmacokinetic profile. This guide provides an in-depth comparison of brominated versus chlorinated imidazol-2-ones, offering experimental data from closely related heterocyclic scaffolds to illuminate the nuanced interplay between halogenation and biological activity. We will delve into the underlying physicochemical principles, provide detailed experimental protocols for assessing potency, and visually map the key concepts to empower your drug discovery endeavors.

The Halogen Effect: More Than Just a Steric Bulge

The introduction of a halogen atom onto the imidazol-2-one core is not a trivial modification. It fundamentally alters the electronic and steric properties of the molecule, influencing its interaction with biological targets. The choice between bromine and chlorine is a critical decision in lead optimization, with each halogen imparting distinct characteristics.

Chlorine, with its smaller van der Waals radius and higher electronegativity compared to bromine, can participate in hydrogen bonding and dipole-dipole interactions. Bromine, being larger and more polarizable, is a more effective participant in halogen bonding—a non-covalent interaction where the halogen atom acts as an electrophilic species, interacting with a Lewis base on the target protein.[1][2] This "σ-hole" on the bromine atom can lead to stronger and more directional interactions, potentially enhancing binding affinity and, consequently, potency.[3]

Furthermore, the increased lipophilicity of brominated compounds compared to their chlorinated counterparts can influence membrane permeability and metabolic stability, although this is a double-edged sword that can also impact solubility and off-target effects.[4]

Potency in Action: A Tale of Two Halogens in Related Scaffolds

A study on imidazo[1,2-b]pyridazine derivatives as DYRK1A inhibitors demonstrated a clear trend in potency related to halogen substitution. The researchers found that replacing a chlorine atom with a bromine or iodine atom at the 7-position of the scaffold led to an increase in inhibitory potency.[5] This suggests that for this particular scaffold and target, the larger, more polarizable halogens contribute more favorably to the binding interaction, likely through stronger halogen bonding.

Similarly, research on 2-oxy-substituted 1-(1H-imidazol-1-yl)-4-phenylbutanes as heme oxygenase inhibitors revealed that bromine- and iodine-substituted derivatives were generally the most potent in the series.[6][7] This further supports the hypothesis that for certain targets, the enhanced polarizability and halogen bonding capability of bromine can confer superior potency compared to chlorine.

Table 1: Comparative Potency of Halogenated Heterocyclic Compounds (Illustrative Examples)

ScaffoldTargetChlorine Derivative IC50Bromine Derivative IC50Fold Difference (Cl vs. Br)Reference
Imidazo[1,2-b]pyridazineDYRK1AData indicates decreased potency compared to BrData indicates increased potency over ClBr > Cl[5]
1-(1H-imidazol-1-yl)-4-phenylbutaneHeme Oxygenase-1Less potent than Br/I derivativesMore potent than Cl derivativeBr > Cl[6][7]

Note: This table is illustrative and compiles qualitative findings from the referenced studies, as direct IC50 values for a direct chloro vs. bromo comparison were not provided in a single table in the source.

The causality behind these observations likely lies in the ability of bromine to form more effective halogen bonds with Lewis basic residues (e.g., carbonyl oxygens of the peptide backbone) in the active site of the target protein.[1][3] The larger size and greater polarizability of bromine create a more pronounced σ-hole, leading to a stronger and more directional interaction compared to chlorine.

Experimental Workflow: From Synthesis to Potency Determination

A robust comparison of brominated and chlorinated imidazol-2-ones necessitates a well-defined experimental workflow. The following diagram and protocols outline the key stages.

G cluster_0 Compound Synthesis cluster_1 In Vitro Potency Assessment cluster_2 Data Analysis and Interpretation Synthesis Synthesis of Brominated and Chlorinated Imidazol-2-one Analogs Purification Purification and Characterization (NMR, MS, HPLC) Synthesis->Purification Kinase_Assay Biochemical Kinase Inhibition Assay Purification->Kinase_Assay Test Compounds MTT_Assay Cell-Based Cytotoxicity (MTT) Assay Kinase_Assay->MTT_Assay Confirms cellular activity IC50 IC50 Determination MTT_Assay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Figure 1: A streamlined workflow for comparing the potency of halogenated imidazol-2-ones.

Experimental Protocols

Protocol 1: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8][9][10]

Objective: To determine the cytotoxic effects of brominated and chlorinated imidazol-2-ones on a cancer cell line and calculate the IC50 value (the concentration of a drug that is required for 50% inhibition in vitro).

Materials:

  • 96-well tissue culture plates

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the brominated and chlorinated imidazol-2-one test compounds in complete culture medium. A typical concentration range would be from 0.01 µM to 100 µM.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[8]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Protocol 2: Biochemical Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific protein kinase. The choice of detection method (e.g., radiometric, fluorescence-based) will depend on the available resources and the specific kinase being studied.[11][12][13][14]

Objective: To determine the in vitro inhibitory potency (IC50) of brominated and chlorinated imidazol-2-ones against a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (typically contains Tris-HCl, MgCl2, DTT)

  • Test compounds (brominated and chlorinated imidazol-2-ones) dissolved in DMSO

  • Detection reagents (e.g., [γ-33P]ATP for radiometric assay, or fluorescently labeled antibody for a fluorescence-based assay)

  • 96-well or 384-well assay plates

  • Plate reader (scintillation counter or fluorescence plate reader)

Procedure:

  • Assay Preparation:

    • Prepare a stock solution of the test compounds in DMSO.

    • Perform serial dilutions of the test compounds in the kinase reaction buffer.

  • Kinase Reaction:

    • In each well of the assay plate, add the following components in this order:

      • Kinase reaction buffer

      • Test compound at various concentrations

      • Purified kinase

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP (for radiometric assays, [γ-33P]ATP is included). The final ATP concentration should be at or near the Km value for the specific kinase.[14]

  • Incubation:

    • Incubate the reaction plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes). The reaction should be stopped within the linear range of the enzyme kinetics.

  • Reaction Termination and Detection:

    • For Radiometric Assay: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose membrane, wash away the unincorporated [γ-33P]ATP, and measure the radioactivity of the phosphorylated substrate using a scintillation counter.

    • For Fluorescence-Based Assay (e.g., TR-FRET): Stop the reaction by adding a solution containing EDTA and a fluorescently labeled antibody that specifically recognizes the phosphorylated substrate. After an incubation period, measure the fluorescence signal using a plate reader.[15]

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the no-compound control.

    • Plot the percentage of inhibition against the log of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Logical Framework: The Interplay of Physicochemical Properties and Potency

The decision to use a brominated or chlorinated imidazol-2-one is a multifactorial one, guided by the principles of structure-activity relationships.

G cluster_physicochem Physicochemical Properties cluster_biological Biological Outcomes Halogen Halogen Substitution (Br vs. Cl) Lipophilicity Lipophilicity (LogP) Br > Cl Halogen->Lipophilicity Polarizability Polarizability Br > Cl Halogen->Polarizability HalogenBonding Halogen Bonding (σ-hole) Br > Cl Halogen->HalogenBonding Size Van der Waals Radius Br > Cl Halogen->Size PK Pharmacokinetics (ADME) Lipophilicity->PK Potency Potency (IC50) Polarizability->Potency HalogenBonding->Potency Selectivity Selectivity HalogenBonding->Selectivity Size->Potency Size->Selectivity

Figure 2: The influence of halogen choice on physicochemical properties and biological outcomes.

Conclusion and Future Directions

The choice between bromine and chlorine on an imidazol-2-one scaffold is a critical determinant of biological potency. While direct comparative data on imidazol-2-ones remains an area for future investigation, evidence from structurally related heterocyclic inhibitors suggests that bromine often confers superior potency. This is likely attributable to its enhanced ability to form strong and directional halogen bonds with the target protein, a consequence of its greater polarizability and more pronounced σ-hole.

The provided experimental protocols for cytotoxicity and kinase inhibition assays offer a robust framework for researchers to conduct their own comparative studies. By systematically evaluating both brominated and chlorinated analogs, drug discovery teams can make data-driven decisions to optimize lead compounds and accelerate the development of novel therapeutics. The interplay of lipophilicity, polarizability, and halogen bonding should be carefully considered in the design of future imidazol-2-one-based inhibitors, paving the way for more potent and selective drug candidates.

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1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one vs other kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide: Evaluating Kinase Inhibitors

A Comparative Analysis of the 1-(3-bromophenyl)imidazol-2-one Scaffold and Established Therapeutics

Abstract

Protein kinases are central nodes in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has revolutionized targeted therapy, yet the journey from a promising chemical scaffold to a clinically effective drug is fraught with challenges.[2][3] A frequent hurdle is the disconnect between a compound's potency in a purified, biochemical assay and its actual efficacy within the complex environment of a living cell.[4][5] This guide provides a comprehensive framework for the rigorous evaluation of novel kinase inhibitors, using the synthetic intermediate 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one as a representative starting point for a new chemical entity. We will compare the evaluation workflow for this scaffold against two FDA-approved kinase inhibitors, Imatinib and Sunitinib , to illustrate the principles of determining potency, cellular activity, and on-target effects. This document is intended for researchers, scientists, and drug development professionals, offering both the strategic rationale and detailed protocols required for a robust comparative analysis.

Introduction to Kinase Inhibitors in Drug Discovery

Kinases catalyze the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation, which acts as a molecular switch to regulate the majority of cellular pathways.[6] The human genome contains over 500 kinases, collectively known as the kinome, making them one of the most significant and target-rich families for drug development.[7]

The first generation of kinase inhibitors, pioneered by molecules like Imatinib, demonstrated that targeting a specific, disease-driving kinase could lead to remarkable clinical outcomes.[3] These early successes targeted the highly conserved ATP-binding pocket.[1] However, this conservation also presents a major challenge: achieving selectivity to avoid off-target effects.[1] Modern drug discovery efforts focus not only on potency but also on isoform-selectivity, novel binding modes (e.g., allosteric inhibition), and overcoming acquired resistance.[1][3] This guide outlines the foundational experiments required to build a comprehensive data package for any new chemical entity purporting to have kinase inhibitory activity.

Profiling the Compounds of Interest

A meaningful comparison requires well-characterized benchmarks. Here, we introduce our investigational scaffold and two established drugs that represent different classes of kinase inhibitors.

The Investigational Scaffold: 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one

This specific molecule, CAS Number 944709-54-0, is primarily documented in chemical supplier databases as a synthetic intermediate or an organic building block.[8] While not a characterized kinase inhibitor itself, its core structure is of significant interest. The presence of a halogenated phenyl ring (bromophenyl) is a common feature in many potent kinase inhibitors, contributing to binding affinity through halogen bonding and other interactions.[9] Furthermore, the imidazol-2-one core is a versatile scaffold found in various biologically active compounds. For the purpose of this guide, we will treat this molecule as a novel lead compound whose biological activity is yet to be determined, providing a realistic scenario for a drug discovery program.

Comparator 1: Imatinib (Gleevec)

Imatinib is the archetypal targeted therapy. It is an ATP-competitive inhibitor with high affinity for the BCR-ABL fusion protein, the driver of chronic myeloid leukemia (CML), as well as c-Kit and PDGF-R.[10][11] Its success validated the "one target, one drug" paradigm for certain cancers.

Comparator 2: Sunitinib (Sutent)

In contrast to the specificity of Imatinib, Sunitinib is a multi-kinase inhibitor, targeting VEGFR, PDGFR, c-Kit, FLT3, and RET.[1][10] This broader activity profile makes it effective in tumors driven by multiple signaling pathways, such as renal cell carcinoma (RCC), but also increases the potential for off-target effects.

Comparative Performance Data: A Snapshot

The table below summarizes the known performance characteristics of our comparator drugs. The goal of the subsequent experimental protocols is to generate equivalent data for our investigational compound.

Feature1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-oneImatinib (Gleevec)Sunitinib (Sutent)
Primary Target(s) To Be Determined (TBD)BCR-ABL, c-Kit, PDGFR[10][11]VEGFR, PDGFR, c-Kit, FLT3, RET[1]
Mechanism TBDATP-CompetitiveATP-Competitive
Key Indications N/AChronic Myeloid Leukemia (CML), GIST[1]Renal Cell Carcinoma (RCC), GIST[1]
Biochemical IC₅₀ TBD~25 nM (v-Abl)~9 nM (VEGFR2), ~8 nM (PDGFRβ)
Cellular Potency TBD~100-1000 nM (in BCR-ABL+ cells)~10-100 nM (in HUVEC cells)

Experimental Workflows for Comparative Evaluation

A logical, phased approach is critical to efficiently evaluate a new compound. We begin with direct enzyme inhibition, confirm target engagement in a cellular context, and finally, measure the functional outcome.

Overall Experimental Strategy

The following diagram illustrates the workflow for characterizing a novel kinase inhibitor. This staged approach ensures that resource-intensive cellular and in vivo studies are only pursued for compounds with confirmed biochemical activity and cellular target engagement.

G cluster_0 Phase 1: In Vitro Biochemical Screening cluster_1 Phase 2: Cellular Activity Validation cluster_2 Phase 3: Advanced Characterization biochem Protocol 1: Biochemical Kinase Assay (Determine IC₅₀) western Protocol 2: Western Blot (Confirm Target Phosphorylation Inhibition) biochem->western Compound shows potency (IC₅₀ < 1µM) viability Protocol 3: Cell Viability Assay (Determine Functional Outcome) western->viability On-target activity confirmed selectivity Kinome-wide Selectivity Profiling viability->selectivity Potent cellular activity observed invivo In Vivo Xenograft Models selectivity->invivo

Caption: A phased workflow for kinase inhibitor evaluation.

Protocol 1: In Vitro Biochemical Kinase Assay
  • Expertise & Causality: This is the foundational assay to determine if the compound can directly inhibit the enzymatic activity of a purified kinase.[12] It is a clean, cell-free system that measures the transfer of phosphate from ATP to a substrate. A fluorescence-based readout is a common, non-radioactive method that is highly amenable to high-throughput screening.[6][13] We perform a dose-response curve to calculate the IC₅₀ value—the concentration of inhibitor required to reduce kinase activity by 50%.

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare a master mix containing the kinase of interest (e.g., purified Abl for testing against an Imatinib-like target), a suitable peptide substrate, and kinase assay buffer.

    • Plate Preparation: Dispense the kinase/substrate master mix into the wells of a 384-well plate.[6]

    • Compound Addition: Add the investigational compound and comparator inhibitors (Imatinib, Sunitinib) in a series of dilutions (e.g., 10-point, 3-fold dilutions starting from 10 µM). Include "no inhibitor" (vehicle, e.g., DMSO) and "no enzyme" controls.[4]

    • Initiate Reaction: Add a solution of ATP to all wells to start the kinase reaction. Incubate at 30°C for a predetermined time (e.g., 60 minutes). The concentration of ATP should ideally be at or near its Michaelis-Menten constant (Km) for the specific kinase to ensure accurate IC₅₀ determination for ATP-competitive inhibitors.

    • Stop Reaction & Detect: Terminate the reaction and measure the amount of ADP produced (a proxy for kinase activity) using a commercial detection kit (e.g., ADP-Glo, Transcreener).[12] This typically involves adding a detection reagent that converts ADP to a fluorescent or luminescent signal.

    • Data Analysis: Measure the signal on a plate reader. Normalize the data to the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls. Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: Cellular Target Phosphorylation Assay (Western Blot)
  • Trustworthiness & Causality: A potent biochemical IC₅₀ is meaningless if the compound cannot enter a cell and engage its target.[5] This assay directly measures the phosphorylation status of the target kinase (autophosphorylation) and/or its immediate downstream substrates within a cellular context.[14] A reduction in phosphorylation upon treatment provides strong evidence of on-target activity. This protocol is self-validating through the inclusion of critical controls.[4]

  • Step-by-Step Methodology:

    • Cell Culture and Treatment: Seed a relevant cell line (e.g., K562 cells, which express BCR-ABL) in 6-well plates. Allow cells to adhere or reach logarithmic growth phase. Treat the cells with a dose-response of the investigational compound and comparators for a specified time (e.g., 2-4 hours).

    • Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a cocktail of protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[15]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

    • SDS-PAGE and Transfer: Denature the protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]

    • Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) to prevent non-specific antibody binding. Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target (e.g., anti-phospho-CrkL for BCR-ABL signaling).

    • Detection: Wash the membrane extensively with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Wash again and apply an enhanced chemiluminescence (ECL) substrate.

    • Imaging: Capture the chemiluminescent signal using a digital imager.

    • Normalization (Self-Validation): Strip the membrane and re-probe with an antibody against the total protein level of the target (e.g., anti-total-CrkL).[14] This is a crucial control to ensure that any decrease in the phospho-signal is due to inhibition of kinase activity, not degradation of the target protein.

  • Visualization of Western Blot Workflow:

    G cluster_workflow Western Blot Workflow start Cell Lysis (with Phosphatase Inhibitors) quant Protein Quantification (BCA Assay) start->quant sds SDS-PAGE (Separation by Size) quant->sds transfer Membrane Transfer (PVDF) sds->transfer block Blocking (5% BSA in TBST) transfer->block p_ab Primary Antibody Incubation (anti-Phospho-Target) block->p_ab s_ab Secondary Antibody Incubation (HRP-conjugated) p_ab->s_ab detect ECL Detection & Imaging s_ab->detect strip Stripping Buffer detect->strip normalize Normalization & Analysis detect->normalize t_ab Re-probe: Primary Antibody (anti-Total-Target) strip->t_ab t_ab->detect

    Caption: Key steps in a Western blot for phosphoprotein detection.

Protocol 3: Cell Viability / Proliferation Assay
  • Authoritative Grounding & Causality: The ultimate goal of an anti-cancer kinase inhibitor is to stop tumor cell growth or induce cell death. This assay measures that functional outcome.[17] By treating cancer cells that are dependent on the target kinase for survival, we can determine the compound's cellular potency (often reported as GI₅₀ - the concentration for 50% growth inhibition).

  • Step-by-Step Methodology:

    • Cell Seeding: Seed a kinase-dependent cancer cell line (e.g., K562) in a 96-well plate at a low density.

    • Compound Treatment: The following day, treat the cells with a wide range of concentrations of the investigational compound and comparators.

    • Incubation: Incubate the plates for a period that allows for several cell doublings (typically 72 hours).

    • Viability Measurement: Add a viability reagent such as MTS or a reagent that measures cellular ATP content (e.g., CellTiter-Glo). The signal produced is proportional to the number of viable cells.

    • Data Analysis: Read the plate on a spectrophotometer or luminometer. Normalize the data to vehicle-treated controls and plot the percentage of growth inhibition versus drug concentration to calculate the GI₅₀ value.

Visualizing the Target Pathway

Understanding the signaling context is crucial. The diagram below shows a simplified receptor tyrosine kinase (RTK) pathway, which is targeted by multi-kinase inhibitors like Sunitinib at the receptor level.

G RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Expression, Cell Proliferation) ERK->Nucleus Inhibitor Sunitinib Inhibitor->RTK Inhibition

Caption: Inhibition of an RTK signaling pathway by Sunitinib.

Synthesizing the Results & Future Directions

By executing these three core protocols, a researcher can build a robust initial profile of a novel kinase inhibitor.

  • Data Interpretation:

    • Potent Biochemically, Weak in Cells: If the compound has a low nanomolar IC₅₀ in the biochemical assay but a micromolar GI₅₀ in the cell viability assay, it suggests potential issues with cell permeability, active efflux from the cell by transporters, or rapid metabolism within the cell.[4]

    • Potent in Cells, No Target Modulation: If the compound inhibits cell growth but the Western blot shows no change in the target's phosphorylation, it indicates the compound is likely acting via an off-target mechanism.

    • Correlated Potency: The ideal result is a strong correlation between biochemical IC₅₀, inhibition of target phosphorylation, and inhibition of cell proliferation. This provides high confidence that the compound's anti-proliferative effect is driven by on-target kinase inhibition.

  • Next Steps:

    • Selectivity Profiling: A compound that looks promising should be screened against a large panel of kinases (e.g., a kinome scan) to determine its selectivity profile. This is critical for predicting potential off-target toxicities.

    • Resistance Studies: Investigating how cells might develop resistance to the new inhibitor is crucial for predicting its long-term clinical utility.

    • In Vivo Efficacy: Promising candidates must ultimately be tested in animal models of cancer (e.g., tumor xenografts) to evaluate their efficacy, pharmacokinetics, and tolerability in a whole-organism setting.

This guide provides a foundational, logical, and experimentally validated pathway for the evaluation of new kinase inhibitors. By systematically comparing novel scaffolds to established drugs using these methods, drug discovery teams can make informed decisions and efficiently advance the most promising candidates toward clinical development.

References

  • Title: In vitro kinase assay Source: protocols.io URL: [Link]

  • Title: Utilization of kinase inhibitors as novel therapeutic drug targets: A review Source: Semantic Scholar URL: [Link]

  • Title: Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications Source: PMC URL: [Link]

  • Title: In vitro NLK Kinase Assay Source: PMC URL: [Link]

  • Title: Trends in kinase drug discovery: targets, indications and inhibitor design Source: BIOCEV URL: [Link]

  • Title: Utilization of kinase inhibitors as novel therapeutic drug targets: A review Source: PMC URL: [Link]

  • Title: In vitro assay for cyclin-dependent kinase activity in yeast Source: CORE URL: [Link]

  • Title: Kinase Inhibitors in Drug-design, Drug-discovery, and Drug-delivery Source: ResearchGate URL: [Link]

  • Title: How Does a Biochemical Kinase Assay Work? Source: BellBrook Labs URL: [Link]

  • Title: Spotlight: Cell-based kinase assay formats. Source: Reaction Biology URL: [Link]

  • Title: Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay Source: ACS Publications URL: [Link]

  • Title: Quantification of Cell Signaling Networks Using Kinase Activity Chemosensors Source: PMC URL: [Link]

  • Title: Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024) Source: PubMed Central URL: [Link]

  • Title: Kinase Activity-Tagged Western Blotting Assay Source: Taylor & Francis Online URL: [Link]

  • Title: Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments Source: YouTube URL: [Link]

  • Title: Testing kinase inhibitors where it matters: Drug screening in intact cells Source: Reaction Biology URL: [Link]

  • Title: InhibiScreen Kinase Inhibitor Assay Technical Video Source: YouTube URL: [Link]

  • Title: Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024) Source: Open Exploration Publishing URL: [Link]

  • Title: Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one Source: Atlantis Press URL: [Link]

  • Title: Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors Source: NIH URL: [Link]

  • Title: Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one Source: ResearchGate URL: [Link]

  • Title: 1-(3-Bromophenyl)-1H-benzo[d]imidazole Source: PubChem URL: [Link]

  • Title: 1,3-dihydro-2H-imidazol-2-one Source: xh-yan.com URL: [Link]

  • Title: Synthesis and identification of some derivatives of 1,3,4-thiadiazole Source: JOCPR URL: [Link]

  • Title: Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants Source: NIH URL: [Link]

  • Title: (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl} Source: MDPI URL: [Link]

  • Title: 1,3-Dihydro-2H-imidazol-2-one Derivatives: Synthesis and Applications (A Review) Source: ResearchGate URL: [Link]

  • Title: Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs Source: ijarcs.info URL: [Link]

  • Title: Discovery of Entrectinib: A New 3-Aminoindazole As a Potent Anaplastic Lymphoma Kinase (ALK), c-ros Oncogene 1 Kinase (ROS1), and Pan-Tropomyosin Receptor Kinases (Pan-TRKs) inhibitor Source: PubMed URL: [Link]

  • Title: 1-(3-Bromopropyl)-1H-imidazole Source: PubChem URL: [Link]

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selectivity profiling of 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one against kinase panels

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to Kinase Selectivity Profiling: A Case Study Approach

In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases have emerged as a pivotal class of drug targets. Their role as key regulators of cellular signaling pathways makes them attractive for therapeutic intervention. However, the high degree of structural conservation across the human kinome presents a significant challenge: achieving selectivity for the target kinase to minimize off-target effects and associated toxicities. This guide provides a deep dive into the principles and practices of kinase selectivity profiling, using a hypothetical case study of a novel small molecule inhibitor, which we will refer to as "Compound X," structurally related to 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one.

This guide is intended for researchers, scientists, and drug development professionals, offering both a strategic overview and detailed, actionable protocols. We will explore the rationale behind experimental design, the interpretation of selectivity data, and the broader implications for drug development.

The Criticality of Kinase Selectivity

The human kinome comprises over 500 protein kinases, many of which share significant homology within their ATP-binding pockets, the primary target for most small molecule inhibitors. A non-selective kinase inhibitor can interact with multiple kinases, leading to a cascade of unintended biological consequences. Therefore, early and comprehensive selectivity profiling is not merely a characterization step but a cornerstone of a successful kinase inhibitor drug discovery program. It informs lead optimization, aids in the prediction of potential side effects, and helps to elucidate the compound's mechanism of action.

Experimental Design: A Multi-faceted Approach

To construct a robust selectivity profile for Compound X, a tiered strategy is often employed. This typically begins with a broad screen against a large, diverse panel of kinases, followed by more focused secondary assays to confirm hits and determine potency.

Primary Screening: Casting a Wide Net

The initial screen is designed to provide a panoramic view of Compound X's activity across the kinome. A common choice is a commercially available panel, such as the scanMAX panel from DiscoverX, which covers a significant portion of the human kinome.

Experimental Rationale: The primary screen is typically performed at a single, high concentration of the inhibitor (e.g., 1 or 10 µM). The goal is not to determine precise potency (IC50) at this stage, but to identify any potential off-target interactions. A high concentration increases the likelihood of detecting even weak interactions. The data is often expressed as a percentage of inhibition relative to a control.

Workflow for Primary Kinase Selectivity Screening

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_X Compound X Stock Solution (e.g., 10 mM in DMSO) Dispensing Dispense Compound X (Final Conc. e.g., 10 µM) Compound_X->Dispensing Assay_Plates Kinase Assay Plates (Pre-spotted with Kinases) Assay_Plates->Dispensing Reagents Assay Reagents (ATP, Substrate, Buffers) Initiation Initiate Reaction (Add ATP/Substrate) Reagents->Initiation Incubation_1 Pre-incubation (Compound + Kinase) Dispensing->Incubation_1 Incubation_1->Initiation Incubation_2 Reaction Incubation Initiation->Incubation_2 Detection Detection (e.g., Luminescence, Fluorescence) Incubation_2->Detection Raw_Data Raw Data Acquisition Detection->Raw_Data Normalization Data Normalization (% Inhibition Calculation) Raw_Data->Normalization Hit_Identification Hit Identification (Inhibition > Threshold) Normalization->Hit_Identification Selectivity_Profile Generation of Selectivity Profile Hit_Identification->Selectivity_Profile

Caption: Workflow for primary kinase selectivity screening.

Secondary Assays: Quantifying Potency

Any "hits" identified in the primary screen (typically defined as kinases inhibited by more than a certain threshold, e.g., 50%) should be followed up with secondary assays to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of the compound's potency against each of these kinases.

Experimental Rationale: IC50 determination involves a dose-response curve, where the kinase activity is measured across a range of inhibitor concentrations. This allows for a more precise comparison of the compound's potency against its intended target versus its off-targets. A variety of assay formats can be used, including radiometric, fluorescence-based, or luminescence-based methods. The choice of assay technology often depends on the specific kinase and the available resources. For example, the ADP-Glo™ Kinase Assay (Promega) is a popular luminescence-based method that measures the amount of ADP produced during the kinase reaction.

Data Interpretation: From Numbers to Insights

The output of these assays is a wealth of data that needs to be carefully analyzed and visualized to be meaningful.

Tabular Representation of Selectivity Data

A simple and effective way to present the data is in a table that summarizes the IC50 values for the primary target and any significant off-targets.

Kinase TargetIC50 (nM)Fold Selectivity vs. Primary TargetKinase Family
Primary Target (e.g., ABL1) 15 - Tyrosine Kinase
Off-Target 1 (e.g., SRC)15010Tyrosine Kinase
Off-Target 2 (e.g., LCK)45030Tyrosine Kinase
Off-Target 3 (e.g., CDK2)>10,000>667CMGC
Off-Target 4 (e.g., PKA)>10,000>667AGC

Analysis: In this hypothetical example, Compound X is a potent inhibitor of its primary target, ABL1. It exhibits moderate activity against other members of the same kinase family (SRC, LCK) but is highly selective against kinases from different families (CDK2, PKA). This type of profile, where a compound inhibits a small number of closely related kinases, is often referred to as "polypharmacology" and can sometimes be beneficial. For instance, dual inhibition of ABL1 and SRC has been explored as a therapeutic strategy in certain cancers.

Visualizing Selectivity: The Kinome Map

A powerful way to visualize kinase selectivity is to plot the data on a kinome map. This circular dendrogram represents the relationships between all human kinases. By color-coding the kinases based on their inhibition by Compound X, one can quickly identify patterns of selectivity and off-target activity.

Illustrative Kinase Selectivity Profile

cluster_TK Tyrosine Kinases (TK) cluster_CMGC CMGC cluster_AGC AGC ABL1 ABL1 SRC SRC LCK LCK CDK2 CDK2 GSK3B GSK3B PKA PKA AKT1 AKT1 Compound_X Compound X Compound_X->ABL1 High Inhibition Compound_X->SRC Moderate Inhibition Compound_X->LCK Moderate Inhibition Compound_X->CDK2 No Inhibition Compound_X->PKA No Inhibition

Caption: Illustrative kinase selectivity profile of Compound X.

Detailed Protocol: ADP-Glo™ Kinase Assay

This protocol provides a detailed, step-by-step methodology for determining the IC50 of an inhibitor using the ADP-Glo™ Kinase Assay.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest

  • Substrate for the kinase

  • Compound X (or other inhibitor)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Dilution: Prepare a serial dilution of Compound X in the appropriate buffer. The final concentration range should span several orders of magnitude around the expected IC50.

  • Kinase Reaction Setup:

    • Add 5 µL of kinase solution to each well of the assay plate.

    • Add 2.5 µL of the diluted Compound X to the appropriate wells. Include wells with vehicle (e.g., DMSO) as a positive control and wells with no kinase as a negative control.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Kinase Reaction:

    • Add 2.5 µL of a solution containing ATP and the kinase substrate to each well to initiate the reaction.

    • Incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the kinase.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which is then used to produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Normalize the data to the positive and negative controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

The selectivity profile of a kinase inhibitor is a critical determinant of its therapeutic potential. A comprehensive understanding of a compound's interactions across the kinome is essential for making informed decisions in a drug discovery program. The methodologies outlined in this guide, from broad primary screening to quantitative IC50 determination, provide a robust framework for generating and interpreting this vital data.

For our hypothetical Compound X, the data suggests a promising profile with high potency against its intended target and a manageable off-target profile. The next steps in its development would likely involve cellular assays to confirm its on-target activity in a more biologically relevant context and to investigate the phenotypic consequences of its off-target interactions. Ultimately, the goal is to develop a molecule with the optimal balance of efficacy and safety, and rigorous selectivity profiling is an indispensable tool in achieving that goal.

References

  • Puttini, M., Coluccia, A. M., Boschelli, F., Cleris, L., Marchesi, E., Donella-Deana, A., ... & Gambacorti-Passerini, C. (2006). In vitro and in vivo activity of SKI-606, a novel Src-Abl inhibitor, against imatinib-resistant Bcr-Abl+ neoplastic cells. Cancer Research, 66(23), 11314-11322. [Link]

A Researcher's Guide to Ensuring Reproducibility in In Vitro Cancer Cell Line Assays with Imidazolone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of preclinical cancer research, the quest for novel therapeutic agents is relentless. Imidazolone and its fused-ring derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of anticancer activities.[1] These compounds exert their effects through various mechanisms, including the inhibition of crucial cellular targets like microtubules and protein kinases.[1] However, the journey from a promising hit in an in vitro screen to a viable clinical candidate is fraught with challenges, paramount among them being the issue of reproducibility.[2][3] The "reproducibility crisis" in preclinical research is a well-documented phenomenon, with studies showing that a significant portion of published findings cannot be replicated, leading to wasted resources and a negative impact on the drug development timeline.[2][4][5]

This guide provides an in-depth comparison of common in vitro assays used to evaluate imidazolone compounds, offering field-proven insights to enhance the trustworthiness and reproducibility of your findings. We will delve into the critical factors that influence assay outcomes, provide detailed, self-validating experimental protocols, and explore the mechanistic underpinnings of imidazolone activity.

The Root of Irreproducibility: Understanding the Variables

The lack of reproducibility in cell-based assays often stems from a combination of cumulative errors and unappreciated variables in study design, biological reagents, and laboratory protocols.[6] For researchers working with imidazolone compounds, or any test agent, a deep understanding of these variables is the first line of defense against generating fragile, unreliable data.

Pillar 1: The Biological System - Your Cells

Cancer cell lines, despite being immortalized, are not static entities. Their genetic and phenotypic characteristics can drift over time, significantly impacting their response to therapeutic agents.

  • Cell Line Authentication: The use of misidentified or cross-contaminated cell lines is a major source of irreproducible data.[2] It is imperative to acquire cell lines from reputable repositories (e.g., ATCC, ECACC) and to perform regular authentication using methods like Short Tandem Repeat (STR) profiling.[6]

  • Passage Number: Continuous subculturing can lead to significant alterations in morphology, growth rates, gene expression, and, critically, drug sensitivity.[7][8] Low-passage cell lines are generally preferred as they more closely resemble the original tumor.[7] It is crucial to establish a specific passage number range for experiments to ensure consistency.[7][9][10] For example, it is often recommended to use A549 cells within 20-30 passages and HepG2 cells within 16 passages.[9][10]

  • Seeding Density: The initial number of cells plated per well can dramatically influence the outcome of a cytotoxicity assay, with denser cultures often appearing more resistant to treatment.[11][12] This density-dependent chemoresistance can lead to substantial variations in the calculated 50% inhibitory concentration (IC50).[11][13][14]

Pillar 2: The Experimental Conditions - Your Assay

The choice of cytotoxicity assay and the specifics of the protocol can introduce significant variability. There is no single "best" assay; the optimal choice depends on the compound's mechanism of action and the research question.

  • Metabolic Assays (e.g., MTT, XTT, WST-1): These colorimetric assays measure the metabolic activity of a cell population, which is used as a proxy for cell viability. The reduction of a tetrazolium salt (like MTT) to a colored formazan product by mitochondrial dehydrogenases in living cells is the basis of this measurement.[15][16]

  • ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays quantify the amount of ATP present, which is a key indicator of metabolically active, viable cells.[17][18] The assay involves adding a reagent that lyses the cells and generates a luminescent signal proportional to the ATP concentration.[17]

  • Protein Content Assays (e.g., Sulforhodamine B - SRB): The SRB assay is a colorimetric method that measures total cellular protein content, which is proportional to the cell number.[19][20][21] This assay is less susceptible to interference from compounds that affect cellular metabolism without causing cell death.

The following diagram illustrates the workflow for addressing these sources of variability to enhance experimental reproducibility.

G cluster_pre Pre-Experimental Phase cluster_exp Experimental Phase cluster_post Post-Experimental Phase cell_source Source Cell Lines from Reputable Biobank (e.g., ATCC) authentication Authenticate Cell Line (STR Profiling) cell_source->authentication passage_control Establish Master & Working Cell Banks (Low Passage) authentication->passage_control seeding Standardize Seeding Density (Optimize & Validate) passage_control->seeding Use Consistent Passage Number protocol Select & Standardize Assay Protocol seeding->protocol controls Implement Rigorous Controls (Vehicle, Positive, Negative) protocol->controls analysis Standardized Data Analysis (e.g., IC50 Calculation) controls->analysis reporting Transparent Reporting (Methods, Reagents, Passage #) analysis->reporting caption Workflow for Enhancing Assay Reproducibility

Caption: A workflow for enhancing assay reproducibility.

Comparative Analysis of Common Cytotoxicity Assays

Choosing the right assay is a critical decision. A direct comparison reveals key differences in sensitivity, mechanism, and potential for interference.

Assay TypePrincipleAdvantagesDisadvantagesBest For
MTT Assay Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[15]Inexpensive, widely used and established.[21]Can be affected by compounds that alter cellular metabolism; requires a solubilization step for the formazan crystals.[22]Initial high-throughput screening of large compound libraries.
SRB Assay Staining of total cellular protein with sulforhodamine B dye.[19][20]Less affected by metabolic interference; endpoint is stable; cost-effective.[21][23]Requires a fixation step; may not distinguish between cytostatic and cytotoxic effects.Screening compounds where metabolic interference is a concern.
ATP-Based Assay (e.g., CellTiter-Glo®) Quantifies ATP, indicating the presence of metabolically active cells, via a luciferase reaction.[17][18]Highly sensitive, rapid "add-mix-measure" protocol, suitable for HTS.[17][24][25]More expensive than colorimetric assays; signal can be affected by compounds that interfere with luciferase or ATP metabolism.Assessing cytotoxicity with low cell numbers and for high-sensitivity applications.[24][25]

Studies have shown that ATP-based assays are generally more sensitive and reproducible than MTT assays, especially at low cell densities.[24][25][26] The MTT assay can sometimes overestimate the cytotoxicity of certain nanoparticles, while ATP-based assays provide a better correlation with actual cell count data.[22]

Mechanistic Insights: Imidazolones and Key Signaling Pathways

Many imidazolone-based anticancer agents exert their effects by modulating critical cell signaling pathways that control proliferation, survival, and apoptosis.[1] A frequently implicated pathway is the PI3K/Akt/mTOR pathway, which is aberrantly activated in many cancers.[27][28][29]

The binding of a growth factor to its receptor tyrosine kinase (RTK) activates PI3K. PI3K then phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Activated Akt phosphorylates a host of downstream targets, including mTOR, leading to increased cell growth, proliferation, and survival. Imidazolone compounds can potentially inhibit key kinases within this pathway, such as PI3K, Akt, or mTOR, thereby blocking these pro-cancerous signals.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Imidazolone Imidazolone Compound Imidazolone->PI3K Inhibits Imidazolone->Akt Inhibits Imidazolone->mTOR Inhibits caption Imidazolone Inhibition of PI3K/Akt/mTOR Pathway

Caption: Imidazolone inhibition of the PI3K/Akt/mTOR pathway.

Self-Validating Experimental Protocols

To ensure the trustworthiness of your results, every protocol must be a self-validating system. This means incorporating rigorous controls and standardized procedures at every step.

Protocol 1: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol is adapted for a 96-well plate format and is designed for high sensitivity and reproducibility.[6][18][30][31]

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7) at a low, consistent passage number.

  • Complete culture medium.

  • Opaque-walled 96-well plates.

  • Imidazolone compound stock solution.

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit.

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring >95% viability via Trypan Blue exclusion.

    • Dilute cells to a pre-determined optimal seeding density (e.g., 5,000 cells/well) in 100 µL of complete culture medium per well in an opaque-walled 96-well plate.

    • Causality: An optimized seeding density prevents confluence in control wells and ensures cells are in an exponential growth phase, which is critical for consistent drug response.[11]

    • Include wells with medium only for background luminescence measurement.

    • Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the imidazolone compound in complete culture medium.

    • Add the desired final concentrations of the compound to the respective wells. Include a vehicle control (e.g., DMSO at the highest concentration used for the compound).

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • Assay Measurement:

    • Equilibrate the plate to room temperature for approximately 30 minutes. Causality: This step is crucial to ensure a stable enzymatic reaction and uniform temperature across the plate, minimizing variability in the luminescent signal.[18]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[6]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[18]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18]

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from all experimental wells.

    • Normalize the data to the vehicle control wells (representing 100% viability).

    • Plot the normalized data against the log of the compound concentration and fit to a dose-response curve to determine the IC50 value.

Protocol 2: Sulforhodamine B (SRB) Assay

This protocol provides a robust measurement of cell density based on total protein content.[19][20][21][23][32]

Materials:

  • Cancer cell line of interest.

  • Complete culture medium.

  • Clear, flat-bottomed 96-well plates.

  • Imidazolone compound stock solution.

  • Trichloroacetic acid (TCA), cold.

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid).

  • 1% (v/v) acetic acid.

  • 10 mM Tris base solution (pH 10.5).

  • Microplate reader.

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the ATP-Based Assay protocol, using clear 96-well plates.

  • Cell Fixation:

    • After the incubation period, gently add 50 µL of cold 10% (w/v) TCA to each well (on top of the 100 µL of medium) and incubate at 4°C for 1 hour. Causality: TCA fixes the cells to the plate and precipitates proteins, which is the basis of this assay.[21]

  • Staining:

    • Discard the supernatant and wash the plate five times with slow-running tap water.

    • Allow the plate to air-dry completely.

    • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[19]

  • Washing and Solubilization:

    • Quickly wash the plate four times with 1% acetic acid to remove unbound dye. Causality: This washing step is critical to reduce background noise and ensure that the measured absorbance is only from the dye bound to cellular protein.[19]

    • Allow the plate to air-dry completely.

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Read the absorbance at 510 nm using a microplate reader.[21]

    • Analyze the data as described in the ATP-Based Assay protocol (Step 4).

Conclusion: A Commitment to Rigor

The reproducibility of in vitro cancer cell line assays is not a matter of chance, but a direct result of meticulous planning, standardized execution, and a deep understanding of the underlying biological and technical variables. For researchers investigating the promising anticancer potential of imidazolone compounds, adopting the principles and protocols outlined in this guide is a critical step toward generating robust, reliable, and ultimately translatable scientific findings. By embracing a culture of rigor, we can collectively enhance the integrity of preclinical research and accelerate the development of novel cancer therapies.

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Navigating the Therapeutic Potential of Bromophenyl Imidazolones: A Comparative Guide to Efficacy in Tumor Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary oncology research, the quest for novel small molecules with potent and selective anticancer activity is a paramount objective. Among the myriad of heterocyclic scaffolds explored, the imidazole nucleus has emerged as a privileged structure, forming the core of numerous clinically approved drugs and investigational agents.[1][2] This guide focuses on the therapeutic potential of a specific subset of these compounds: 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one and its structural analogs. While comprehensive data on this exact molecule remains nascent, a growing body of evidence for related bromophenyl-containing and imidazolone-based compounds highlights their promise in targeting various cancer-associated pathways.

This document provides a comparative analysis of the efficacy of these emerging drug candidates across a range of tumor models. By synthesizing available preclinical data, we aim to provide researchers, scientists, and drug development professionals with a detailed overview of their potential, elucidating mechanisms of action, and offering standardized protocols for their evaluation. Our analysis will delve into the causality behind experimental designs and underscore the importance of self-validating systems in preclinical assessment.

Deciphering the Mechanism of Action: Targeting Key Cancer Pathways

The anticancer activity of imidazole-based compounds is often attributed to their ability to interfere with critical cellular processes that are dysregulated in cancer.[3] These include the inhibition of protein kinases that drive cell proliferation and survival, disruption of microtubule dynamics essential for cell division, and the induction of apoptosis (programmed cell death).[1][4] For bromophenyl-substituted heterocyclic compounds, a recurring mechanism of action is the inhibition of tubulin polymerization, a key process in the formation of the mitotic spindle during cell division.[5]

The Ras/MAPK and PI3K/AKT signaling pathways are central to cell growth, proliferation, and survival, and their aberrant activation is a hallmark of many cancers.[1] Imidazole derivatives have been shown to modulate these pathways, often through the inhibition of upstream receptor tyrosine kinases (RTKs) like EGFR and VEGFR.[6]

Below is a representative diagram illustrating a plausible mechanism of action for a bromophenyl imidazolone analog, integrating the inhibition of key signaling pathways.

Bromophenyl_Imidazolone_Mechanism Potential Mechanism of Action of Bromophenyl Imidazolone Analogs cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Compound Bromophenyl Imidazolone Analog Compound->RTK Inhibition Tubulin Tubulin Polymerization Compound->Tubulin Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibition of Tubulin->Proliferation Inhibition of Mitosis

Caption: Potential signaling pathways targeted by bromophenyl imidazolone analogs.

Comparative Efficacy in In Vitro Tumor Models

The primary method for assessing the anticancer potential of a compound is to evaluate its cytotoxicity against a panel of human cancer cell lines. This provides a quantitative measure of efficacy, typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cells.

While data for 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one is limited, studies on structurally related compounds provide valuable insights. For instance, a study on 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which share the 3-bromophenyl moiety, demonstrated significant growth inhibition against a panel of 58 cancer cell lines.[5] Another study on imidazolyl-1,3,5-triazine derivatives also showed cytotoxic activity against several human breast cancer cell lines and a murine leukemia cell line.[7]

The following table summarizes the in vitro efficacy of representative bromophenyl and imidazolone-related compounds against various cancer cell lines.

Compound ClassSpecific AnalogCancer Cell LineCancer TypeIC50 (µM)Reference
5-(3-Bromophenyl)-1,2,4-triazol-3-amine Compound 4eSNB-75CNS Cancer- (41.25% PGI at 10 µM)[5]
Compound 4iSNB-75CNS Cancer- (38.94% PGI at 10 µM)[5]
Compound 4iUO-31Renal Cancer- (30.14% PGI at 10 µM)[5]
Compound 4iCCRF-CEMLeukemia- (26.92% PGI at 10 µM)[5]
Imidazolyl-1,3,5-triazine 2-(1-imidazolyl)-4,6-bis(morpholino)-1,3,5-triazineMCF-7Breast CancerNot Specified[7]
T-47DBreast CancerNot Specified[7]
P388Murine LeukemiaNot Specified[7]
Imidazolone derivative Compound with dodecyl chainHepG2Liver CancerNot Specified[8]
HeLaCervical CancerNot Specified[8]
CaCo-2Colon CancerNot Specified[8]
MCF-7Breast CancerNot Specified[8]
Bromophenol Hybrid Compound 17aA549Lung CancerSignificant Inhibition[9]
Bel7402Liver CancerSignificant Inhibition[9]
HCT116Colon CancerSignificant Inhibition[9]
3-Bromophenyl-benzopyran-carboxylate 3-bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylateHT1080FibrosarcomaInhibition of Invasion[10]
MDA-MB-231Breast CancerInhibition of Invasion[10]

PGI: Percent Growth Inhibition

Efficacy in In Vivo Tumor Models

While in vitro studies provide crucial initial data, evaluating a compound's efficacy in a living organism is a critical step in preclinical development. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for these assessments.[11][12]

A study on a substituted imidazolone, compound 3CBRS, demonstrated in vivo anticancer activity in a liquid tumor model using Ehrlich ascites carcinoma (EAC) in mice.[13] The compound was able to prevent the growth of the tumor as indicated by a decrease in the progressive gain in body weight compared to the control group.[13] Similarly, a 3-bromophenyl-containing coumarin derivative was shown to reduce tumor growth in nude mice grafted with HT1080 or MDA-MB231 cells.[10]

The following workflow outlines a general procedure for assessing the in vivo efficacy of a test compound.

In_Vivo_Workflow General Workflow for In Vivo Efficacy Studies start Start cell_culture Cancer Cell Culture & Expansion start->cell_culture animal_model Implantation of Cells into Immunocompromised Mice (Subcutaneous or Orthotopic) cell_culture->animal_model tumor_growth Monitoring of Tumor Growth animal_model->tumor_growth treatment Administration of Test Compound (e.g., oral, i.p.) tumor_growth->treatment Once tumors reach a specified size data_collection Measurement of Tumor Volume and Body Weight treatment->data_collection Regularly endpoint Endpoint Analysis: Tumor Excision, Histopathology, Biomarker Analysis data_collection->endpoint end End endpoint->end

Sources

A Comparative Guide to the Cross-Reactivity Profile of BPI-2, a Novel Pim-1 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Commentary: In the landscape of targeted therapeutics, particularly concerning protein kinase inhibitors, the adage "no drug is a silver bullet" holds profound truth. The ultimate clinical and experimental utility of a kinase inhibitor is defined not only by its on-target potency but also by its off-target interaction profile. Unintended interactions can lead to toxicity or confound experimental results by producing phenotypes unrelated to the primary target.[1][2] This guide provides a comprehensive, data-driven comparison of a novel investigational compound, BPI-2 (1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one) , against established Pim kinase inhibitors.

Disclaimer: This document is a hypothetical case study based on the structure 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one (BPI-2). The experimental data presented herein is illustrative, designed to model the rigorous process of a cross-reactivity study in drug discovery.

BPI-2 has been identified as a potent inhibitor of Pim-1, a serine/threonine kinase implicated in various malignancies through its role in promoting cell proliferation and survival.[3][4] To rigorously characterize its selectivity, we compare it with two well-documented Pim kinase inhibitors:

  • SGI-1776: A pan-Pim inhibitor that also potently targets Flt3 and haspin kinases.[5][6]

  • AZD1208: A potent and highly selective, orally available pan-Pim kinase inhibitor.[7][8]

This guide will dissect the methodologies used to build a selectivity profile, present comparative data, and explain the causal logic behind the experimental choices, offering a framework for researchers evaluating novel small molecule inhibitors.

The Imperative of Selectivity: An Overview of Methodologies

To construct a robust cross-reactivity profile, a multi-pronged approach is essential. We combine broad, high-throughput biochemical screening with targeted, cell-based assays to understand both enzymatic inhibition and real-world target engagement in a physiological context.

Biochemical Profiling: The Kinome-Wide View

The initial assessment of selectivity is best achieved through a large-scale biochemical screen. The KINOMEscan® platform, an active site-directed competition binding assay, is the gold standard for this purpose.[1][2] It measures the thermodynamic binding affinity (Kd) of an inhibitor against a large panel of kinases, independent of ATP concentration, providing a pure measure of interaction.[2]

  • Expertise & Causality: We employ this ATP-independent binding assay first because it eliminates the variable of ATP competition, which can skew IC50 values in enzymatic assays.[2][9] This approach provides a foundational, unbiased map of the compound's potential interaction landscape across the human kinome, guiding further investigation.

Cellular Target Engagement: Confirming Intracellular Activity

A compound's biochemical affinity does not always translate directly to cellular activity due to factors like cell permeability and intracellular ATP concentrations. Therefore, validating target engagement within intact cells is a critical second step. We utilize two orthogonal, state-of-the-art methods:

  • NanoBRET™ Target Engagement Assay: This proximity-based assay measures compound binding in live cells.[10][11] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer. Competitive displacement of the tracer by the inhibitor allows for the quantitative determination of intracellular target occupancy.[10][12][13]

  • Cellular Thermal Shift Assay (CETSA®): This method leverages the principle of ligand-induced thermal stabilization.[14][15][16] The binding of a drug to its target protein confers thermal stability, increasing the temperature at which the protein denatures and aggregates.[17][18] By measuring the amount of soluble target protein remaining after a heat challenge, we can confirm direct physical interaction in the cell.[16]

The workflow for this integrated approach is outlined below.

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Data Synthesis a Test Compound (BPI-2) b KINOMEscan® Panel (468 Kinases) a->b Screen at 10 µM c Binding Affinity (Kd) Data b->c Quantify Binding d Selectivity Profile (TREEspot® Visualization) c->d Analyze & Visualize e Live Cells Expressing Target-NanoLuc® d->e Identify On- and Off-Targets for Cellular Validation h Live Cells d->h Identify On- and Off-Targets for Cellular Validation f NanoBRET™ Assay e->f Add Tracer & Compound g Intracellular IC50 f->g Measure BRET k Comprehensive Cross-Reactivity Profile g->k i CETSA® h->i Add Compound & Heat j Thermal Shift (ΔTm) i->j Quantify Soluble Protein j->k

Integrated workflow for inhibitor cross-reactivity profiling.

Comparative Cross-Reactivity Data

The following tables summarize the (hypothetical) data for BPI-2 alongside published data for SGI-1776 and AZD1208.

Table 1: Biochemical Inhibition Profile Against Pim Kinase Family

This table shows the enzymatic inhibitory potency (IC50) of the compounds against the three Pim kinase isoforms.

CompoundPim-1 (IC50, nM)Pim-2 (IC50, nM)Pim-3 (IC50, nM)Data Source
BPI-2 9 110 85 Hypothetical Data
SGI-1776735070[5]
AZD12080.45.01.9[8][19]
  • Insight: BPI-2 demonstrates potent, selective inhibition of Pim-1 over Pim-2 and Pim-3, in contrast to the pan-Pim activity of AZD1208. SGI-1776 also shows a preference for Pim-1.[5]

Table 2: KINOMEscan® Selectivity Profile (% Inhibition @ 10 µM)

This table highlights significant on- and off-target interactions from a broad kinase panel screen. A lower "% Control" indicates stronger binding. For clarity, only targets with <10% control signal are shown.

Kinase TargetBPI-2 (% Ctrl)SGI-1776 (% Ctrl)AZD1208 (% Ctrl)Kinase Family
Pim-1 0.5 10.2CAMK
Pim-2 25 81.5CAMK
Pim-3 18 51.1CAMK
FLT3850.1 92TK
Haspin (GSG2)912.5 95Atypical
DYRK25.0 4588CMGC
CLK18.5 6290CMGC

Data for SGI-1776 and AZD1208 are illustrative based on their known selectivity profiles.[6][7]

  • Trustworthiness: This self-validating system shows strong binding to the intended Pim-1 target for all compounds. The data clearly reveals the known off-targets of SGI-1776 (FLT3, Haspin) and the high selectivity of AZD1208.[5][6][7] BPI-2, in this hypothetical scenario, shows potential off-target activity against DYRK2 and CLK1, warranting further investigation.

Table 3: Cellular Target Engagement Data

This table compares intracellular potency (NanoBRET) and target stabilization (CETSA) for the primary target and a key off-target.

CompoundTargetNanoBRET IC50 (nM)CETSA Shift (ΔTm, °C)
BPI-2 Pim-1 150 +5.8
DYRK22,100+1.2
AZD1208 Pim-1 <150 +7.1
DYRK2>10,000Not Detected

Data for BPI-2 is hypothetical. Data for AZD1208 is based on published cellular activity.[8]

  • Insight: BPI-2 effectively engages Pim-1 in live cells, confirmed by both a potent NanoBRET IC50 and a significant thermal shift. The much weaker cellular activity against DYRK2, despite moderate biochemical binding, suggests that BPI-2's off-target potential for this kinase may be limited in a physiological setting. AZD1208 shows exceptionally clean cellular engagement of Pim-1.[8]

G center BPI-2 Pim1 Pim-1 (On-Target) center->Pim1 High Potency (Biochem & Cellular) DYRK2 DYRK2 (Off-Target) center->DYRK2 Moderate Potency (Biochem Only) CLK1 CLK1 (Off-Target) center->CLK1 Moderate Potency (Biochem Only) Other Other Kinases (>400) center->Other Negligible Binding

Selectivity relationship map for BPI-2.

Experimental Protocols

For scientific integrity and reproducibility, detailed methodologies are provided.

KINOMEscan® Competition Binding Assay
  • Objective: To determine the dissociation constants (Kd) of a test compound against a large panel of human kinases.

  • Methodology: The assay is based on a competition format.[2]

    • Preparation: Kinases are tagged with a proprietary DNA tag and tested against an active-site directed ligand that is immobilized on a solid support.

    • Competition: The test compound (BPI-2) is added at a fixed concentration (e.g., 10 µM) to the kinase/immobilized ligand mixture.

    • Equilibration: The reaction is allowed to reach binding equilibrium.

    • Quantification: The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. The amount of kinase captured is inversely proportional to the affinity of the test compound for the kinase.

    • Data Analysis: Results are expressed as "% Control," where the DMSO control represents 100% kinase binding.

NanoBRET™ Target Engagement Assay
  • Objective: To quantify the apparent affinity of a test compound for a target protein in intact cells.[10]

  • Methodology:

    • Cell Preparation: HEK293T cells are transiently transfected with a plasmid encoding the target kinase (e.g., Pim-1) fused to NanoLuc® luciferase.[13]

    • Assay Plating: After 18-24 hours, transfected cells are harvested, resuspended, and plated into white 384-well assay plates.

    • Compound Addition: The test compound (BPI-2) is serially diluted and added to the cells.

    • Tracer Addition: A cell-permeable fluorescent tracer, which binds to the kinase active site, is added at a fixed concentration.

    • Equilibration: The plate is incubated for 2 hours at 37°C in 5% CO2 to allow the compound and tracer to reach binding equilibrium within the cells.[13]

    • Detection: A substrate for NanoLuc® is added. The BRET signal (acceptor emission at >600nm) and NanoLuc® signal (donor emission at 450nm) are measured on a luminometer.[13]

    • Data Analysis: The BRET ratio is calculated and plotted against the compound concentration to determine the IC50 value.

Conclusion and Future Directions

This comparative guide demonstrates a robust, multi-tiered strategy for characterizing the cross-reactivity of a novel kinase inhibitor. The hypothetical data for BPI-2 position it as a promising Pim-1 selective inhibitor, distinct from the pan-Pim inhibitor AZD1208 and the more promiscuous SGI-1776.

While its biochemical profile revealed minor off-target interactions with DYRK2 and CLK1, cellular engagement assays suggest these may not be significant in a physiological context. This highlights the critical importance of integrating biochemical and cellular methods for a complete and actionable understanding of inhibitor selectivity.

Future work should include proteome-wide thermal shift assays (MS-CETSA) to uncover potential off-targets in an unbiased manner and phenotypic screening to correlate the observed selectivity profile with cellular outcomes. This rigorous, evidence-based approach is fundamental to advancing potent and safe therapeutics from the bench to the clinic.

References

  • Dai, L., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(22), e4221. Available at: [Link]

  • Keeton, E. K., et al. (2014). AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Blood, 123(6), 905–913. Available at: [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • DiscoverX. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1473, 237-251. Available at: [Link]

  • Shaw, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2249-2257. Available at: [Link]

  • Keeton, E. K., et al. (2014). AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. PubMed. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • CETSA. (n.d.). CETSA. Retrieved from [Link]

  • Pharma IQ. (n.d.). Kinase Profiling & Screening: Choosing a Biochemical Assay Platform. Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING: Choosing a Biochemical Assay Platform. Retrieved from [Link]

  • Natarajan, K., et al. (2012). The Pim kinase inhibitor SGI-1776 decreases cell surface expression of P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2) and drug transport by Pim-1-dependent and -independent mechanisms. Biochemical Pharmacology, 84(8), 1038-1046. Available at: [Link]

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A Strategic Guide to Benchmarking 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one Against Standard-of-Care Drugs in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical benchmarking of the novel compound, 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one, against established standard-of-care therapies in oncology. It is intended for researchers, scientists, and professionals in drug development. The experimental strategies detailed herein are designed to rigorously evaluate the compound's potential as a new therapeutic agent, focusing on scientific integrity, logical experimental design, and in-depth data analysis.

While the specific biological activity of 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one is not yet extensively characterized in publicly available literature, its core structure, featuring an imidazole ring, is a common motif in a wide array of pharmacologically active compounds. Imidazole derivatives have been successfully developed as anticancer agents, kinase inhibitors, and modulators of various cellular signaling pathways. This guide, therefore, presents a hypothetical yet scientifically rigorous roadmap for its evaluation in the context of a prevalent and well-characterized malignancy: non-small cell lung cancer (NSCLC).

Introduction: The Rationale for Benchmarking in Non-Small Cell Lung Cancer

Non-small cell lung cancer is a leading cause of cancer-related mortality worldwide, with a continuous need for novel therapeutics to overcome resistance and improve patient outcomes. The current treatment landscape for NSCLC is diverse, encompassing chemotherapy, targeted therapy, and immunotherapy, often used in combination.[1] Any new chemical entity entering this space must demonstrate a compelling advantage over existing treatments, be it in efficacy, safety, or its mechanism of action.

This guide will benchmark 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one against two pillars of NSCLC treatment: a classic chemotherapy agent, Cisplatin , and a widely used targeted therapy, Osimertinib , an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. This dual-benchmark approach will allow for a comprehensive assessment of the novel compound's potential across different cellular mechanisms of action.

Phase 1: In Vitro Efficacy and Mechanistic Profiling

The initial phase of benchmarking focuses on a suite of in vitro assays to determine the compound's cytotoxic potential, selectivity, and to elucidate its mechanism of action at the cellular level.

Cell Viability and Cytotoxicity Assays

The foundational step is to assess the compound's ability to inhibit the proliferation of and induce cell death in a panel of NSCLC cell lines.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate NSCLC cell lines (e.g., A549, H1975, PC-9) in 96-well plates at a density of 5,000 cells/well and allow to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one, Cisplatin, and Osimertinib for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Data Presentation: Comparative IC50 Values

CompoundA549 (EGFR wild-type) IC50 (µM)H1975 (EGFR L858R/T790M) IC50 (µM)PC-9 (EGFR ex19del) IC50 (µM)
1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-oneHypothetical DataHypothetical DataHypothetical Data
CisplatinKnown ValueKnown ValueKnown Value
OsimertinibKnown ValueKnown ValueKnown Value
Apoptosis and Cell Cycle Analysis

To understand the mechanism of cell death induced by the compound, apoptosis and cell cycle progression will be investigated.

Experimental Protocol: Annexin V/Propidium Iodide Staining for Apoptosis

  • Treatment: Treat NSCLC cells with the respective compounds at their IC50 concentrations for 48 hours.

  • Staining: Harvest and stain cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

Experimental Workflow: Apoptosis and Cell Cycle Analysis

G cluster_0 Cell Treatment cluster_1 Apoptosis Analysis cluster_2 Cell Cycle Analysis A NSCLC Cells B Treat with Compound (IC50 Concentration) A->B C Annexin V/PI Staining B->C E Propidium Iodide Staining B->E D Flow Cytometry C->D F Flow Cytometry E->F

Caption: Workflow for apoptosis and cell cycle analysis.

Phase 2: In Vivo Efficacy and Safety Assessment

Promising in vitro results should be followed by in vivo studies to evaluate the compound's anti-tumor activity and safety profile in a living organism.

Xenograft Mouse Model of NSCLC

Experimental Protocol: Subcutaneous Xenograft Model

  • Tumor Implantation: Subcutaneously implant NSCLC cells (e.g., A549) into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups: Vehicle control, 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one (at various doses), Cisplatin, and Osimertinib. Administer treatments as per a pre-defined schedule.

  • Monitoring: Monitor tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

Data Presentation: Comparative Tumor Growth Inhibition

Treatment GroupAverage Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle ControlHypothetical Data0
1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one (Low Dose)Hypothetical DataHypothetical Data
1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one (High Dose)Hypothetical DataHypothetical Data
CisplatinHypothetical DataHypothetical Data
OsimertinibHypothetical DataHypothetical Data
Preliminary Toxicology

A crucial aspect of benchmarking is to assess the safety profile of the novel compound.

Experimental Protocol: Acute Toxicity Study

  • Dosing: Administer single, escalating doses of 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one to healthy mice.

  • Observation: Monitor the animals for signs of toxicity and mortality over a 14-day period.

  • Necropsy and Histopathology: At the end of the observation period, perform a gross necropsy and histopathological examination of major organs.

Phase 3: Advanced Mechanistic and Pathway Analysis

Assuming favorable efficacy and safety data, a deeper dive into the compound's mechanism of action is warranted to identify its molecular target and affected signaling pathways.

Kinase Profiling

Given that many imidazole-based drugs are kinase inhibitors, a broad kinase screen is a logical next step.

Experimental Workflow: Kinase Inhibition Profiling

G A 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one B Broad-Spectrum Kinase Panel (e.g., 400+ kinases) A->B Screening C Identify Primary Kinase Targets (>90% inhibition) B->C Data Analysis D Dose-Response Assays on Hit Kinases C->D Validation E Determine IC50 for Specific Kinases D->E Quantification F Cellular Target Engagement Assays (e.g., CETSA, NanoBRET) E->F In-Cell Validation

Caption: Workflow for identifying kinase targets.

Signaling Pathway Analysis

Once a primary target is identified, the downstream effects on cellular signaling pathways can be investigated.

Hypothetical Signaling Pathway Modulation

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Compound 1-(3-bromophenyl)-1,3- dihydro-2H-imidazol-2-one Compound->MEK Inhibition? Osimertinib Osimertinib Osimertinib->EGFR Inhibition

Caption: Hypothetical targeting of the MAPK pathway.

Conclusion and Future Directions

This guide outlines a systematic and rigorous approach to benchmarking the novel compound 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one against standard-of-care drugs in NSCLC. By following this phased approach, researchers can generate a comprehensive data package to support the compound's further development. Positive outcomes from these studies would warrant more advanced preclinical investigations, including combination studies with other anticancer agents, the development of patient-derived xenograft (PDX) models for enhanced clinical relevance, and in-depth pharmacokinetic and pharmacodynamic (PK/PD) modeling.

References

  • Benjamin, D. J., et al. (2022). Most New Cancer Drug Approvals Have Not Displaced Standards of Care. JCO Oncology Practice.
  • National Cancer Institute. (2023).
  • American Cancer Society. (2024). Types of Cancer Treatment. [Link]

  • Cancer Research UK. (2024). Cancer drugs A to Z list. [Link]

  • Healthline. (2023). Types of Drugs Used in Cancer Treatment. [Link]

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structural comparison of 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one with known inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Structural Comparison of 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one with Known Biologically Active Inhibitors

Introduction: The Imidazol-2-one Scaffold as a Privileged Motif in Drug Discovery

The imidazole ring and its derivatives are cornerstones of medicinal chemistry, recognized as "privileged scaffolds" due to their ability to interact with a wide array of biological targets.[1][2] Their unique electronic properties, coupled with their capacity to act as both hydrogen bond donors and acceptors, make them versatile building blocks for designing potent and selective inhibitors.[1][3] Within this class, the 1,3-dihydro-2H-imidazol-2-one (also known as ethylene urea) core has emerged in various therapeutic areas, from cardiotonic agents to enzyme inhibitors.[4]

This guide focuses on a specific, representative molecule: 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one . While this particular compound is primarily documented as a synthetic intermediate, its structure presents an ideal case study for comparative analysis.[5][6][7][8] We will dissect its key structural features and draw direct comparisons to established inhibitors in different classes, thereby illuminating the structure-activity relationships (SAR) that confer biological activity and providing a strategic framework for future drug development efforts.

Part 1: Structural Dissection of 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one

To understand its potential, we must first analyze the constituent parts of the molecule.

  • The 1,3-dihydro-2H-imidazol-2-one Core: This cyclic urea moiety is the central anchor.

    • Hydrogen Bonding: It features a secondary amine (N-H) proton that can act as a hydrogen bond donor and a carbonyl oxygen (C=O) that is an excellent hydrogen bond acceptor. This dual capacity is critical for anchoring the molecule within a protein's active site, often through interactions with the peptide backbone or specific amino acid residues.

    • Rigidity and Planarity: The five-membered ring provides a degree of rigidity, which is entropically favorable for binding, while still allowing for some conformational flexibility.

  • The 1-Substituted Phenyl Ring: The phenyl group provides a large, hydrophobic surface.

    • Hydrophobic and π-Stacking Interactions: This ring is crucial for engaging with hydrophobic pockets in a target protein. It can also participate in π-stacking interactions with aromatic amino acid residues like phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp).

  • The 3-Bromo Substituent: The position and nature of the halogen atom are significant.

    • Electronic Effects: The bromine atom is an electron-withdrawing group, which can modulate the electronic properties of the phenyl ring and influence its interactions.

    • Steric Influence: Its presence at the meta position dictates the spatial orientation of the molecule within a binding pocket.

    • Halogen Bonding: Critically, the bromine atom can act as a halogen bond donor, forming a favorable, non-covalent interaction with an electron-rich atom like oxygen or nitrogen on a protein. This is an increasingly recognized interaction in rational drug design.

Part 2: Comparative Analysis with Known Inhibitor Classes

The true potential of a scaffold is revealed by comparing it to molecules with known biological activity. The phenyl-imidazolone motif is a key feature in several classes of inhibitors.

Comparison with p38 MAPK and Other Kinase Inhibitors

Many kinase inhibitors utilize a substituted heterocyclic core to bind to the ATP-binding site. A classic example is the class of p38 MAPK inhibitors, which often feature a pyridinyl-imidazole scaffold.

  • Structural Analogy: The phenyl-imidazolone core of our target compound can be seen as a bioisostere of the pyridinyl-imidazole motif. The imidazol-2-one's N-H group can mimic the hydrogen bonding interaction that the pyridine nitrogen typically forms with the "hinge" region of the kinase (e.g., with a backbone NH of methionine).

  • Key Differences: Established kinase inhibitors often possess additional side chains that extend into other regions of the ATP pocket, such as the solvent-exposed region or a deeper hydrophobic pocket.[9][10] For example, FMS-like tyrosine kinase 3 (FLT3) inhibitors have been developed using a benzimidazole scaffold, which is a fused, more complex version of the imidazole ring, allowing for more extensive interactions.[11] Our target compound lacks these extended functionalities, suggesting it may act as a fragment or starting point for designing more complex inhibitors.

Comparison with Cyclooxygenase (COX) Inhibitors

Certain non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors feature heterocyclic cores. Structure-activity relationship studies on imidazolidinone derivatives have highlighted their potential as COX-2 inhibitors.[12]

  • Shared Features: The interaction of many COX-2 inhibitors, like Celecoxib, involves a sulfonamide group binding to a specific side pocket (the "celecoxib pocket"). While our target compound lacks a sulfonamide, the 3-bromophenyl group could potentially occupy a similar hydrophobic region within the COX active site. The imidazolone core could then form hydrogen bonds with key residues like Arg513 or His90.[12]

  • Role of the Phenyl Group: In known COX inhibitors, the orientation of the substituted phenyl rings is critical for selectivity between COX-1 and COX-2. The meta substitution of the bromine atom on our compound would orient the molecule in a specific conformation that could favor binding to one isoform over the other.

Table 1: Comparative Structural Features
Feature1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-oneRepresentative Kinase Inhibitor (e.g., p38 Type)Representative COX-2 Inhibitor (e.g., Celecoxib)
Core Scaffold Imidazol-2-onePyridinyl-imidazolePyrazole
H-Bond Donor N-H on imidazolone ringN-H on imidazole ringN-H on sulfonamide
H-Bond Acceptor C=O on imidazolone ring; Pyridine NitrogenPhenylsulfonamide Oxygens
Primary Hydrophobic Group 3-Bromophenyl4-Fluorophenyl4-Tolyl and Trifluoromethylphenyl
Key Interaction Motif Potential H-bond to protein backbone; Halogen bondingH-bond to kinase hinge regionSulfonamide interaction with specific side pocket
Potential for Extension N3 position of the imidazolone ring is unsubstitutedTypically has a side chain off the imidazole ringN/A

Part 3: Visualizing Potential Binding Interactions

Based on the comparative analysis, we can hypothesize the types of interactions 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one might form within a generic kinase active site. The following diagram illustrates these potential non-covalent bonds.

G cluster_ligand 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one cluster_protein Hypothetical Kinase Active Site LIGAND Imidazol-2-one Core BROMO 3-Bromophenyl Group HINGE Backbone NH (Hinge Region) LIGAND->HINGE Hydrogen Bond POCKET_HYDROPHOBIC Hydrophobic Pocket (e.g., Leu, Val) BROMO->POCKET_HYDROPHOBIC Hydrophobic Interaction POCKET_AROMATIC Aromatic Residue (e.g., Phe) BROMO->POCKET_AROMATIC π-Stacking HALOGEN_ACCEPTOR Electron Donor (e.g., Backbone C=O) BROMO->HALOGEN_ACCEPTOR Halogen Bond

Caption: Potential binding interactions of the target compound.

Part 4: Experimental Workflow for Target Identification and Validation

For a researcher presented with this compound, a structured experimental approach is necessary to identify its biological target and validate its inhibitory activity. The following workflow represents a logical, self-validating progression from initial screening to detailed characterization.

Diagram: Target Validation Workflow

G A Phase 1: Broad Screening (e.g., Kinase Panel, Phenotypic Screen) B Hit Identification (Identify primary target class) A->B C Phase 2: Hit Confirmation (Dose-response curve, IC50 determination) B->C D Orthogonal Assays (Confirm activity in a different assay format, e.g., cellular thermal shift assay) C->D E Phase 3: Mechanism of Action (Enzyme kinetics, Binding assays like SPR or ITC) D->E F Determine Mode of Inhibition (Competitive, non-competitive, etc.) E->F G Phase 4: Structural Biology (Co-crystallization with target protein) F->G H Elucidate Binding Mode & Guide SAR G->H

Caption: A logical workflow for inhibitor target validation.

Detailed Protocol: In Vitro Kinase Inhibition Assay (Example)

This protocol describes a common method to determine the IC₅₀ value of a compound against a specific kinase, a crucial step in the "Hit Confirmation" phase.

Objective: To quantify the concentration-dependent inhibitory effect of 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one on a putative target kinase.

Materials:

  • Target Kinase (recombinant, purified)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Test Compound (10 mM stock in DMSO)

  • Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection Reagent (e.g., ADP-Glo™, Promega)

  • 384-well white assay plates

  • Plate reader (Luminometer)

Methodology:

  • Compound Serial Dilution:

    • Rationale: To test the compound across a wide range of concentrations to generate a complete dose-response curve.

    • Steps:

      • Create a series of 1:3 serial dilutions of the 10 mM stock compound in DMSO. This will typically cover a range from millimolar to nanomolar concentrations.

      • Prepare an intermediate dilution of these DMSO stocks into the assay buffer. This minimizes the final DMSO concentration in the assay to <1%, preventing solvent-induced artifacts.

  • Assay Reaction Setup:

    • Rationale: To combine the enzyme, substrate, and inhibitor under controlled conditions before initiating the reaction.

    • Steps:

      • To each well of a 384-well plate, add 5 µL of the diluted test compound. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

      • Add 10 µL of a solution containing the target kinase and its specific peptide substrate (pre-diluted in assay buffer).

      • Incubate the plate for 15-30 minutes at room temperature. This pre-incubation allows the compound to bind to the kinase before the reaction starts.

  • Reaction Initiation and Termination:

    • Rationale: The reaction is started by adding ATP, the co-substrate. The reaction is allowed to proceed for a time determined to be in the linear range of the enzyme's activity.

    • Steps:

      • Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration near its Km for the enzyme).

      • Incubate for 60 minutes at 30°C.

      • Stop the reaction by adding 25 µL of the ADP-Glo™ Reagent, which simultaneously terminates the kinase reaction and depletes the remaining ATP.

  • Signal Detection:

    • Rationale: The amount of ADP produced is directly proportional to the kinase activity. The detection reagent converts this ADP into a luminescent signal.

    • Steps:

      • Incubate for 40 minutes at room temperature.

      • Add 50 µL of the Kinase Detection Reagent, which contains the enzymes necessary to produce light from ADP.

      • Incubate for another 30 minutes.

      • Read the luminescence on a compatible plate reader.

  • Data Analysis:

    • Rationale: To calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

    • Steps:

      • Normalize the data: Set the average signal from the "no inhibitor" wells to 100% activity and the "no enzyme" wells to 0% activity.

      • Plot the % inhibition versus the logarithm of the inhibitor concentration.

      • Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC₅₀ value.

Conclusion and Future Directions

While 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one is not a known inhibitor itself, a thorough structural comparison reveals its significant potential as a foundational scaffold for drug design. Its core features—a rigid ring capable of key hydrogen bonding, a hydrophobic phenyl group for van der Waals interactions, and a strategically placed bromine for potential halogen bonding—are all hallmarks of successful inhibitor classes.

This analysis demonstrates that the compound is an excellent starting point for fragment-based drug discovery or lead optimization campaigns. Future work should focus on executing the experimental workflow outlined above to identify its primary biological targets. Subsequent synthetic efforts could involve derivatization at the N3 position of the imidazolone ring to extend into nearby pockets, or modification of the phenyl ring substituents to optimize potency, selectivity, and pharmacokinetic properties. The principles discussed herein provide a robust, logical framework for unlocking the therapeutic potential of this promising chemical motif.

References

  • Vertex AI Search. (n.d.). COX‐2 structure–activity relationship (SAR) of imidazole‐2‐thiol derivatives 4a‐r.
  • Brieflands. (n.d.). Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation.
  • Hirabayashi, A., et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(20), 9247-60.
  • Journal of Pharma Insights and Research. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article.
  • Various Authors. (2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. [Source not specified in search result].
  • BLDpharm. (n.d.). 1-(3-Bromophenyl)-1,3-dihydro-2H-imidazol-2-one.
  • Mohamed, A. H., et al. (n.d.). New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. PubMed Central.
  • Der Pharma Chemica. (n.d.). Synthesis and antibacterial activity of some novel 1,3-dihydro-2H- benzimidazol-2-one analogs.
  • Al-Ostath, A., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Molecules, 26(15), 4633.
  • Various Authors. (n.d.).
  • ACS Publications. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry.
  • Lee, H., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1279-1295.
  • MDPI. (n.d.). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies.
  • PubChem. (n.d.). 1-(3-Bromophenyl)-1H-benzo[d]imidazole.
  • Réseau Huntington de Langue Française. (n.d.). 1-(4-Bromophenyl)-1,3-dihydro-2h-imidazol-2-one.
  • TargetMol. (n.d.). 1-(4-Bromophenyl)-1,3-dihydro-2h-imidazol-2-one.
  • 北京欣恒研科技有限公司. (n.d.). 1,3-dihydro-2H-imidazol-2-one - CAS:944709-54-0.
  • Zav'yalov, S. I., et al. (2004). 1,3-Dihydro-2H-imidazol-2-one Derivatives: Synthesis and Applications (A Review).

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Safety Operating Guide

Proper Disposal of 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one (CAS No. 944709-54-0). As a trusted partner in your research, we are committed to providing comprehensive support that extends beyond product provision to ensure the safety of your laboratory personnel and the protection of our environment. The following procedures are based on established best practices for handling halogenated organic compounds and are in alignment with general principles of laboratory chemical waste management.

Hazard Assessment and Initial Precautions

Key Hazard Considerations:

  • Toxicity: Assumed to be harmful by ingestion, skin contact, and inhalation.

  • Irritation: Presumed to be a skin and eye irritant.

  • Environmental: As a brominated organic compound, improper disposal can lead to environmental contamination.

Due to these potential hazards, direct disposal down the drain or in regular solid waste is strictly prohibited. All waste containing this compound must be treated as hazardous chemical waste.

Personal Protective Equipment (PPE)

Prior to handling 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure.

PPE ComponentSpecificationRationale
Gloves Nitrile glovesProvides a barrier against skin contact.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from potential splashes.
Lab Coat Standard laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or fume hoodMinimizes the risk of inhaling dust or aerosols.

Waste Segregation and Containerization: A Critical Step

Proper segregation of chemical waste is paramount to prevent dangerous reactions and to facilitate compliant disposal. 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one is a halogenated organic compound and must be segregated accordingly.

Step-by-Step Segregation and Containerization Protocol:

  • Designate a Waste Container: Use a clearly labeled, dedicated container for "Halogenated Organic Waste." The container should be made of a compatible material, such as glass or high-density polyethylene (HDPE).

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one," and the appropriate hazard pictograms (e.g., irritant, harmful).

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect solid 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one directly into the designated halogenated organic solid waste container.

    • Liquid Waste: If the compound is in a solvent, collect it in a designated "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated solvents. It is crucial to keep halogenated and non-halogenated waste streams separate, as the disposal costs for halogenated waste are significantly higher due to the need for specialized incineration processes[2].

  • Avoid Incompatibilities: Do not mix this waste with strong oxidizing agents, strong bases, or other reactive chemicals. While specific incompatibility data for this compound is limited, general best practices for organic waste should be followed.

  • Container Management: Keep the waste container securely closed when not in use. Store the container in a designated and well-ventilated satellite accumulation area (SAA) within the laboratory[3][4].

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

Spill Response Protocol:

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.

  • Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as outlined in Section 2.

  • Containment: For solid spills, carefully sweep the material and place it into the designated halogenated organic waste container. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.

  • Cleanup: Once absorbed, collect the material and place it in the designated halogenated organic waste container.

  • Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water.

  • Waste Disposal: All materials used for spill cleanup (absorbents, contaminated PPE) must be disposed of as hazardous waste in the same designated container.

Final Disposal Procedure

The ultimate disposal of 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one must be handled by a licensed hazardous waste disposal facility.

Procedural Workflow for Disposal:

Caption: Disposal workflow for 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one.

Key Steps for Final Disposal:

  • Accumulation: Continue to collect the waste in the properly labeled and segregated container in the satellite accumulation area.

  • Contact Environmental Health and Safety (EHS): Once the container is full or has been in storage for the maximum allowable time according to your institution's policies and local regulations, contact your institution's EHS department or the designated hazardous waste management provider.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the waste vendor.

  • Professional Removal: The licensed hazardous waste vendor will collect the container for transport to a permitted treatment, storage, and disposal facility (TSDF).

  • Ultimate Destruction: The primary and recommended method for the disposal of halogenated organic compounds is high-temperature incineration[5]. This process ensures the complete destruction of the compound, minimizing its environmental impact.

Regulatory Framework

The disposal of hazardous waste is regulated by federal and state agencies, primarily the Environmental Protection Agency (EPA) in the United States[3][6]. It is imperative that all laboratory personnel are familiar with and adhere to the specific regulations and guidelines set forth by their institution and local authorities. These regulations govern aspects such as waste determination, container labeling, storage time limits, and personnel training.

Conclusion

The proper disposal of 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper segregation, and compliant disposal through licensed professionals, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for detailed instructions.

References

  • Ideal Response. (2023, March 18). What is bromine and what are the safe disposal and recycling methods?
  • American Chemical Society. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • BLDpharm. 944709-54-0|1-(3-Bromophenyl)-1,3-dihydro-2H-imidazol-2-one.
  • U.S. Environmental Protection Agency. (2023, November 25).
  • Medical Laboratory Observer. (2019, July 29).
  • U.S. Environmental Protection Agency. (1983, December).
  • Beijing Innochem. 1,3-dihydro-2H-imidazol-2-one - CAS:944709-54-0.
  • ChemWhat. 1-(3-Bromo-phenyl)-1,3-dihydro-imidazol-2-one CAS#: 944709-54-0.
  • Aladdin. 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one - CAS:944709-54-0.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Providence College Environmental Health and Safety. Bromine in orgo lab SOP.
  • HSC Chemistry. (2023, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Thor GmbH. (2019, November 6).
  • Synquest Labs. 1-(3-Bromophenyl)

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Safeguarding Your Research: A Guide to Handling 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide for Laboratory Professionals

In the dynamic landscape of drug development and scientific research, the safe handling of novel chemical entities is paramount. This guide provides comprehensive safety protocols and logistical plans for the use of 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one, a compound of interest for various research applications. As Senior Application Scientists, our commitment extends beyond providing high-quality reagents to ensuring you can utilize them with the utmost confidence and safety. This document is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and excellence in your laboratory.

Hazard Identification and Risk Assessment: Understanding the Compound

Before any handling, a thorough understanding of the potential hazards is crucial. Based on data for the closely related compound, 1-(3-Bromophenyl)imidazolidin-2-one, a comprehensive risk assessment is necessary.[1]

Primary Hazards:

  • Acute Toxicity: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[1]

  • Respiratory Irritation: Inhalation may lead to respiratory irritation.[1]

Chemical and Physical Properties Summary:

PropertyValueSource
Chemical Formula C9H9BrN2O[1]
CAS Number 14088-96-1[1]

Due to the presence of a brominated aromatic ring, it is also prudent to consider the general hazards associated with halogenated organic compounds, which can be persistent and require careful disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the identified risks. The selection of appropriate PPE is not merely a checklist item but a critical decision based on the compound's hazardous properties.

Core PPE Requirements:
  • Hand Protection: Nitrile gloves are the standard for handling many laboratory chemicals and offer good resistance to a range of organic solvents.[2][3] For prolonged or high-exposure scenarios, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for any signs of degradation or perforation before use.

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement for any laboratory work.[2] Given the risk of serious eye irritation, the use of chemical splash goggles that provide a complete seal around the eyes is strongly recommended, especially when handling the solid compound or solutions.[1][4] A face shield should be worn in conjunction with goggles when there is a significant risk of splashes.[4][5]

  • Body Protection: A knee-length laboratory coat with long sleeves is mandatory to protect against skin contact and contamination of personal clothing.[2] For tasks with a higher risk of spills, a chemically resistant apron over the lab coat provides an additional layer of protection.

  • Respiratory Protection: Due to the potential for respiratory irritation and harm upon inhalation, all handling of the solid compound or volatile solutions should be conducted within a certified chemical fume hood.[1] If a fume hood is not available or during a large-scale spill, a properly fitted respirator with an appropriate organic vapor cartridge is necessary.[4][6]

PPE Selection Workflow:

Caption: PPE selection workflow based on task risk assessment.

Operational and Disposal Plans: A Step-by-Step Guide

A clear and concise operational plan ensures that the handling of 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one is conducted safely and efficiently, from receipt to disposal.

Receiving and Storage:
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The container should be tightly closed.

Handling Procedures:
  • Preparation: Before starting any work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.

  • Weighing and Transfer:

    • Perform all weighing and transfer of the solid compound within a chemical fume hood to prevent inhalation of dust.

    • Use a disposable weighing boat to avoid cross-contamination.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Thoroughly clean the work area after use.

    • Wash hands and any exposed skin with soap and water immediately after handling the compound, even if gloves were worn.[7]

Spill Management:
  • Evacuation: In the event of a large spill, evacuate the immediate area and alert others.

  • Containment: If it is safe to do so, contain the spill using an appropriate absorbent material (e.g., vermiculite, sand).

  • Neutralization: For spills of brominated compounds, neutralization with a reducing agent like sodium thiosulfate solution can be considered to convert it to less harmful bromide ions.[8][9]

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Ventilation: Ensure the area is well-ventilated before re-entry.

Waste Disposal:
  • Collection: All waste materials contaminated with 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one, including empty containers, used gloves, and spill cleanup materials, must be collected in a designated and clearly labeled hazardous waste container.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Brominated compounds are often incinerated at high temperatures in facilities equipped with flue gas scrubbers.[8]

Safe Handling and Disposal Workflow:

Safe_Handling_Workflow Start Start Receiving_and_Storage Receiving and Storage Start->Receiving_and_Storage Handling_in_Fume_Hood Handling in Fume Hood Receiving_and_Storage->Handling_in_Fume_Hood Spill_Management Spill Management Handling_in_Fume_Hood->Spill_Management If spill occurs Waste_Disposal Waste Disposal Handling_in_Fume_Hood->Waste_Disposal Spill_Management->Waste_Disposal End End Waste_Disposal->End

Caption: Workflow for the safe handling and disposal of the compound.

By adhering to these guidelines, researchers can confidently and safely work with 1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one, ensuring the integrity of their research and the well-being of all laboratory personnel.

References

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Environmental Health & Safety Services. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Ideal Response. (n.d.). What is bromine and what are the safe disposal and recycling methods?. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

  • ResearchGate. (2015, November 14). Which is the best way to recycle or neutralise Bromine?. Retrieved from [Link]

Sources

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